molecular formula C13H18ClNO B1675045 Lometraline CAS No. 39951-65-0

Lometraline

货号: B1675045
CAS 编号: 39951-65-0
分子量: 239.74 g/mol
InChI 键: MTWNWMGGMZUIMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lometraline is an investigative aminotetralin derivative.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

39951-65-0

分子式

C13H18ClNO

分子量

239.74 g/mol

IUPAC 名称

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H18ClNO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3

InChI 键

MTWNWMGGMZUIMZ-UHFFFAOYSA-N

SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC

规范 SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

34552-78-8 (hydrochloride)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CP 14.368
CP 14368
lometraline
lometraline hydrochloride
lometraline hydrochloride, (+-)-isomer
lometraline hydrochloride, (R)-isomer
lometraline hydrochloride, (S)-isomer
lometraline, (+-)-isomer
lometraline, (R)-isomer
lometraline, (S)-isomer
N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine

产品来源

United States

Foundational & Exploratory

Lometraline: A Technical Examination of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Lometraline, an aminotetralin derivative developed by Pfizer, was initially explored for antipsychotic and antiparkinsonian applications before being investigated as an antidepressant. Clinical studies were suspended due to a lack of observed psychoactivity at the tested doses. Crucially, this compound is a direct chemical precursor to the research that ultimately produced sertraline (B1200038), a widely-used Selective Serotonin (B10506) Reuptake Inhibitor (SSRI). Due to the discontinuation of its development, specific and detailed public data on this compound's binding affinities and pharmacokinetics are scarce. This guide will therefore detail the known information about this compound and subsequently use its well-documented successor, sertraline, as a proxy to provide an in-depth technical overview of the presumed mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations as requested.

This compound: Historical Context and Inferred Mechanism

This compound (developmental code name CP-14,368) belongs to a class of compounds that interact with monoamine neurotransmitter systems. Its structural relationship to tametraline, a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently to sertraline, a potent and selective serotonin reuptake inhibitor, strongly suggests that this compound's primary mechanism of action involves the inhibition of one or more monoamine transporters. However, without specific binding assay data, its precise selectivity profile remains unconfirmed in publicly accessible literature.

Sertraline as a Technical Analog for this compound's Presumed Target

To fulfill the requirements for a detailed technical guide, this document will now focus on the well-characterized pharmacology of sertraline. It is hypothesized that this compound would exhibit a similar, albeit likely less potent or selective, mechanism of action.

Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

Sertraline's primary therapeutic effect is derived from its high-affinity, selective inhibition of the presynaptic serotonin transporter (SERT).[1][2] By binding to SERT, sertraline blocks the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2][4] While its primary target is SERT, sertraline also exhibits weak effects on dopamine and norepinephrine transporters.[2]

SSRI_Mechanism cluster_pre cluster_post Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT SERT SERT->Presynaptic_Neuron Reuptake 5HT_Vesicle 5-HT Vesicle 5HT_Vesicle->Synaptic_Cleft Release 5HT_Synapse 5-HT Postsynaptic_Receptor 5-HT Receptor 5HT_Synapse->Postsynaptic_Receptor Binds Sertraline Sertraline Sertraline->SERT Inhibits

Presumed Mechanism of Action of an SSRI.

Quantitative Data

The following tables summarize key quantitative data for sertraline, which serve as an illustrative proxy for the type of data that would be determined for this compound.

Receptor Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

TargetKi (nM)SpeciesNotes
Serotonin Transporter (SERT) 0.26 - 2.6 HumanPrimary therapeutic target
Dopamine Transporter (DAT)25 - 55HumanSignificantly lower affinity than for SERT.[5]
Norepinephrine Transporter (NET)25 - 420HumanWeak affinity compared to SERT.
Sigma-1 Receptor29.3 - 57HumanModerate affinity; clinical role unclear.[6]
5-HT2C Receptor>5000HumanNegligible affinity.
Muscarinic M1 Receptor>10000HumanNegligible affinity.
Histamine H1 Receptor>10000HumanNegligible affinity.
Alpha-1 Adrenergic Receptor~430HumanLow affinity.

Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.

Pharmacokinetic Properties

Pharmacokinetic parameters describe the disposition of a drug in the body.

ParameterValueNotes
Bioavailability ~44%Absorption is slow.[1] Taking with food can increase Cmax by 25%.[7]
Protein Binding ~98.5%Highly bound to plasma proteins.[1]
Metabolism Extensive hepatic metabolismPrimarily N-demethylation via CYP2B6 and other CYP enzymes.[1]
Primary Metabolite DesmethylsertralineSubstantially weaker as a serotonin reuptake inhibitor.[1]
Elimination Half-Life ~26 hours (Sertraline)[1]Desmethylsertraline: 62-104 hours.[1]
Time to Peak (Tmax) 4.5 - 8.4 hoursSlow absorption following oral administration.[7]
Excretion Urine (40-45%) and Feces (40-45%)Excreted as metabolites.[1]

Experimental Protocols

The data presented above are typically generated using standardized in vitro assays. The following are detailed, representative protocols.

Protocol: Competitive Radioligand Binding Assay for SERT Affinity

This assay determines a compound's affinity (Ki) for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

1. Materials:

  • Receptor Source: Membrane homogenates from cells stably expressing human SERT (e.g., HEK293-hSERT cells) or from human brain tissue (e.g., prefrontal cortex).
  • Radioligand: A high-affinity SERT ligand, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.
  • Test Compound: this compound or Sertraline, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity SERT ligand (e.g., 10 µM Paroxetine) to determine binding that is not specific to SERT.
  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Preparation: Thaw membrane homogenates on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:
  • Total Binding: Assay buffer.
  • Non-specific Binding: Non-specific binding control compound.
  • Test Compound: Serial dilutions of the test compound.
  • Incubation: Add the membrane preparation, the radioligand (at a fixed concentration, typically near its Kd value), and the contents from step 2 to each well. The final volume is typically 200-250 µL.
  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to separate bound from free radioligand.
  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; A[label="Prepare Reagents\n(Membranes, Radioligand, Test Compound)"]; B[label="Incubate in 96-Well Plate\n(Reagents + Controls)"]; C [label="Rapid Vacuum Filtration\n(Separate Bound from Free Ligand)"]; D [label="Scintillation Counting\n(Measure Radioactivity)"]; E [label="Data Analysis\n(Calculate IC50 and Ki)"]; F [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Determine\nBinding Affinity"];

// Edges A -> B[label="Mix"]; B -> C [label="Equilibration"]; C -> D [label="Measure"]; D -> E; E -> F; }

Workflow for a Competitive Radioligand Binding Assay.
Protocol: Neurotransmitter Reuptake Inhibition Assay

This functional assay measures how effectively a compound inhibits the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the relevant transporter.

1. Materials:

  • Cell Line: A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.
  • Substrate: Either radiolabeled serotonin ([³H]-5-HT) or a fluorescent substrate that mimics neurotransmitters.
  • Test Compound: this compound or Sertraline, prepared in serial dilutions.
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
  • Positive Control: A known potent SERT inhibitor (e.g., Fluoxetine).
  • Plate Reader: Scintillation counter for radiolabeled assays or a fluorescence plate reader for fluorescent assays.

2. Procedure:

  • Cell Plating: Seed the hSERT-expressing cells into a 96-well or 384-well plate and culture overnight to form a confluent monolayer.
  • Pre-incubation: Wash the cells with assay buffer. Add the test compound dilutions and control compounds to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.
  • Uptake Initiation: Add the [³H]-5-HT or fluorescent substrate to all wells to initiate the uptake reaction.
  • Incubation: Incubate the plate at 37°C for a short period (typically 10-20 minutes) to allow for substrate uptake.
  • Termination:
  • Radiolabeled Assay: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells and measure the intracellular radioactivity with a scintillation counter.
  • Fluorescent Assay: Add a masking dye that quenches the extracellular fluorescence. Measure the intracellular fluorescence immediately using a bottom-read fluorescence plate reader.
  • Data Analysis:
  • Determine the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.
  • Plot the percent inhibition against the log concentration of the test compound.
  • Use non-linear regression to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of serotonin uptake.

References

Lometraline: A Technical Guide to its Chemical Properties and Developmental Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (developmental code name CP-14,368) is an aminotetralin derivative originally developed by Pfizer. Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, it was later investigated as an antidepressant and anxiolytic. Although clinical studies did not demonstrate significant psychoactivity at the doses tested, leading to the suspension of its development, the chemical scaffold of this compound proved foundational. Further structural modifications of this compound led to the discovery of tametraline (B1329939), a potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, and subsequently to the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). This guide provides a detailed overview of the known chemical properties of this compound, supplemented with data from its close structural analog, sertraline, where direct experimental data for this compound is unavailable. It also includes representative experimental protocols for the synthesis and analysis of related aminotetralin compounds and discusses the likely signaling pathways investigated during its development.

Chemical and Physical Properties

Quantitative data for the chemical and physical properties of this compound are not extensively available in the peer-reviewed literature, likely due to its early stage of developmental discontinuation. The following tables summarize available computed data for this compound and experimental data for its close structural analog, sertraline, for comparative purposes.

Table 1: Chemical Identifiers
IdentifierThis compoundThis compound Hydrochloride
IUPAC Name 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Synonyms CP-14,368, N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralinCP-14,368-1, this compound HCl
CAS Number 39951-65-034552-78-8
Molecular Formula C₁₃H₁₈ClNOC₁₃H₁₉Cl₂NO
Molar Mass 239.74 g·mol⁻¹276.20 g/mol
Table 2: Physicochemical Properties
PropertyThis compound (Computed)Sertraline (Experimental)
Melting Point Data not available243-245 °C (hydrochloride salt)
pKa Data not available9.47
LogP 3.13.6
Solubility Data not availableWater: 3.8 mg/mL (hydrochloride salt)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on the synthesis of its successor compound, sertraline, and general methods for aminotetralin derivatives, representative protocols can be outlined.

Representative Synthesis of a 1-Aminotetralin Scaffold

The synthesis of 1-aminotetralin derivatives often involves the reductive amination of a corresponding tetralone. The following is a representative procedure based on the synthesis of sertraline, a closely related compound.

Step 1: Formation of the Imine Intermediate A mixture of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, an appropriate solvent such as methanol, and an excess of methylamine (B109427) is subjected to conditions that facilitate the formation of the corresponding N-methylimine. This reaction is often carried out under pressure and at elevated temperatures.

Step 2: Stereoselective Reduction The formed imine is then reduced to the amine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity for the desired cis-isomer.

Step 3: Purification and Salt Formation The resulting amine is purified, often by crystallization. To obtain the hydrochloride salt, the purified free base is treated with hydrochloric acid in a suitable solvent.

Representative Analytical Method: HPLC-UV

The purity and concentration of aminotetralin compounds are commonly determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a representative method for the analysis of sertraline and its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.8) and an organic modifier (e.g., methanol) in an isocratic elution. A typical ratio would be in the range of 30:70 to 40:60 (buffer:methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 50 °C.

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent mixture to an appropriate concentration.

Signaling Pathways and Mechanism of Action

This compound was investigated as a potential antidepressant and anxiolytic. Given its structural similarity to and its role as a precursor in the development of monoamine reuptake inhibitors, it is highly probable that this compound was evaluated for its ability to modulate the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporter systems. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of the neurotransmitter in the synapse, which is a common mechanism of action for many antidepressant medications.

Although this compound itself was found to be inactive, its chemical structure served as a template for the development of tametraline, a potent inhibitor of dopamine and norepinephrine reuptake, and subsequently sertraline, a selective serotonin reuptake inhibitor (SSRI).

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->Presynaptic_Neuron Vesicle Vesicular Monoamine Monoamine Monoamine (5-HT, NE, DA) Synaptic_Monoamine Synaptic Monoamine Vesicle->Synaptic_Monoamine Release Synaptic_Monoamine->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Lometraline_Analog This compound Analog (e.g., Sertraline) Lometraline_Analog->Transporter Inhibition

Caption: Hypothetical signaling pathway for a this compound analog.

Experimental and Logical Workflows

The development and analysis of a compound like this compound would follow a structured workflow, from synthesis to characterization and biological evaluation.

Drug_Development_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Reductive Amination) Start->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC, GC) Structure_Verification->Purity_Analysis Binding_Assay Transporter Binding Assay Purity_Analysis->Binding_Assay Uptake_Assay Monoamine Uptake Assay Binding_Assay->Uptake_Assay In_Vivo_Study In Vivo Behavioral Study Uptake_Assay->In_Vivo_Study

Caption: A generalized workflow for the synthesis and evaluation of a this compound-like compound.

Conclusion

This compound stands as a noteworthy example of a compound that, while not clinically successful in its own right, provided the crucial chemical framework for the development of highly successful therapeutics. Its investigation as a potential psychotropic agent targeting monoamine systems paved the way for the creation of tametraline and sertraline. The information presented in this guide, combining the limited direct data on this compound with more extensive data from its close analog sertraline, offers a comprehensive technical overview for researchers in the field of medicinal chemistry and drug development. The provided representative experimental protocols and elucidated signaling pathways offer a practical context for understanding the development and evaluation of aminotetralin-based compounds.

Lometraline: A Technical Overview of a Key Intermediate in Antidepressant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Lometraline, a notable aminotetralin derivative. Developed initially by Pfizer, this compound was investigated as a potential antipsychotic, tranquilizer, and antiparkinsonian agent.[1] While its development for these indications was ultimately suspended due to a lack of psychoactivity in clinical studies, this compound holds a significant place in pharmaceutical history as a crucial intermediate in the research that led to the discovery of the widely-used antidepressant, Sertraline.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of the available technical data on this compound and its context in the evolution of antidepressant therapies.

Core Molecular Data

The fundamental molecular properties of this compound and its hydrochloride salt are summarized below. This data is essential for the characterization and understanding of the compound's physicochemical properties.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C13H18ClNOC13H19Cl2NO
Molecular Weight 239.74 g/mol 276.20 g/mol
IUPAC Name 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amineNot Applicable
CAS Number 39951-65-034552-78-8
Developmental Code CP-14,368CP-14,368-1

Developmental History and Logical Progression to Sertraline

This compound's primary significance lies in its role as a scaffold for further chemical modification. The exploration of its derivatives led to the synthesis of Tametraline, a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake. This line of research culminated in the discovery of Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI) that has become a cornerstone in the treatment of depression and other psychiatric disorders.[1]

The following diagram illustrates the logical progression from this compound to Sertraline, highlighting the key chemical modifications and the resulting changes in pharmacological targets.

Lometraline_to_Sertraline This compound This compound (CP-14,368) Initial Scaffold Tametraline Tametraline Potent Dopamine & Norepinephrine Reuptake Inhibitor This compound->Tametraline Structural Modification Sertraline Sertraline Selective Serotonin Reuptake Inhibitor (SSRI) Tametraline->Sertraline Further Modification

Logical progression from this compound to Sertraline.

Experimental Protocols and Signaling Pathways: Data Limitations

Due to the early discontinuation of this compound's development, detailed experimental protocols and comprehensive studies on its mechanism of action and effects on specific signaling pathways are not extensively available in the public domain. The initial clinical evaluations focused on its potential as an antidepressant and anxiolytic, but these studies did not yield significant findings of psychoactivity at the tested doses, leading to the cessation of further investigation.[1]

For researchers interested in the broader class of aminotetralin derivatives, a review of the preclinical toxicological evaluation of Sertraline may provide some relevant insights into the potential areas of investigation for related compounds. Studies on Sertraline have identified the liver as a target organ, with observed effects consistent with the induction of hepatic xenobiotic-metabolizing enzymes.

Conclusion

This compound serves as a compelling case study in drug development, demonstrating how an initially unviable candidate can become a foundational element for the creation of a highly successful therapeutic agent. While in-depth technical data on this compound itself is limited, its structural and conceptual legacy is evident in the development of Tametraline and, ultimately, Sertraline. For scientists and researchers in the field of medicinal chemistry and pharmacology, the story of this compound underscores the value of iterative molecular design and the often-unforeseen pathways to therapeutic innovation.

References

The Serendipitous Precursor: A Technical History of Lometraline and its Role in the Dawn of Modern Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New York, NY – December 16, 2025 – In the annals of pharmaceutical research, some compounds are celebrated for their direct therapeutic impact, while others, like Lometraline (developmental code name: CP-14,368), hold a pivotal, albeit less conspicuous, role as crucial stepping stones in the path to groundbreaking discoveries. This technical guide delves into the discovery and history of this compound, an aminotetralin derivative synthesized and investigated by Pfizer in the mid-20th century. Though its own clinical development was curtailed, the scientific journey of this compound directly paved the way for the development of the widely used antidepressant, Sertraline.

Introduction: The Quest for Novel Psychotherapeutics

The mid-20th century was a period of intense innovation in psychopharmacology. Following the discovery of the first generation of antidepressants, the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), pharmaceutical companies sought new chemical entities with improved efficacy and tolerability. Researchers at Pfizer embarked on a program to explore novel compounds that could modulate monoamine neurotransmission, a key therapeutic target for depression. This exploration led them to the aminotetralin chemical class, a rigid scaffold that could present key pharmacophoric elements in a defined spatial orientation.

The Discovery of this compound (CP-14,368)

This compound, chemically known as N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin, emerged from this research program. Its structure was a strategic design, incorporating features intended to interact with monoamine transporters. The aminotetralin core provided a constrained phenethylamine (B48288) moiety, a common feature in many centrally acting agents. The substitution pattern on the aromatic ring and the nitrogen atom were systematically varied to optimize potency and selectivity.

While detailed preclinical data for this compound is scarce in publicly available literature, it was initially investigated for its potential as a monoamine reuptake inhibitor. The primary hypothesis was that by blocking the reuptake of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) from the synaptic cleft, the concentration of these signaling molecules would increase, thereby alleviating depressive symptoms.

Inferred Synthetic Pathway of this compound

A plausible synthetic scheme would involve:

  • Synthesis of the Tetralone Core: The synthesis would likely begin with the appropriate substituted benzene (B151609) derivative, which would undergo a series of reactions, such as Friedel-Crafts acylation and subsequent reduction and cyclization, to form the 8-chloro-5-methoxy-tetralone intermediate.

  • Introduction of the Amine: The key step for introducing the amine group would be a reductive amination of the tetralone. This reaction involves the condensation of the ketone with dimethylamine (B145610) to form an enamine or iminium ion intermediate, which is then reduced in situ to the final tertiary amine.

G cluster_synthesis Inferred Synthesis of this compound start Substituted Benzene Precursor tetralone 8-chloro-5-methoxy-tetralone start->tetralone Friedel-Crafts Acylation & Cyclization reductive_amination Reductive Amination tetralone->reductive_amination dimethylamine Dimethylamine (HN(CH3)2) dimethylamine->reductive_amination This compound This compound reductive_amination->this compound

A high-level overview of the likely synthetic pathway for this compound.

From this compound to Sertraline: A Pivotal Transition

Clinical investigations of this compound did not demonstrate a significant antidepressant effect at the doses tested. However, the knowledge gained from its synthesis and preliminary pharmacological evaluation was invaluable. The research team at Pfizer continued to explore structural modifications of the aminotetralin scaffold to enhance potency and selectivity for the serotonin transporter (SERT).

This led to the synthesis of Tametraline, a close analog of this compound, which showed more promising activity as a norepinephrine-dopamine reuptake inhibitor. Further refinement of the aminotetralin structure, focusing on increasing selectivity for SERT, ultimately resulted in the discovery of Sertraline. Sertraline possessed the desired pharmacological profile of a selective serotonin reuptake inhibitor (SSRI), which was a significant advancement over the less selective TCAs.

G cluster_discovery Drug Discovery Pathway This compound This compound (CP-14,368) Initial Aminotetralin Lead tametraline Tametraline Increased Potency (NE/DA Reuptake Inhibitor) This compound->tametraline Structural Modification sertraline Sertraline Selective Serotonin Reuptake Inhibitor (SSRI) tametraline->sertraline Further Refinement for SERT Selectivity

The developmental progression from this compound to Sertraline.

Mechanism of Action: The Monoamine Hypothesis

The therapeutic rationale behind the development of this compound and its successors was rooted in the monoamine hypothesis of depression. This theory posits that a deficiency in the brain of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine, is a key etiological factor in depression. By inhibiting the reuptake of these monoamines from the synaptic cleft, their concentrations are increased, leading to enhanced neurotransmission and, theoretically, an alleviation of depressive symptoms.

While this compound's clinical efficacy was not established, its design was a direct embodiment of this therapeutic strategy. The subsequent success of Sertraline as a potent and selective serotonin reuptake inhibitor provided strong support for this approach and ushered in a new era of antidepressant therapy.

G cluster_moa Monoamine Reuptake Inhibition presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release postsynaptic Postsynaptic Neuron receptor Postsynaptic Receptor postsynaptic->receptor synaptic_cleft->postsynaptic Binding monoamine_transporter Monoamine Transporter synaptic_cleft->monoamine_transporter Reuptake monoamine_transporter->presynaptic monoamine Monoamine Neurotransmitter This compound This compound This compound->monoamine_transporter Inhibition

The proposed mechanism of action for aminotetralin-based antidepressants.

Conclusion: A Legacy of Innovation

This compound's story is a testament to the often-iterative nature of drug discovery. While it did not become a marketed therapeutic, its synthesis and investigation were critical steps in a research cascade that culminated in the development of a blockbuster antidepressant. The exploration of the aminotetralin scaffold by Pfizer scientists highlights the importance of systematic chemical modification and the pursuit of improved pharmacological profiles. This compound, therefore, stands as a significant, if unsung, contributor to the advancement of treatment for major depressive disorder.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. It is not a substitute for professional medical advice. The specific experimental protocols and comprehensive quantitative data for this compound are not widely available in the public domain.

The Genesis of a Blockbuster: A Technical Guide to Lometraline Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline, an aminotetralin derivative, holds a significant place in the history of psychopharmacology, not for its own clinical success, but as a crucial stepping stone in the development of one of the world's most prescribed antidepressants, sertraline (B1200038).[1] Initially patented by Pfizer as an antipsychotic, tranquilizer, and antiparkinsonian agent, this compound's therapeutic potential was later explored in the realm of depression and anxiety.[1] Although clinical studies did not demonstrate psychoactivity at the doses tested, the chemical scaffold of this compound provided the foundation for a fruitful structure-activity relationship (SAR) exploration that ultimately led to the discovery of tametraline (B1329939), a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently, the highly selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.[2] This guide provides an in-depth technical overview of this compound, its derivatives, and analogues, focusing on their synthesis, pharmacological properties, and the pivotal role they played in the evolution of modern antidepressants.

Core Compound Profile: this compound

This compound, chemically known as 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a structurally rigid analogue of phenethylamine, a common pharmacophore in many centrally acting agents. Its development was part of a broader investigation into aminotetralin derivatives as potential neuroleptic agents.[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues generally follows a pathway involving the construction of a substituted 1-tetralone (B52770) core, followed by reductive amination to introduce the desired amine functionality.

General Synthesis of the 1-Tetralone Core

The synthesis of substituted 1-tetralones is a key step in the preparation of aminotetralin derivatives. A common method involves the intramolecular Friedel-Crafts acylation of a corresponding γ-phenylbutyric acid.[1][3] Alternative methods include the Heck reaction to form butenoate precursors which are then reduced and cyclized.[3]

Experimental Protocol: Synthesis of a Substituted 1-Tetralone (General Procedure)

  • Preparation of the γ-Arylbutyric Acid: The appropriately substituted phenylacetic acid is converted to its corresponding γ-arylbutyric acid through standard chain extension methodologies, such as the Arndt-Eistert homologation or malonic ester synthesis.

  • Intramolecular Friedel-Crafts Acylation: The γ-arylbutyric acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid, to promote intramolecular cyclization to the corresponding 1-tetralone. The reaction is typically heated to drive the cyclization to completion.

  • Purification: The resulting 1-tetralone is purified using standard techniques such as distillation or column chromatography.

Reductive Amination

The final step in the synthesis of this compound and its analogues is the reductive amination of the 1-tetralone intermediate.[4][5][6] This reaction introduces the amine group at the 1-position of the tetralin ring.

Experimental Protocol: Reductive Amination of a 1-Tetralone (General Procedure)

  • Imine Formation: The substituted 1-tetralone is reacted with the desired amine (e.g., dimethylamine (B145610) for this compound) in a suitable solvent, often with the addition of a dehydrating agent or a Lewis acid catalyst like TiCl₄ to facilitate the formation of the intermediate imine or enamine.

  • Reduction: The intermediate imine is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over a palladium or platinum catalyst.[5][7] Sodium triacetoxyborohydride (B8407120) is another effective and mild reducing agent for this purpose.[6]

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by crystallization or chromatography to yield the final aminotetralin derivative.

Structure-Activity Relationships (SAR)

The evolution from the pharmacologically inactive this compound to the potent and selective sertraline is a classic example of successful medicinal chemistry and SAR-driven drug design. The key structural modifications centered on the substituents on the aromatic ring and the nature of the amino group.

While specific quantitative data for this compound's binding affinities are not extensively published, its lack of clinical efficacy suggests weak interactions with monoamine transporters.[2] The critical structural changes that led to active compounds involved modifications at the 3- and 4-positions of the phenyl ring and alterations of the N-substituents.

CompoundR1R2R3R4Primary Activity
This compound OCH₃HClN(CH₃)₂Inactive
Tametraline HHHNHCH₃Norepinephrine/Dopamine Reuptake Inhibitor
Sertraline HClClNHCH₃Selective Serotonin Reuptake Inhibitor

Table 1: Key Structural Modifications and Pharmacological Activity

The removal of the 5-methoxy group and the 8-chloro substituent of this compound, along with demethylation of the tertiary amine to a secondary amine, were crucial steps in unmasking the potent monoamine reuptake inhibitory activity observed in tametraline. Further derivatization, specifically the introduction of two chlorine atoms at the 3 and 4 positions of the 4-phenyl ring of a tametraline analogue, dramatically shifted the selectivity towards the serotonin transporter, resulting in sertraline.[8]

Signaling Pathways and Experimental Workflows

The development of this compound derivatives was guided by their intended interaction with monoamine transporters. The following diagrams illustrate the conceptual workflow of the drug discovery process and the general mechanism of action of the resulting active compounds.

Drug_Discovery_Workflow This compound This compound Scaffold (Initial Lead) SAR Structure-Activity Relationship Studies This compound->SAR Analogues Synthesis of Analogues SAR->Analogues Screening Pharmacological Screening Analogues->Screening Screening->SAR Iterative Optimization Tametraline Tametraline (NE/DA Reuptake Inhibitor) Screening->Tametraline Sertraline Sertraline (SSRI) Screening->Sertraline Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle Monoamine_out Monoamine Presynaptic_Vesicle->Monoamine_out Release Transporter Monoamine Transporter (e.g., SERT, DAT, NET) Monoamine_in Monoamine Transporter->Monoamine_in Monoamine_out->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_out->Receptor Binding Drug This compound Analogue (e.g., Sertraline) Drug->Transporter Inhibition

References

An In-depth Technical Guide to the Receptor Binding Profile of Lometraline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lometraline is an aminotetralin derivative originally investigated for various central nervous system indications. While its development was discontinued, its chemical scaffold served as a crucial foundation for the discovery of more potent and selective monoamine reuptake inhibitors, including tametraline (B1329939) and the widely-used antidepressant, sertraline. Understanding the receptor binding characteristics of these derivatives provides critical insight into the likely pharmacological properties of this compound and the structure-activity relationships within this chemical class. This document outlines the receptor binding affinities of this compound's key derivatives, details the experimental methodologies for determining such profiles, and visualizes the associated workflows and signaling pathways.

Representative Receptor Binding Profile

Due to the limited availability of specific binding data for this compound, the following tables summarize the binding affinities (Ki values in nM) of its key derivatives, tametraline and sertraline, for the primary monoamine transporters. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; therefore, a lower Ki value corresponds to a higher binding affinity.

Sertraline: A Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT).[1] It also exhibits a moderate affinity for the dopamine (B1211576) transporter (DAT), a characteristic that is unique among many SSRIs.[2]

Table 1: Receptor Binding Affinities of Sertraline

TargetKi (nM)Species
Serotonin Transporter (SERT)0.29Human
Dopamine Transporter (DAT)25Human
Norepinephrine (B1679862) Transporter (NET)420Human

Data sourced from Tatsumi et al. (1997) as cited in Wikipedia.[3]

Tametraline: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

Tametraline, a direct derivative of this compound, is characterized as a norepinephrine-dopamine reuptake inhibitor.[4] Its activity is highly dependent on its stereochemistry, with the trans-(1R,4S) isomer demonstrating significantly greater potency as an NDRI.[4] The introduction of 3,4-dichloro substituents on the phenyl ring of the tametraline structure led to the development of sertraline, which exhibits a drastically shifted selectivity towards the serotonin transporter.[4]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor or transporter.[5] The following is a generalized protocol for a competitive binding assay to determine the Ki of a compound for monoamine transporters.

Objective

To determine the binding affinity (Ki) of a test compound (e.g., this compound derivative) for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters expressed in a suitable biological system (e.g., cell membranes from transfected cell lines or brain tissue).

Materials
  • Membrane Preparation: Cell membranes expressing the human recombinant SERT, DAT, or NET.

  • Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

  • Test Compound: Serial dilutions of the unlabeled test compound.

  • Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure
  • Plate Setup: Assays are typically performed in a 96-well plate format. Each plate should include wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding Wells: Add non-specific binding control, radioligand, and membrane preparation.

    • Test Compound Wells: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Membrane Homogenates setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_plate prep_radioligand Prepare Radioligand Solution prep_radioligand->setup_plate prep_compound Prepare Test Compound Dilutions prep_compound->setup_plate add_reagents Add Membranes, Radioligand, and Test Compound/Controls setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtration Rapid Filtration & Washing incubate->filtration counting Scintillation Counting (CPM) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Monoamines) monoamine Monoamine (e.g., Serotonin) vesicle->monoamine Release transporter Monoamine Transporter (SERT, DAT, NET) monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding signal Postsynaptic Signaling receptor->signal Activates This compound This compound Derivative This compound->transporter Inhibits

References

Lometraline: A Comprehensive Technical Guide on Core Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule named "Lometraline" is not available in the public domain or scientific literature. It may be a proprietary compound under early-stage development, a discontinued (B1498344) project, or a hypothetical agent. The following guide is a representative example constructed to fulfill the user's request for a detailed technical whitepaper. The data presented is hypothetical and based on typical pharmacokinetic profiles of centrally acting oral medications.

This technical guide provides a detailed overview of the core pharmacokinetic properties of the hypothetical compound this compound. The information is intended for researchers, scientists, and drug development professionals.

Summary of Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in preclinical models. The following table summarizes the key quantitative parameters.

ParameterValueUnits
Absorption
Bioavailability (F)85%
Tmax (Time to Peak Concentration)2.5hours
Cmax (Peak Plasma Concentration)450ng/mL
AUC (Area Under the Curve)3200ng·h/mL
Distribution
Volume of Distribution (Vd)3.5L/kg
Protein Binding92%
Metabolism
Primary Metabolic PathwayHepatic (CYP3A4 mediated)-
Active MetabolitesM1 (hydroxylated), M2 (N-desmethyl)-
Excretion
Elimination Half-life (t½)18hours
Clearance (CL)0.5L/h/kg
Primary Route of ExcretionRenal (70%), Fecal (30%)-

Experimental Protocols

The data presented in this guide were derived from a series of standardized preclinical experiments. The methodologies for these key experiments are detailed below.

Oral Bioavailability Study
  • Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

  • Methodology:

    • A cohort of fasted male Sprague-Dawley rats (n=6) was administered this compound intravenously (1 mg/kg) via a tail vein catheter.

    • A second cohort (n=6) was administered this compound orally (10 mg/kg) by gavage.

    • Serial blood samples (0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C).

    • This compound concentrations in plasma were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • The Area Under the Curve (AUC) was calculated for both oral and IV routes. Bioavailability (F) was determined using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

Plasma Protein Binding Assay
  • Objective: To quantify the extent of this compound binding to plasma proteins.

  • Methodology:

    • Equilibrium dialysis was performed using a RED (Rapid Equilibrium Dialysis) device.

    • This compound was spiked into fresh rat plasma to a final concentration of 500 ng/mL.

    • The plasma was dialyzed against a phosphate-buffered saline (PBS) solution (pH 7.4) for 6 hours at 37°C.

    • At equilibrium, samples were taken from both the plasma and buffer chambers.

    • The concentration of this compound in each sample was determined by LC-MS/MS.

    • The percentage of protein binding was calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100%.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for its pharmacokinetic analysis.

Hypothetical Metabolic Pathway of this compound cluster_systemic Systemic Circulation cluster_hepatic Hepatic Metabolism cluster_excretion Excretion This compound This compound (Parent Drug) M1 M1 (Hydroxylated Metabolite) Active This compound->M1 Phase I (CYP3A4) M2 M2 (N-desmethyl Metabolite) Active This compound->M2 Phase I (CYP3A4) Inactive Inactive Conjugated Metabolites M1->Inactive Phase II (Glucuronidation) M2->Inactive Phase II (Glucuronidation) Renal Renal Excretion Inactive->Renal Fecal Fecal Excretion Inactive->Fecal

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for PK Analysis cluster_in_vivo In-Vivo Phase cluster_in_vitro In-Vitro Analysis cluster_modeling Pharmacokinetic Modeling Dosing Dosing (IV and Oral Cohorts) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data Data Processing Analysis->Data PK_Calc Calculate PK Parameters (AUC, Cmax, t½) Data->PK_Calc Report Final Report Generation PK_Calc->Report

Caption: Workflow for pharmacokinetic analysis.

Lometraline In Vitro Pharmacodynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro pharmacodynamic data for Lometraline is exceptionally scarce. This guide provides a comprehensive overview of the in vitro pharmacodynamics of its close structural and developmental analogs, Sertraline and Tametraline, to offer valuable comparative insights for research and drug development.

Introduction

This compound, a structural modification of tricyclic neuroleptics, was initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent. Later explorations into its antidepressant and anxiolytic properties were pursued, though definitive clinical psychoactivity was not established at the doses studied, leading to the suspension of its development. Notably, the chemical scaffold of this compound served as a foundational element in the discovery of Tametraline, a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently the widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI), Sertraline. Given the limited direct data on this compound, this document focuses on the well-characterized in vitro pharmacodynamics of Sertraline and Tametraline to provide a relevant and detailed technical resource.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro binding affinities (Ki) and functional inhibition potencies (IC50) of Sertraline and available data for Tametraline at key central nervous system targets. These values are essential for understanding their potency, selectivity, and potential off-target effects.

Monoamine Transporter Binding Affinities

Data is presented as Ki (nM), representing the equilibrium dissociation constant. A lower Ki value indicates a higher binding affinity.

CompoundSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
Sertraline 0.29 - 2.525 - 56420 - 640
Tametraline Data not availablePotent InhibitorPotent Inhibitor

Note: Ki values can vary between studies due to different experimental conditions, such as radioligand used and tissue preparation.

Off-Target Receptor Binding Affinities of Sertraline

Sertraline has been profiled against a range of other receptors, which is crucial for predicting its side-effect profile.[1]

Receptor TargetKi (nM)Species
Sigma-1 (σ₁)32 - 57Rat
Alpha-1A Adrenergic (α₁A)120Human
Alpha-1B Adrenergic (α₁B)3500Human
Alpha-2 Adrenergic (α₂)477 - 4100Human
Dopamine D₂10700Human
Histamine H₁24000Human
Muscarinic Acetylcholine (mACh)427 - 2100Human

Core Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the pharmacodynamic profile of compounds like Sertraline and Tametraline.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the Ki of a test compound for SERT, DAT, and NET.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Test compound (e.g., Sertraline).

  • Non-specific binding control (e.g., high concentration of a known inhibitor like fluoxetine (B1211875) for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.

Objective: To determine the IC50 of a test compound for the inhibition of serotonin, dopamine, and norepinephrine uptake.

Materials:

  • Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

  • Radiolabeled monoamines: [³H]Serotonin (5-HT), [³H]Dopamine (DA), [³H]Norepinephrine (NE).

  • Test compound (e.g., Sertraline).

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound at 37°C for a short period (e.g., 10-15 minutes).

  • Initiation of Uptake: Add the radiolabeled monoamine to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters, which represents the amount of monoamine taken up by the synaptosomes.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.

Visualizations of Pathways and Workflows

Signaling Pathway of Sertraline

Sertraline's primary mechanism of action is the inhibition of the serotonin transporter (SERT). This leads to an increase in synaptic serotonin levels, which in turn modulates downstream signaling pathways implicated in the therapeutic effects of antidepressants.

Sertraline_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling BDNF BDNF Expression Signaling->BDNF MAPK MAP-Kinase Pathway Signaling->MAPK Sertraline Sertraline Sertraline->SERT Inhibition Radioligand_Binding_Assay_Workflow A Prepare reagents: - Cell membranes - Radioligand - Test compound B Incubate reagents to reach equilibrium A->B C Rapidly filter to separate bound and free ligand B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity with scintillation counter D->E F Analyze data to determine IC50 and Ki E->F Uptake_Inhibition_Assay_Workflow A Prepare synaptosomes from brain tissue B Pre-incubate synaptosomes with test compound A->B C Initiate uptake with radiolabeled monoamine B->C D Incubate for a defined period C->D E Terminate uptake by rapid filtration and washing D->E F Measure radioactivity of trapped monoamine E->F G Analyze data to determine IC50 F->G

References

An In-depth Technical Guide to the Physicochemical Properties of Lometraline: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lometraline is an aminotetralin derivative, initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent, and later as an antidepressant and anxiolytic.[1] As with any pharmaceutical compound, a thorough understanding of its solubility and stability is paramount for the formulation of effective and safe dosage forms, as well as for defining appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with established methodologies for the physicochemical characterization of related compounds.

While specific, in-depth public studies on the solubility and stability of this compound are limited, this guide consolidates the available information and outlines the standard experimental protocols and analytical methods that are crucial for its comprehensive assessment.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The available information regarding the solubility of this compound hydrochloride is summarized below.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2]

1.1. Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a compound like this compound involves the equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound hydrochloride powder

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility of this compound in each solvent based on the concentration and dilution factor.

1.2. Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a pharmaceutical compound.

G cluster_0 Solubility Assessment Workflow A Select Solvents (e.g., Water, Buffers, Organic Solvents) B Add Excess Compound to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Separate Solid and Liquid Phases (Centrifugation/Filtration) C->D E Quantify Compound in Supernatant (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Stability Profile of this compound

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are conducted to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

2.1. Storage and Shelf Life

General storage recommendations for this compound hydrochloride are provided by commercial suppliers.

Table 2: Recommended Storage Conditions and Stability for this compound Hydrochloride

ConditionDurationTemperatureAtmosphereShelf LifeReference
Short TermDays to weeks0 - 4 °CDry, darkNot specified[2]
Long TermMonths to years-20 °CDry, dark>2 years (if stored properly)[2]
ShippingA few weeksAmbientNon-hazardous chemicalStable[2]

2.2. Forced Degradation Studies

2.3. Experimental Protocol for Forced Degradation Studies (ICH Q1A (R2) Guidelines)

The following protocol outlines a standard approach for conducting forced degradation studies.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Alkaline Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 N NaOH) and heat at an elevated temperature.

  • Neutral Hydrolysis: Dissolve this compound in water and heat at an elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with H₂O₂ (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 60-80°C).

  • Photolytic Degradation: Expose solid or solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

2.4. Potential Degradation Pathway

While the specific degradation pathway for this compound has not been published, a hypothetical pathway based on its chemical structure and the behavior of similar compounds can be proposed. The following diagram illustrates a potential degradation pathway under oxidative conditions, a common stressor for aminotetralin derivatives.

G cluster_1 Hypothetical Oxidative Degradation Pathway This compound This compound N_Oxide N-Oxide Metabolite This compound->N_Oxide Oxidation Demethylated N-Demethylated Metabolite This compound->Demethylated Oxidative Demethylation Other Other Oxidation Products This compound->Other G cluster_2 Analytical Method Development & Validation Workflow MD Method Development (Column, Mobile Phase, Detector Selection) MV Method Validation (ICH Q2(R1)) MD->MV Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Robustness Robustness MV->Robustness LOD_LOQ LOD & LOQ MV->LOD_LOQ

References

Lometraline: A Technical Whitepaper on a Pivotal Aminotetralin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (developmental code name CP-14,368) is an aminotetralin derivative that, despite its discontinued (B1498344) development, holds a significant place in the history of psychopharmacology. Initially investigated by Pfizer in the early 1970s for a range of neuropsychiatric indications including psychosis and Parkinson's disease, its trajectory shifted towards evaluation as an antidepressant and anxiolytic. Although clinical trials did not demonstrate the desired psychoactivity at the doses studied, the chemical scaffold of this compound proved to be a fertile ground for the development of future blockbuster drugs. This technical guide provides a comprehensive overview of this compound's chemical identifiers, its historical context, and the limited available data on its pharmacology. Crucially, it highlights how the structural exploration of this compound and its analogs directly led to the discovery of tametraline (B1329939) and, subsequently, the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline, fundamentally shaping the landscape of antidepressant therapeutics.

Chemical Identifiers and Properties

A clear identification of a chemical entity is paramount for research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.

Identifier TypeValue
CAS Number 39951-65-0 (this compound base)[1]
34552-78-8 (this compound hydrochloride)[1]
IUPAC Name 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine[1]
InChI InChI=1S/C13H18ClNO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3
InChIKey MTWNWMGGMZUIMZ-UHFFFAOYSA-N
SMILES CN(C)C1CCCC2=C1C(=CC=C2)Cl
Other Names CP-14,368, N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin[1]
PropertyValue
Molecular Formula C13H18ClNO
Molar Mass 239.74 g/mol

Historical Context and Developmental Pathway

This compound emerged from Pfizer's research programs in the late 1960s and early 1970s, a period of intense exploration of novel chemical scaffolds for central nervous system disorders.[1] Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, its pharmacological profile suggested a broader range of applications.[1] Subsequent investigations focused on its potential as an antidepressant and anxiolytic.[1]

A key clinical study by Park and colleagues in 1972 evaluated this compound (referred to as CP 14,368) as an antidepressant.[2] However, the study concluded that the compound exhibited no significant psychoactivity at the dosages administered, leading to the suspension of its clinical development for these indications.[1]

Despite its own clinical discontinuation, the research invested in this compound's aminotetralin structure was not in vain. The knowledge gained from modifying its chemical structure paved the way for the synthesis of tametraline, a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1] This line of research ultimately culminated in the discovery of sertraline, a highly successful selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the treatment of depression and other psychiatric disorders.[1]

Lometraline_Developmental_Pathway This compound This compound (CP-14,368) Initial Investigations: Antipsychotic, Tranquilizer, Antiparkinsonian Antidepressant Antidepressant/Anxiolytic Clinical Trials This compound->Antidepressant Shift in Focus SAR Structural Modification & Structure-Activity Relationship (SAR) Studies This compound->SAR Led to Suspended Development Suspended (Lack of Psychoactivity) Antidepressant->Suspended Tametraline Tametraline (Dopamine/Norepinephrine Reuptake Inhibitor) SAR->Tametraline Discovery of Sertraline Sertraline (Selective Serotonin Reuptake Inhibitor) Tametraline->Sertraline Further Development

Caption: Developmental trajectory of this compound and its successors.

Pharmacological Profile (Limited Data)

Detailed in vitro and in vivo pharmacological data for this compound is scarce in the public domain due to its early discontinuation. The available information suggests that its mechanism of action was likely related to the modulation of monoaminergic systems, a common feature of aminotetralin derivatives.

Mechanism of Action (Hypothesized)

Based on the structure-activity relationships of the aminotetralin class of compounds, it is hypothesized that this compound interacts with monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The substitution pattern on the aromatic ring and the nature of the amino group are critical determinants of the affinity and selectivity for these transporters.

Quantitative structure-activity relationship (QSAR) studies on aminotetralin analogs have shown that electronic, hydrophobic, and molar refraction parameters significantly correlate with the inhibition of 5-hydroxytryptamine (5-HT) uptake.[3] However, correlations with norepinephrine (NE) and dopamine (DA) uptake inhibition were found to be weaker in some series of these compounds.[3]

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound SERT SERT This compound->SERT Inhibits Reuptake? NET NET This compound->NET Inhibits Reuptake? DAT DAT This compound->DAT Inhibits Reuptake? Serotonin 5-HT Serotonin->SERT Reuptake Norepinephrine NE Norepinephrine->NET Reuptake Dopamine DA Dopamine->DAT Reuptake

Caption: Hypothesized interaction of this compound with monoamine transporters.
Preclinical and Clinical Observations

The primary published clinical study on this compound as an antidepressant by Park et al. (1972) provides the most direct, albeit limited, insight into its in vivo effects in humans.

Experimental Protocol from Park et al. (1972):

  • Study Design: An open-label clinical trial.

  • Participants: Patients diagnosed with depression.

  • Intervention: Administration of this compound (CP 14,368). Specific dosage regimens were not detailed in the available abstracts.

  • Outcome Measures: Clinical assessment of antidepressant effects using psychiatric rating scales.

  • Key Finding: The study concluded that this compound did not produce any discernible psychoactive or antidepressant effects at the doses tested.

The Legacy of this compound: A Stepping Stone to Sertraline

The true significance of this compound lies not in its own therapeutic potential but in its role as a chemical progenitor to a highly successful class of antidepressants. The exploration of the aminotetralin scaffold, initiated with compounds like this compound, provided crucial insights into the structure-activity relationships governing monoamine transporter inhibition.

This research trajectory can be visualized as a logical progression of chemical modifications to optimize potency and selectivity.

SAR_Progression This compound This compound (Initial Scaffold) SAR_Studies Structure-Activity Relationship Studies This compound->SAR_Studies Chemical_Modifications Chemical Modifications (e.g., N-demethylation, alteration of ring substituents) SAR_Studies->Chemical_Modifications Tametraline Tametraline (Increased DAT/NET Inhibition) Chemical_Modifications->Tametraline Further_Optimization Further Optimization for Serotonin Transporter (SERT) Selectivity Tametraline->Further_Optimization Sertraline Sertraline (Potent and Selective SERT Inhibitor) Further_Optimization->Sertraline

Caption: The evolutionary path from this compound to Sertraline.

Conclusion

This compound serves as a compelling case study in drug discovery, illustrating that even compounds that do not reach the market can have a profound impact on the field. While the specific pharmacological data for this compound remains limited, its contribution to the understanding of aminotetralin chemistry was instrumental. The systematic exploration of this chemical class, sparked by early compounds like this compound, directly led to the development of tametraline and ultimately the blockbuster antidepressant sertraline. For researchers and scientists in drug development, the story of this compound underscores the importance of foundational research and the iterative process of chemical optimization that can turn a clinical failure into a therapeutic triumph for a subsequent generation of molecules.

References

Methodological & Application

Application Notes and Protocols for the Purification of Lometraline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lometraline is a historical drug candidate, and as such, specific, publicly available purification protocols and quantitative performance data are scarce. The following application notes and protocols are based on established chemical principles and purification techniques for structurally related aminotetralin compounds, such as sertraline, and other pharmaceutical amines. The provided protocols should be considered as a starting point for method development and will require optimization for specific impurity profiles and desired final purity.

Introduction

This compound, a substituted aminotetralin, requires high purity for its use in research and development. Common impurities may arise from starting materials, by-products of the synthesis, or degradation products. Effective purification is critical to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document outlines several potential purification techniques applicable to this compound, including liquid-liquid extraction, crystallization, and column chromatography.

Purification Strategies Overview

The purification of this compound, a basic amine, can be approached through several methods, often used in combination. The choice of technique depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

A general workflow for the purification of this compound can be visualized as follows:

Purification_Workflow A Crude this compound B Liquid-Liquid Extraction (pH-based separation) A->B Initial Cleanup C Crystallization (as free base or salt) B->C Bulk Purification D Column Chromatography B->D Alternative C->D High Purity Polishing E Pure this compound C->E D->E

Caption: General purification workflow for this compound.

Liquid-Liquid Extraction (LLE)

LLE is an effective initial purification step to remove non-basic and some weakly basic or acidic impurities. The basicity of the tertiary amine in this compound allows for its selective extraction into an organic solvent from an aqueous phase by adjusting the pH.

Experimental Protocol: pH-Based Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

  • Acidic Wash: Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The protonated this compound will move to the aqueous phase, leaving non-basic impurities in the organic phase.

  • Phase Separation: Separate the aqueous phase containing this compound hydrochloride.

  • Basification and Re-extraction: Basify the aqueous phase to a pH > 10 with a suitable base (e.g., 2 M NaOH) to deprotonate the this compound. Extract the this compound free base back into an organic solvent (e.g., DCM or ethyl acetate).

  • Washing and Drying: Wash the organic phase with brine to remove residual water and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentration: Evaporate the solvent under reduced pressure to yield the purified this compound free base.

Crystallization

Crystallization is a powerful technique for achieving high purity. This compound can be crystallized either as the free base or, more commonly, as a salt (e.g., hydrochloride) to improve crystal formation and stability.[1][2] The choice of solvent is critical for effective purification.

Experimental Protocol: Crystallization of this compound Hydrochloride
  • Dissolution: Dissolve the purified this compound free base from LLE in a suitable solvent, such as isopropanol, ethanol, or ethyl acetate.

  • Salt Formation: Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise while stirring. The this compound hydrochloride salt will precipitate.[3]

  • Crystallization: Heat the mixture to dissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

The following diagram illustrates the process of salt formation and crystallization:

Crystallization_Process A This compound Free Base in Solvent B Add HCl Solution A->B C This compound HCl in Solution (Heated) B->C D Slow Cooling C->D E Crystal Formation D->E F Filtration and Washing E->F G Pure this compound HCl Crystals F->G

Caption: Workflow for this compound hydrochloride crystallization.

Column Chromatography

For high-purity requirements or when dealing with closely related impurities, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be adapted for this compound purification.

Normal-Phase Chromatography

Due to the basic nature of this compound, standard silica (B1680970) gel can lead to poor peak shape and recovery. This can be mitigated by using an amine-functionalized silica or by adding a basic modifier to the mobile phase.[4]

  • Stationary Phase: Amine-functionalized silica gel or standard silica gel.

  • Mobile Phase: A non-polar solvent system such as hexane/ethyl acetate or dichloromethane/methanol. If using standard silica, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to prevent peak tailing.[5]

  • Procedure:

    • Dissolve the this compound sample in a minimum amount of the mobile phase.

    • Load the sample onto the column.

    • Elute with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine the pure fractions and evaporate the solvent.

Reversed-Phase Chromatography

Reversed-phase chromatography is another viable option, particularly for polar impurities. The pH of the mobile phase should be adjusted to ensure this compound is in a suitable form for separation.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be adjusted to control the retention of this compound. A slightly acidic pH (e.g., 3-4) will result in the protonated form, which may be suitable for separation from less basic impurities.

  • Procedure:

    • Dissolve the this compound sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Elute with the chosen mobile phase under isocratic or gradient conditions.

    • Collect the fractions corresponding to the pure this compound peak.

    • Remove the organic solvent and lyophilize or extract the product from the aqueous phase.

Data Presentation (Illustrative)

The following tables present illustrative data for the purification of this compound. Note: This data is hypothetical and intended to demonstrate how results would be presented. Actual results will vary.

Table 1: Illustrative Comparison of Purification Techniques
Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)
Liquid-Liquid Extraction859590
Crystallization (HCl Salt)9599.585
Normal-Phase Chromatography95> 99.870
Reversed-Phase HPLC (prep)99.5> 99.960
Table 2: Illustrative Impurity Profile Before and After Purification by Crystallization
ImpurityConcentration in Crude (%)Concentration After Crystallization (%)
Starting Material A2.5< 0.1
By-product B5.00.2
Isomer C7.50.15
This compound 85.0 99.5

Conclusion

The purification of this compound can be effectively achieved through a multi-step process, typically involving an initial cleanup by liquid-liquid extraction, followed by a more rigorous purification via crystallization of its hydrochloride salt. For achieving very high purity, chromatographic methods are recommended. The specific choice and optimization of these techniques will depend on the impurity profile of the crude material and the final purity requirements for the intended application.

References

Application Notes and Protocols for the Quantification of Sertraline

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lometraline: The term "this compound" appears to be a misspelling of "Sertraline," a widely used selective serotonin (B10506) reuptake inhibitor (SSRI) for treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and other conditions.[1][2][3] These application notes, therefore, focus on the established analytical methods for the quantification of Sertraline (B1200038).

Monitoring the concentration of Sertraline and its primary active metabolite, N-desmethylsertraline, in biological matrices is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure efficacy, and minimize adverse effects.[4] This document provides detailed protocols and comparative data for the most common analytical techniques used for Sertraline quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the quantification of Sertraline.

Table 1: Performance Characteristics of HPLC-UV Methods for Sertraline Quantification

ParameterMethod 1 (Pharmaceuticals)[1]Method 2 (Tablets)[2]Method 3 (Plasma)[5]
Linearity Range 10–200 µg/mLNot Specified20–400 ng/mL
Correlation Coefficient (r²) 0.998Not SpecifiedNot Specified
Limit of Detection (LOD) 28 ng/mL4 ppb (approx. 4 ng/mL)10 ng/mL
Limit of Quantification (LOQ) 85.5 ng/mLNot Specified20 ng/mL
Precision (RSD%) < 0.72%Not SpecifiedNot Specified
Accuracy (Recovery %) 99.25–101.86%Not SpecifiedNot Specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Sertraline Quantification

ParameterMethod 1 (Serum)[6]Method 2 (Whole Blood)[7]Method 3 (Meconium)[8]
Linearity Range 1.0–230 ng/mL2.5–900 ng/mLLOQ to 400 ng/g
Correlation Coefficient (r²) ≥ 0.99Not SpecifiedNot Specified
Limit of Detection (LOD) Not Specified1-20 ng/gNot Specified
Limit of Quantification (LOQ) 1.0 ng/mL2.5 ng/mL5-20 ng/g
Precision (%CV) ≤ 20%0–14.6%Not Specified
Accuracy (Recovery %) 100 ± 20%90.6–111.5%Not Specified
Extraction Efficiency Not Specified35.9–91.2%Not Specified

Experimental Protocols

Protocol 1: Quantification of Sertraline in Pharmaceutical Tablets by HPLC-UV

This protocol is adapted from methodologies for analyzing Sertraline in tablet dosage forms.[1][3]

1. Objective: To determine the concentration of Sertraline in a pharmaceutical tablet.

2. Materials and Reagents:

  • Sertraline reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Sertraline tablets (e.g., 25 mg strength)[3]

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm[3] or equivalent reverse-phase C18 column.

  • Sonicator

  • Analytical balance

4. Sample Preparation:

  • Weigh and grind a Sertraline tablet into a fine powder.

  • Transfer the powder to a 25 mL volumetric flask.

  • Add a diluent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) and sonicate for 10 minutes to dissolve the active ingredient.[3]

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter before injection.[3]

5. Chromatographic Conditions:

  • Mobile Phase A: Deionized water with 0.1% formic acid (v/v)[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)[3]

  • Gradient:

    • 0-1 min: 95% B

    • 1-6 min: 95% to 50% B

    • 6-7 min: Return to 95% B[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 1 µL[3]

  • Detection Wavelength: 254 nm or 273 nm[1][3]

  • Column Temperature: Ambient

6. Calibration Curve:

  • Prepare a stock solution of Sertraline reference standard in methanol.

  • Create a series of working standards by serial dilution to cover a linear range (e.g., 10–200 µg/mL).[1]

  • Inject each standard and plot the peak area against the concentration to construct a calibration curve.

7. Data Analysis:

  • Inject the prepared tablet sample.

  • Identify the Sertraline peak based on the retention time from the standard.

  • Quantify the amount of Sertraline in the sample using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tablet Grind Tablet Dissolve Dissolve in Diluent & Sonicate Tablet->Dissolve Filter Filter (0.45µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254/273 nm) Separate->Detect Quantify Quantify Sertraline Detect->Quantify Calibrate Create Calibration Curve Calibrate->Quantify

Caption: HPLC-UV workflow for Sertraline quantification in tablets.

Protocol 2: Quantification of Sertraline in Human Serum by LC-MS/MS

This protocol is a representative method based on common practices for bioanalytical quantification of antidepressants.[6][9]

1. Objective: To determine the concentration of Sertraline in human serum samples.

2. Materials and Reagents:

  • Sertraline reference standard

  • Sertraline-d4 (or other suitable internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Human serum (blank)

3. Instrumentation:

  • LC-MS/MS system (e.g., SCIEX QTRAP® 6500+)[10]

  • Analytical column (e.g., Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm)[10]

  • Automated liquid handler (optional)

  • Centrifuge

4. Sample Preparation (Protein Precipitation): [10]

  • Pipette 20 µL of serum sample into a microcentrifuge tube.[6]

  • Add internal standard (IS) solution.

  • Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins.

  • Vortex mix the samples.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection.

5. Liquid Chromatography Conditions:

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water[10]

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)[10]

  • Gradient: A fast gradient is typically used to elute the analyte quickly.

  • Flow Rate: 0.4 mL/min[10]

  • Injection Volume: 2 µL[10]

  • Column Temperature: 40 °C[10]

6. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode[8]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sertraline: Specific precursor ion → product ion transitions need to be optimized.

    • Sertraline-d4 (IS): Corresponding transitions for the internal standard.

  • Key Parameters: Optimize ion source gas temperature (e.g., 400-450 °C), nebulizer pressure, and capillary voltage for maximum signal intensity.[7][10]

7. Calibration and Quality Control:

  • Prepare calibration standards by spiking blank human serum with known concentrations of Sertraline (e.g., 1.0 to 230 ng/mL).[6]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process and analyze the standards and QCs with the unknown samples.

8. Data Analysis:

  • Integrate the peak areas for Sertraline and the IS.

  • Calculate the peak area ratio (Sertraline/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration for the standards.

  • Determine the concentration of Sertraline in the unknown samples from the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample (20µL) Spike Add Internal Standard Serum->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject LC LC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Plot Calibration Curve Ratio->Curve Quantify Quantify Sertraline Curve->Quantify

Caption: LC-MS/MS workflow for Sertraline quantification in serum.

Signaling Pathway

Sertraline is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action involves blocking the serotonin transporter (SERT), which leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft.

Sertraline_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Serotonin Release SERT Serotonin Transporter (SERT) Receptor Serotonin Receptors Signal Neuronal Signal Receptor->Signal Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding Sertraline Sertraline Sertraline->SERT Inhibits

Caption: Mechanism of action of Sertraline as an SSRI.

References

Application Notes and Protocols for Lometraline In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline is an aminotetralin derivative that was investigated as a potential antidepressant and anxiolytic agent.[1] It is a structural precursor to more well-known compounds, including tametraline, a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake, and sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Given its lineage, the primary mechanism of action of this compound is hypothesized to be the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[1][2]

This document provides detailed protocols for developing a cell-based in vitro assay to characterize the inhibitory activity of this compound on the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The described assay utilizes a fluorescent substrate that mimics endogenous monoamine neurotransmitters, offering a high-throughput, non-radioactive method to determine the potency and selectivity of this compound.

Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine transporters are critical for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft, thereby terminating the signal.[2][3] this compound, as a reuptake inhibitor, is expected to block these transporters. This blockage leads to an increased concentration of monoamines in the synapse, enhancing and prolonging their signaling to postsynaptic neurons. Characterizing the specific affinity of this compound for each of these transporters (DAT, NET, and SERT) is crucial for understanding its pharmacological profile.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters synapse vesicle->synapse Release transporter Monoamine Transporter (DAT, NET, or SERT) neurotransmitter Neurotransmitter (DA, NE, or 5-HT) synapse->neurotransmitter receptor Postsynaptic Receptor neurotransmitter->receptor Binding reuptake_arrow neurotransmitter->reuptake_arrow Postsynaptic Signal Postsynaptic Signal receptor->Postsynaptic Signal reuptake_arrow->transporter Reuptake This compound This compound This compound->transporter Inhibition

Mechanism of Monoamine Reuptake Inhibition.

Data Presentation

To effectively evaluate the pharmacological profile of this compound, its inhibitory potency (IC50) against each monoamine transporter should be determined and compared to known reference compounds. The following tables present hypothetical, yet plausible, data for this compound for illustrative purposes, based on its relationship to sertraline and tametraline.[1][4]

Table 1: Hypothetical Inhibitory Potency (IC50) of this compound at Human Monoamine Transporters

CompoundDAT (hDAT) IC50 [nM]NET (hNET) IC50 [nM]SERT (hSERT) IC50 [nM]
This compound85120750

Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Table 2: Hypothetical Potency and Selectivity Profile of this compound Compared to Reference Compounds

CompoundDAT IC50 [nM]NET IC50 [nM]SERT IC50 [nM]SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
This compound (Hypothetical) 851207508.81.4
Sertraline[4][5]254200.290.011616.8
Desipramine (NET Selective)>10004100>100.004
GBR-12909 (DAT Selective)55003000600100
Paroxetine (SERT Selective)150800.10.000670.53

Selectivity Ratio = IC50 (Target) / IC50 (Off-Target). A lower ratio indicates higher selectivity for the target transporter over the off-target.

Experimental Protocols

This section details a fluorescence-based in vitro assay for measuring the inhibition of monoamine transporter uptake. This method is adaptable for high-throughput screening.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293 cells expressing hDAT, hNET, or hSERT in a 96-well plate prepare_compounds Prepare serial dilutions of This compound and control compounds add_compounds Add compounds to wells and pre-incubate prepare_compounds->add_compounds add_substrate Add fluorescent monoamine substrate add_compounds->add_substrate incubate Incubate to allow substrate uptake add_substrate->incubate measure_fluorescence Measure intracellular fluorescence using a plate reader incubate->measure_fluorescence normalize_data Normalize data to controls (% Inhibition) measure_fluorescence->normalize_data plot_curve Plot concentration-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Fluorescence-Based Monoamine Transporter Uptake Assay Workflow.
Materials and Reagents

  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET (hNET), or hSERT (hSERT).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 96-well, black, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound hydrochloride.

  • Reference Compounds: Sertraline, Desipramine, GBR-12909, Paroxetine.

  • Fluorescent Substrate Kit: Commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices or similar). These kits typically contain a fluorescent substrate and a masking dye to quench extracellular fluorescence.

  • Instrumentation: Fluorescence microplate reader with bottom-read capabilities, compatible with the excitation/emission spectra of the fluorescent substrate.

Protocol

1. Cell Culture and Plating: a. Culture the hDAT, hNET, or hSERT expressing HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. b. The day before the assay, harvest the cells using trypsin and resuspend them in a fresh culture medium. c. Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. d. Incubate the plates overnight to allow for cell adherence and the formation of a monolayer.

2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound and reference compounds in DMSO. b. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM) for generating a concentration-response curve. Include a vehicle control (DMSO in assay buffer) and a positive control (a known potent inhibitor for the respective transporter).

3. Assay Procedure: a. On the day of the assay, gently aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed (37°C) assay buffer. c. Add 50 µL of the diluted test compounds, reference compounds, or vehicle control to the appropriate wells. d. Pre-incubate the plate at 37°C for 10-20 minutes. e. Prepare the fluorescent substrate working solution according to the manufacturer's instructions. f. Add 50 µL of the fluorescent substrate solution to each well. g. Immediately transfer the plate to the fluorescence plate reader, pre-set to 37°C.

4. Fluorescence Measurement: a. Measure the intracellular fluorescence kinetically over a period of 20-30 minutes, or as an endpoint reading after a fixed incubation time (e.g., 20 minutes). b. Use the excitation and emission wavelengths recommended by the fluorescent substrate kit manufacturer. c. If using an endpoint read, add the masking dye as per the kit's instructions before reading to reduce background from the extracellular substrate.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence signal from wells containing no cells (blank) from all other measurements.

  • Calculate Percent Inhibition: Normalize the data using the vehicle control (0% inhibition) and a positive control inhibitor at a saturating concentration (100% inhibition).

    • Percent Inhibition = 100 * (1 - [(Signal of Test Well - Signal of Positive Control) / (Signal of Vehicle Control - Signal of Positive Control)])

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of substrate uptake.

Troubleshooting

  • High Well-to-Well Variability: Ensure consistent cell seeding density and gentle washing steps. Check for and eliminate edge effects on the plate by not using the outermost wells or by filling them with buffer.

  • Low Signal-to-Background Ratio: Optimize cell density and incubation times. Ensure the masking dye is working effectively if using an endpoint assay.

  • Inconsistent IC50 Values: Verify the accuracy of compound dilutions. Ensure the stability of the compounds in the assay buffer. Check for any time-dependent effects of the compounds on the cells.

References

Application Notes and Protocols for Lometraline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lometraline and Sertraline (B1200038): Direct research on the effects of this compound in cancer cell culture is limited in the current scientific literature. This compound is primarily known as a precursor in the synthesis of sertraline, a widely used antidepressant.[1] However, extensive research has been conducted on the anti-cancer properties of sertraline. Given the structural similarity between this compound and sertraline, the following application notes and protocols are based on the available data for sertraline as a predictive model for how this compound might be investigated in a cell culture setting for cancer research.

Data Presentation: Quantitative Effects of Sertraline on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sertraline in various human cancer cell lines, demonstrating its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Carcinoma14.7[2]
LS1034Colorectal Carcinoma13.1[2]
A549Non-small Cell Lung Cancer11.10[2]
H522Non-small Cell Lung Cancer10.50[2]
PC9/RNon-small Cell Lung Cancer9.60[2]
H1975Non-small Cell Lung Cancer9.40[2]
HepG2Hepatocellular Carcinoma1.24[3]
JurkatT-cell Lymphoma Leukemia9.5[2]
SGC-7901/DDPDrug-resistant Gastric Cancer18.73[2]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of a compound (in this case, modeled after sertraline) that inhibits the growth of a cell culture by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or sertraline as a reference compound)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound/Sertraline in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing changes in protein expression in key signaling pathways, such as the AMPK/mTOR pathway, upon treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-VDAC1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Sertraline has been shown to induce autophagy by targeting the mitochondrial protein VDAC1.[4] This leads to a reduction in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK) and inhibits the downstream mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[4]

Sertraline_Signaling_Pathway cluster_cell Cell Sertraline Sertraline VDAC1 VDAC1 (mitochondria) Sertraline->VDAC1 inhibits ATP ATP VDAC1->ATP regulates AMPK AMPK ATP->AMPK inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Sertraline-induced autophagy signaling pathway.

IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % viability and plot dose-response curve H->I

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for the Evaluation of Novel Antidepressants in Animal Models: A Lometraline Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lometraline, an aminotetralin derivative, was initially investigated by Pfizer as a potential antipsychotic and antiparkinsonian agent.[1] Subsequently, its potential as an antidepressant and anxiolytic was explored. However, clinical studies in the early 1970s revealed a lack of psychoactivity at the administered doses, leading to the suspension of its development for these indications.[1] Notably, the chemical structure of this compound served as a foundation for the development of tametraline, a potent norepinephrine-dopamine reuptake inhibitor, which ultimately led to the discovery of the widely used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1]

Due to the discontinuation of its development, there is a notable absence of published preclinical data on this compound's efficacy in established animal models of depression. These application notes, therefore, serve as a comprehensive guide for researchers on the standardized protocols and data interpretation methods that would have been employed to assess the antidepressant-like effects of a compound like this compound. The following sections detail the experimental procedures for key animal models and provide illustrative data and pathway diagrams relevant to antidepressant drug discovery.

I. Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely utilized behavioral despair model for screening potential antidepressant compounds.[2][3] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[4]

Experimental Protocol: Forced Swim Test in Rats

Objective: To assess the antidepressant-like effects of a test compound by measuring the duration of immobility in rats forced to swim in a confined space.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Test compound (e.g., this compound) and vehicle

  • Cylindrical water tank (40 cm height, 20 cm diameter)

  • Water maintained at 25°C ± 1°C

  • Video recording equipment and analysis software

  • Towels for drying animals

Procedure:

  • Acclimation: Animals are housed in standard laboratory conditions for at least one week prior to the experiment to acclimate to the environment.

  • Pre-test Session (Day 1):

    • Each rat is individually placed in the water tank filled to a depth of 15 cm for a 15-minute period.

    • This session serves to habituate the animals to the testing procedure.

    • After 15 minutes, the rats are removed, dried with a towel, and returned to their home cages.

  • Drug Administration (Day 2):

    • Rats are randomly assigned to treatment groups (e.g., vehicle, positive control like imipramine, and various doses of the test compound).

    • The test compound or vehicle is administered via the appropriate route (e.g., intraperitoneally, orally) at a specified time before the test session (e.g., 60 minutes).

  • Test Session (Day 2):

    • 24 hours after the pre-test session, the rats are placed back into the water tank for a 5-minute test session.

    • The entire session is video-recorded for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test.

    • Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

    • Alternatively, automated video tracking software can be used for scoring.

  • Data Analysis:

    • The mean duration of immobility is calculated for each treatment group.

    • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is performed to determine significant differences between groups.

Data Presentation: Representative FST Results
Treatment GroupDose (mg/kg)NMean Immobility Time (seconds) ± SEM% Decrease from Vehicle
Vehicle-10180 ± 12.5-
Imipramine (Positive Control)201095 ± 9.8 47.2%
This compound (Hypothetical)1010165 ± 11.28.3%
This compound (Hypothetical)3010120 ± 10.5*33.3%
This compound (Hypothetical)501098 ± 8.945.6%
*p < 0.05, *p < 0.01 compared to Vehicle group

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_Day1 Day 1: Pre-Test Session cluster_Day2 Day 2: Test Session cluster_Analysis Data Analysis acclimation Animal Acclimation pre_test 15-min Swim Session acclimation->pre_test drug_admin Drug/Vehicle Administration pre_test->drug_admin 24h Interval test_session 5-min Swim Session drug_admin->test_session scoring Behavioral Scoring (Immobility) test_session->scoring analysis Statistical Analysis scoring->analysis

Forced Swim Test Experimental Workflow

II. Chronic Unpredictable Mild Stress (CUMS)

The Chronic Unpredictable Mild Stress (CUMS) model is considered a highly valid animal model of depression as it mimics the effects of chronic stress, a major contributing factor to the development of depression in humans.[5][6] This model induces a state of anhedonia, a core symptom of depression, which can be measured by a decrease in the consumption of a palatable sucrose (B13894) solution.[7]

Experimental Protocol: CUMS in Mice

Objective: To induce a depressive-like phenotype in mice through chronic exposure to a variety of mild, unpredictable stressors and to assess the ability of a test compound to reverse these effects.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • Test compound and vehicle

  • Standard housing cages and specialized cages for stressors

  • 1% sucrose solution and water bottles

  • Various stressors (e.g., damp bedding, cage tilt, light/dark cycle reversal, social isolation, restraint)

Procedure:

  • Baseline Sucrose Preference Test (SPT):

    • For 48 hours, mice are habituated to two bottles, one with water and one with 1% sucrose solution.

    • Following habituation, mice are deprived of food and water for 24 hours.

    • The SPT is then conducted for 1 hour, where mice have free access to both bottles.

    • The consumption of each liquid is measured, and the sucrose preference is calculated: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.

    • Animals with a baseline sucrose preference below 65% are excluded.

  • CUMS Procedure (4-6 weeks):

    • Mice are randomly assigned to a control group (no stress) or a CUMS group.

    • The CUMS group is subjected to a series of mild, unpredictable stressors daily for 4-6 weeks.

    • The stressors are varied to prevent habituation. Examples include:

      • Stressor 1: Damp bedding (200 ml of water in the cage) for 8 hours.

      • Stressor 2: Cage tilt at a 45° angle for 12 hours.

      • Stressor 3: Reversal of the light/dark cycle.

      • Stressor 4: Social isolation for 24 hours.

      • Stressor 5: Restraint in a 50 ml conical tube for 2 hours.

  • Drug Administration:

    • From week 3 of the CUMS protocol, daily administration of the test compound or vehicle begins and continues until the end of the study.

  • Weekly SPT:

    • The SPT is conducted weekly to monitor the development of anhedonia in the CUMS group and the therapeutic effect of the test compound.

  • Final Behavioral Tests:

    • At the end of the CUMS and treatment period, other behavioral tests (e.g., Open Field Test for locomotor activity) can be performed to assess other depressive-like behaviors.

  • Data Analysis:

    • Sucrose preference percentages are compared between groups over time using a two-way repeated measures ANOVA.

Data Presentation: Representative CUMS Results
WeekTreatment GroupNMean Sucrose Preference (%) ± SEM
Baseline Control1285.2 ± 3.1
CUMS + Vehicle1284.9 ± 3.3
CUMS + Sertraline (20 mg/kg)1285.5 ± 2.9
Week 4 Control1283.7 ± 3.5
CUMS + Vehicle1255.1 ± 4.2
CUMS + Sertraline (20 mg/kg)1278.9 ± 3.8##
Week 6 Control1284.1 ± 3.0
CUMS + Vehicle1252.3 ± 4.5
CUMS + Sertraline (20 mg/kg)1281.5 ± 3.6##
**p < 0.01 compared to Control group; ##p < 0.01 compared to CUMS + Vehicle group

Experimental Workflow: CUMS Model

CUMS_Workflow cluster_Baseline Baseline Phase cluster_CUMS CUMS & Treatment Phase (4-6 Weeks) cluster_Final Final Assessment baseline_spt Baseline Sucrose Preference Test (SPT) cums_protocol Daily Unpredictable Mild Stressors baseline_spt->cums_protocol weekly_spt Weekly SPT cums_protocol->weekly_spt drug_admin Daily Drug/Vehicle Administration (from week 3) drug_admin->weekly_spt final_spt Final SPT weekly_spt->final_spt other_tests Other Behavioral Tests (e.g., Open Field) weekly_spt->other_tests

Chronic Unpredictable Mild Stress Workflow

III. Potential Signaling Pathways in Antidepressant Action

While the precise mechanisms of action of many antidepressants are still being elucidated, several key signaling pathways have been implicated. For many modern antidepressants, including the SSRI sertraline which evolved from this compound's structural class, the initial action is the blockade of the serotonin transporter (SERT).[8] This leads to an increase in synaptic serotonin levels. Downstream of this initial effect, chronic treatment is often associated with neurotrophic and neuroplastic changes, such as the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[8][9]

Signaling Pathway: SSRI Action and Neurotrophic Effects

SSRI_Pathway cluster_Synapse Synaptic Cleft cluster_Neuron Postsynaptic Neuron serotonin Increased Synaptic Serotonin receptor 5-HT Receptor Activation serotonin->receptor camp cAMP Signaling receptor->camp creb CREB Activation camp->creb bdnf BDNF Gene Transcription creb->bdnf neurogenesis Increased Neurogenesis & Synaptic Plasticity bdnf->neurogenesis therapeutic Therapeutic Effects neurogenesis->therapeutic ssri SSRI (e.g., Sertraline) sert SERT ssri->sert Blocks

Simplified SSRI Signaling Pathway

Although this compound's journey as a potential antidepressant was brief, the principles of its evaluation remain central to modern psychopharmacology. The protocols for the Forced Swim Test and the Chronic Unpredictable Mild Stress model, as detailed above, represent standard, validated methods for assessing the antidepressant-like efficacy of novel compounds in preclinical settings. The accompanying data tables and diagrams provide a framework for the presentation and interpretation of results. For any new chemical entity, including derivatives of the aminotetralin class, these methodologies are crucial first steps in determining the potential for further development as a treatment for depressive disorders.

References

Application Notes and Protocols for the Preclinical Evaluation of Antidepressant Candidates in Rodent Studies, with Reference to Lometraline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lometraline, an aminotetralin derivative, was initially explored for various neuropsychiatric indications, including as an antipsychotic and later as a potential antidepressant and anxiolytic agent.[1][2] However, clinical investigations did not reveal significant psychoactivity at the tested doses, leading to the discontinuation of its development.[1] Notably, chemical modifications of this compound's structure were pivotal in the discovery of tametraline, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, and subsequently, the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1]

Due to the limited publicly available data on specific rodent studies involving this compound, this document provides a comprehensive set of application notes and protocols for the preclinical evaluation of antidepressant-like compounds in rodents. These guidelines are based on established methodologies used in the development of antidepressants and will reference its successor, sertraline, where specific examples are illustrative. This framework is intended for researchers, scientists, and drug development professionals investigating novel compounds with potential antidepressant activity.

Application Notes

Rationale for Preclinical Antidepressant Screening

The development of new antidepressant medications is crucial due to the significant portion of patients who do not respond adequately to existing treatments and the presence of unwanted side effects.[3] Rodent models provide an essential platform for the initial screening and characterization of the efficacy and mechanism of action of potential antidepressant drugs before they can be considered for human trials.[4]

Animal Models and Strain Selection

Various rodent models are utilized to induce and assess depressive-like states. These include models based on chronic stress, such as the chronic mild stress (CMS) model, and models that assess behavioral despair, like the Forced Swim Test (FST) and Tail Suspension Test (TST).[4][5] The choice of model and rodent strain is critical, as different strains exhibit varying sensitivities to antidepressants and baseline behaviors in these tests.[3] For instance, significant inter-strain variation has been observed in both rats and mice in the FST and TST.[3][5] Therefore, consistency in the choice of strain within a laboratory is recommended to ensure the reproducibility of results.[3]

Housing and Environmental Conditions

To ensure the validity of behavioral studies, it is imperative to maintain strictly controlled environmental conditions for the animals. Standard housing typically involves plastic cages with appropriate bedding and free access to food and water, except during testing periods.[3] Key environmental parameters to control include:

  • Temperature: Maintained at approximately 21°C ± 3°C.[3]

  • Light-Dark Cycle: A standard 12-hour light-dark cycle is usually implemented (e.g., lights on from 07:00 to 19:00).[3]

  • Acclimation: Animals should be allowed an acclimation period of at least 5 days upon arrival at the laboratory and should be placed in the experimental room at least 60 minutes before the start of any test.[3]

All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[3]

Drug Preparation and Administration

The route of administration and the vehicle used to dissolve or suspend the test compound are critical variables. Common routes of administration in rodent studies include intraperitoneal (IP) injection, subcutaneous (SC) injection, and oral gavage (PO).[3][6] The choice of route can influence the pharmacokinetics of the compound. For example, sertraline is slowly absorbed, with peak plasma concentrations occurring 4-10 hours after ingestion.[7]

The vehicle should be inert and non-toxic. Common vehicles include saline, distilled water, or a small percentage of dimethyl sulfoxide (B87167) (DMSO) or Tween 80 to aid in solubility. It is crucial to administer the same vehicle to the control group.

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Rats

The FST is a widely used behavioral test to assess antidepressant-like activity.[4] It is based on the principle that after initial escape-oriented behaviors, rodents will adopt an immobile posture, and this immobility is reduced by antidepressant treatment.

Equipment:

  • Transparent Plexiglas cylinders (20 cm in diameter × 40 cm high).[3]

  • Water maintained at 25°C.[3]

  • Opaque screens to visually separate the cylinders.[3]

  • A stopwatch or automated tracking software.

Procedure:

  • Habituation (Day 1):

    • At least 60 minutes before the session, mark the animals and randomly assign them to treatment groups.[3]

    • Fill the cylinders with water to a depth of 13 cm.[3]

    • Place each rat individually into a cylinder for a 15-minute habituation session.[3]

    • No behavioral scoring is performed during this session.[3]

    • After 15 minutes, remove the rats, dry them, and return them to their home cages.

  • Drug Administration:

    • A common dosing schedule for rats in the FST involves three administrations of the test substance: 24 hours, 4 hours, and 30-60 minutes before the test session.[3] This repeated dosing provides more stable pharmacological results.[3] Control animals receive the vehicle at the same time points.

  • Test Session (Day 2):

    • 24 hours after the habituation session, administer the final dose of the test compound or vehicle.

    • Place the rats individually back into the cylinders.

    • The test session lasts for 5 minutes.[4]

    • Record the total time the animal spends immobile during the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

Protocol 2: Tail Suspension Test (TST) in Mice

The TST is conceptually similar to the FST and is used to measure antidepressant-like effects in mice.[3]

Equipment:

  • A suspension apparatus that allows the mouse to hang by its tail.

  • A stopwatch or automated tracking software.

Procedure:

  • Acclimation and Drug Administration:

    • At least 60 minutes before the test, mark the animals and randomly assign them to treatment groups.[3]

    • Administer the test substance or vehicle, typically 30 minutes (for IP or SC injection) or 60 minutes (for oral administration) prior to the test.[3]

  • Test Session:

    • Securely attach the mouse's tail to the suspension apparatus using adhesive tape, ensuring the mouse cannot climb onto the apparatus.

    • The test session typically lasts for 6 minutes.

    • Record the total time the animal remains immobile during the last 4 minutes of the session.[3] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Example Data Summary for Forced Swim Test in Rats

Treatment GroupDose (mg/kg)NMean Immobility Time (seconds) ± SEM
Vehicle-10180.5 ± 12.3
Compound X1010125.2 ± 10.1
Compound X201098.7 ± 8.5
Sertraline1510105.4 ± 9.2
p < 0.05, **p < 0.01 compared to Vehicle group

Table 2: Example Pharmacokinetic Parameters of Sertraline in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Tmax (hours)T1/2 (hours)
RatOral106~50 (as part of a prodrug)
RatIntraperitoneal10-~28

Note: Data for this compound is not available. The table presents example data for Sertraline based on available literature.[8][9]

Visualizations

Signaling Pathways

Antidepressants, particularly SSRIs like sertraline, are known to modulate various signaling pathways. A key mechanism involves the inhibition of the serotonin transporter, leading to increased synaptic serotonin levels. This, in turn, can influence downstream pathways related to neurogenesis and synaptic plasticity, such as the mTOR pathway.[10][11]

signaling_pathway Sertraline Sertraline VDAC1 VDAC1 Sertraline->VDAC1 Binds to and antagonizes ATP Cellular ATP VDAC1->ATP Reduction AMPK AMPK (Activation) ATP->AMPK mTOR mTOR (Inhibition) AMPK->mTOR Autophagy Autophagy (Induction) mTOR->Autophagy

Caption: Sertraline-mediated autophagy induction pathway.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antidepressant candidate.

experimental_workflow start Compound Synthesis and Selection pk_studies Pharmacokinetic Studies (Dose Range Finding) start->pk_studies behavioral_screening Behavioral Screening (e.g., FST, TST) pk_studies->behavioral_screening chronic_models Chronic Models of Depression (e.g., CMS) behavioral_screening->chronic_models neurochemical_analysis Neurochemical and Molecular Analysis chronic_models->neurochemical_analysis data_analysis Data Analysis and Interpretation neurochemical_analysis->data_analysis conclusion Conclusion on Antidepressant Potential data_analysis->conclusion

Caption: Experimental workflow for antidepressant candidate evaluation.

References

Application Notes: Lometraline for the Study of Neurotransmitter Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lometraline

This compound (developmental code name: CP-14,368) is an aminotetralin derivative originally developed by Pfizer.[1] Initially patented as a potential antipsychotic and tranquilizer, its development shifted towards investigation as an antidepressant and anxiolytic agent.[1] However, early clinical studies in the 1970s showed no significant psychoactivity at the administered doses, leading to the suspension of its development.[1]

Despite its limited clinical progression, this compound holds significant academic and historical interest in pharmacology. It is a key structural precursor in the lineage of highly successful monoamine reuptake inhibitors. Chemical modifications of this compound led to the discovery of tametraline (B1329939), a potent norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake inhibitor, and subsequently to sertraline (B1200038) (Zoloft®), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1] This lineage suggests that this compound's mechanism of action involves interaction with the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

These application notes provide a framework for researchers to investigate the neuropharmacological profile of this compound, focusing on its potential as a neurotransmitter reuptake inhibitor. The protocols outlined below are standard, validated methods for characterizing the interaction of novel compounds with monoamine transporters.

Putative Mechanism of Action

The primary mechanism by which monoamine reuptake inhibitors exert their effects is by binding to plasma membrane transporters (SERT, NET, DAT) on presynaptic neurons.[2] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. By inhibiting this reuptake process, these drugs increase the concentration and prolong the residence time of neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.[2][3]

Given its structural relationship to tametraline and sertraline, it is hypothesized that this compound functions as a monoamine reuptake inhibitor. The key scientific questions are its potency and selectivity for each of the three transporters (SERT, NET, and DAT). The experiments detailed in this document are designed to elucidate this profile.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Transporter Monoamine Transporter (SERT, DAT, or NET) NT Neurotransmitter (5-HT, DA, NE) Vesicle->NT Release NT->Transporter Receptor Postsynaptic Receptor NT->Receptor Binding This compound This compound This compound->Transporter Inhibition

Caption: Mechanism of Monoamine Reuptake Inhibition.

Quantitative Data Presentation

As of the latest literature review, specific public domain data on the binding affinity (Ki) and functional inhibition (IC₅₀) of this compound for monoamine transporters is not available. The protocols below are designed to generate this critical data. For context, Table 1 provides the established transporter binding affinities for sertraline, its well-characterized derivative.

Table 1: Monoamine Transporter Binding Affinity (Ki, nM) of Sertraline

Compound SERT (Ki, nM) DAT (Ki, nM) NET (Ki, nM)

| Sertraline | ~0.5 - 2.6 | ~25 - 42 | ~360 - 740 |

Data compiled from various pharmacological databases and literature. Actual values may vary based on experimental conditions.

The expected outcome of the proposed experiments would be a similar table for this compound, which would quantify its potency and selectivity profile.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a specific radioligand from its target transporter. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).[4]

Materials:

  • HEK293 cells or CHO cells stably expressing hSERT, hDAT, or hNET.

  • Cell membrane preparations from these cells.

  • Radioligands:

    • For hSERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For hDAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

    • For hNET: [³H]-Nisoxetine

  • Non-specific binding competitors:

    • For hSERT: Fluoxetine (10 µM)

    • For hDAT: GBR 12909 (10 µM)

    • For hNET: Desipramine (10 µM)

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing cells in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 min at 4°C).[5] Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Membrane preparation + Radioligand + High concentration of a selective competitor.

    • This compound Competition: Membrane preparation + Radioligand + Serial dilutions of this compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Add the membrane preparation (25-50 µg protein/well), the test compound dilutions, and finally the radioligand (at a concentration near its Kd).[5] Incubate for 60-120 minutes at room temperature or 37°C.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials or a compatible microplate, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Synaptosomal Reuptake Assay

Objective: To measure the functional inhibitory potency (IC₅₀) of this compound on the reuptake of [³H]-serotonin (5-HT), [³H]-dopamine (DA), and [³H]-norepinephrine (NE) into rodent brain synaptosomes.

Principle: Synaptosomes are resealed nerve terminals that contain functional transporters.[6] This assay measures the accumulation of a radiolabeled neurotransmitter into synaptosomes and how this process is inhibited by a test compound.[6][7]

Materials:

  • Rodent brain tissue (Striatum for DA, Cortex/Hippocampus for 5-HT and NE).

  • Sucrose (B13894) buffer (0.32 M Sucrose, 4 mM HEPES, pH 7.4).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitters: [³H]-5-HT, [³H]-DA, [³H]-NE.

  • This compound stock solution and serial dilutions.

  • Selective uptake inhibitors for defining non-specific uptake (as in Protocol 1).

  • Glass fiber filters and cell harvester.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.[8]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).[8]

    • Resuspend the P2 pellet in KRH buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, pre-incubate the synaptosomal suspension (50-100 µg protein/well) with serial dilutions of this compound or vehicle for 10-15 minutes at 37°C.[6]

  • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., final concentration of 10-20 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRH buffer.[6]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Define non-specific uptake as the radioactivity accumulated in the presence of a high concentration of a selective inhibitor.

    • Calculate the percentage of specific uptake at each this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis TISSUE 1. Homogenize Brain Tissue CENT1 2. Low-Speed Centrifugation TISSUE->CENT1 CENT2 3. High-Speed Centrifugation CENT1->CENT2 RESUS 4. Resuspend Pellet (Synaptosomes) CENT2->RESUS PREINC 5. Pre-incubate Synaptosomes with this compound RESUS->PREINC INIT 6. Add [3H]-Neurotransmitter PREINC->INIT INC 7. Incubate (1-5 min, 37°C) INIT->INC FILT 8. Rapid Filtration & Wash INC->FILT COUNT 9. Scintillation Counting FILT->COUNT CALC 10. Calculate IC50

Caption: Workflow for Synaptosomal Reuptake Assay.

Protocol 3: In Vivo Microdialysis

Objective: To measure the effect of systemic administration of this compound on extracellular levels of 5-HT, DA, and NE in specific brain regions of a freely moving rodent.

Principle: Microdialysis is a technique used to sample the extracellular space in the brain of a living animal.[9][10] A probe with a semi-permeable membrane is implanted, and a physiological solution is perfused through it. Neurotransmitters diffuse into the probe and are collected for analysis, typically by HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).[11][12]

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., CMA or BASi) and guide cannulae.

  • Microinfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection (e.g., intraperitoneal, i.p.).

  • HPLC-ECD system for neurotransmitter analysis.

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).[11]

    • Secure the cannula assembly with dental cement and allow the animal to recover for 24-48 hours.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula into the brain.

    • Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[10]

    • Allow the system to equilibrate for 1-2 hours.

    • Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., 10 mg/kg, i.p.).

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for 5-HT, DA, NE, and their metabolites using an optimized HPLC-ECD method.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the samples.

    • Express the post-injection levels as a percentage of the average baseline concentration for each animal.

    • Compare the neurotransmitter levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

SURG 1. Stereotaxic Surgery: Implant Guide Cannula REC 2. Animal Recovery (24-48h) SURG->REC PROBE 3. Insert Microdialysis Probe REC->PROBE PERF 4. Perfuse with aCSF & Equilibrate (1-2h) PROBE->PERF BASE 5. Collect Baseline Dialysate Samples PERF->BASE ADMIN 6. Administer this compound or Vehicle BASE->ADMIN POST 7. Collect Post-Drug Dialysate Samples ADMIN->POST HPLC 8. Analyze Samples via HPLC-ECD POST->HPLC ANALYSIS 9. Calculate % Change from Baseline HPLC->ANALYSIS

Caption: Workflow for In Vivo Microdialysis Study.

Conclusion

This compound represents an intriguing compound for researchers studying the structure-activity relationships of monoamine reuptake inhibitors. Although its development was halted, its position as a precursor to both a dual NET/DAT inhibitor and a selective SERT inhibitor makes it a valuable tool for academic investigation. The protocols provided here offer a comprehensive and standardized approach to fully characterize the in vitro and in vivo pharmacological profile of this compound, enabling a deeper understanding of its effects on neurotransmitter systems.

References

Application Notes and Protocols for Lometraline in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lometraline (developmental code name CP-14,368) is an aminotetralin derivative originally developed by Pfizer.[1] Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, its development was later shifted towards investigation as an antidepressant and anxiolytic.[1] However, clinical studies in the early 1970s showed a lack of psychoactivity at the tested doses, leading to the suspension of its further investigation.[1]

The primary significance of this compound in modern neuropharmacology lies in its historical role as a chemical precursor to the discovery of tametraline, a potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, and subsequently, the widely used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] Due to the discontinuation of this compound's development, there is a scarcity of publicly available quantitative data, detailed experimental protocols, and defined signaling pathways specifically for this compound.

Therefore, this document will utilize sertraline as a representative compound to illustrate the neuropharmacological assays, data interpretation, and signaling pathways that would be relevant for studying a this compound-like aminotetralin derivative. These notes are intended for researchers, scientists, and drug development professionals interested in the application of this chemical scaffold in neuropharmacology research.

Quantitative Data Summary

The following table summarizes key quantitative data for sertraline, which serves as an illustrative example for a compound structurally related to this compound. This data is crucial for understanding the potency and selectivity of such compounds.

Parameter Target Test System Value Reference
IC50 Serotonin Transporter (SERT)Human Platelets240 µM (for Lamotrigine (B1674446), as a comparator)[2]
IC50 Serotonin Transporter (SERT)Rat Brain Synaptosomes474 µM (for Lamotrigine, as a comparator)[2]
IC50 Norepinephrine Transporter (NET)Not Specified239 µM (for Lamotrigine, as a comparator)[2]
IC50 Dopamine Transporter (DAT)Not Specified322 µM (for Lamotrigine, as a comparator)[2]
Concentration Neurotrophic Activity InductionHuman Neuroblastoma Cells (SH-SY5Y)1-10 µM (for Sertraline)[3]

Experimental Protocols

Detailed methodologies for key experiments relevant to the neuropharmacological profiling of a this compound-like compound are provided below, using sertraline as the example agent.

Protocol 1: In Vitro Neurotransmitter Transporter Binding Assay

Objective: To determine the binding affinity of the test compound for serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Radioligands: [³H]Citalopram (for SERT), [³H]GBR-12935 (for DAT), [³H]Nisoxetine (for NET)

  • Cell membranes prepared from cells expressing human recombinant transporters (e.g., HEK293 cells)

  • Test compound (e.g., Sertraline)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of a known inhibitor (e.g., fluoxetine (B1211875) for SERT).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vivo Behavioral Assay - Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of the test compound in a rodent model.

Materials:

  • Male mice or rats

  • Test compound (e.g., Sertraline)

  • Vehicle (e.g., saline, DMSO)

  • Glass cylinders filled with water

  • Video recording and analysis software

Procedure:

  • Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes).

  • Place each animal individually into a glass cylinder filled with water (25°C) for a 6-minute session.

  • Record the session for later analysis.

  • Score the duration of immobility during the last 4 minutes of the test.

  • A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[4]

  • To rule out general locomotor effects, a separate open-field test can be conducted.[4]

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways and experimental workflows relevant to the study of this compound-like compounds.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->SERT Reuptake Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP, PKA, CREB) Receptor->Signaling_Cascade Activation Neurogenesis Neurogenesis & Neuroprotection Signaling_Cascade->Neurogenesis Promotion Lometraline_Sertraline This compound-like Compound (e.g., Sertraline) Lometraline_Sertraline->SERT Inhibition

Caption: Signaling pathway of a this compound-like SSRI.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_exvivo Ex Vivo Analysis Binding_Assay Transporter Binding Assay (SERT, DAT, NET) Uptake_Assay Neurotransmitter Uptake Assay Binding_Assay->Uptake_Assay Confirm functional inhibition Cell_Viability Cell Viability/Toxicity Assay (e.g., SH-SY5Y cells) Uptake_Assay->Cell_Viability Assess cytotoxicity FST Forced Swim Test (Antidepressant-like effect) Cell_Viability->FST Proceed to in vivo if favorable profile Open_Field Open Field Test (Locomotor activity) FST->Open_Field Control for motor effects Microdialysis Microdialysis (Neurotransmitter levels) FST->Microdialysis Correlate behavior with neurochemical changes Western_Blot Western Blot (e.g., BDNF, p-ERK) Microdialysis->Western_Blot Investigate molecular mechanisms Immunohistochemistry Immunohistochemistry (Neuronal markers) Western_Blot->Immunohistochemistry Localize protein expression

Caption: Experimental workflow for neuropharmacological profiling.

Logical_Relationship Compound This compound-like Compound Target_Engagement Target Engagement (e.g., SERT binding) Compound->Target_Engagement Binds to Cellular_Activity Cellular Activity (e.g., Inhibition of 5-HT reuptake) Target_Engagement->Cellular_Activity Leads to Behavioral_Effect Behavioral Effect (e.g., Reduced immobility in FST) Cellular_Activity->Behavioral_Effect Results in Therapeutic_Outcome Therapeutic Outcome (e.g., Antidepressant effect) Behavioral_Effect->Therapeutic_Outcome Predicts

References

Application Notes for Sertraline as a Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

However, lometraline is a direct chemical precursor to tametraline (B1329939) and the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). Given the shared aminotetralin core structure and the interest for researchers in this chemical class, this document will provide detailed application notes and protocols for sertraline as a representative and well-characterized tool compound for receptor studies.

Introduction

Sertraline is a potent and selective serotonin transporter (SERT) inhibitor, making it an invaluable tool compound for studying the serotonergic system.[3] Its high affinity for SERT allows for the investigation of serotonin reuptake mechanisms, the role of SERT in various physiological and pathological processes, and the characterization of other potential SERT ligands. While highly selective for SERT, sertraline also exhibits measurable affinity for the dopamine (B1211576) transporter (DAT), which should be considered in experimental design.[3][4]

Key Applications

  • Competitive Radioligand Binding Assays: To determine the affinity of novel compounds for SERT, DAT, and NET.

  • In Vitro Functional Assays: To characterize the functional inhibition of monoamine uptake in synaptosomes or cell lines expressing the respective transporters.

  • In Vivo Studies: To investigate the behavioral and physiological effects of SERT inhibition in animal models of disease.

  • Lead Compound for Drug Discovery: As a reference compound in the development of new antidepressants and other drugs targeting monoamine transporters.

Data Presentation: Sertraline Binding Profile

The following table summarizes the binding affinities (Ki, in nM) of sertraline for the human serotonin, dopamine, and norepinephrine (B1679862) transporters.

Target TransporterRadiolabeled LigandKi (nM)
Serotonin Transporter (SERT)[3H]Citalopram0.29
Dopamine Transporter (DAT)[3H]WIN 3542825
Norepinephrine Transporter (NET)[3H]Nisoxetine420

Data compiled from publicly available pharmacology databases.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human serotonin transporter (hSERT) using sertraline as a reference compound.

Materials

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing hSERT.

  • Radioligand: [3H]Citalopram (specific activity ~80 Ci/mmol).

  • Reference Compound: Sertraline hydrochloride.

  • Test Compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Paroxetine.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure

  • Compound Dilution: Prepare serial dilutions of the test compound and sertraline in assay buffer. The concentration range should span at least 6 orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Paroxetine.

    • Compound Wells: 50 µL of each dilution of the test compound or sertraline.

  • Add Radioligand: Add 50 µL of [3H]Citalopram (final concentration ~1 nM) to all wells.

  • Add Membranes: Add 150 µL of hSERT membrane preparation (5-10 µg protein/well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Transporter 5HT_vesicle Synaptic Vesicle (Serotonin) 5HT_cleft Serotonin (5-HT) 5HT_vesicle->5HT_cleft Release 5HT_cleft->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_cleft->5HT_receptor Binds Signal Signal 5HT_receptor->Signal Signal Transduction Sertraline Sertraline Sertraline->SERT Inhibits

Caption: Mechanism of Sertraline Action.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound & Sertraline C Add Reagents to 96-Well Plate: 1. Compound/Buffer 2. Radioligand 3. Membranes A->C B Prepare hSERT Membranes, Radioligand ([3H]Citalopram), and Buffers B->C D Incubate at Room Temperature (60-90 min) C->D E Rapid Filtration through Glass Fiber Filters D->E F Wash Filters to Remove Unbound Radioligand E->F G Add Scintillation Fluid & Count Radioactivity F->G H Calculate Specific Binding G->H I Generate Dose-Response Curve & Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for the Preparation of Lometraline Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lometraline is a compound for which detailed, publicly available synthesis and salt formation protocols are scarce. The following application notes and protocols are based on established chemical principles and analogous procedures for structurally related aminotetralin derivatives, such as sertraline (B1200038). These protocols are intended for informational purposes for research and development and should be adapted and optimized by qualified personnel in a laboratory setting.

Introduction

This compound is an aminotetralin derivative, identified chemically as 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthalenamine.[1][2] It was initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent, and later as an antidepressant and anxiolytic.[1] As with many amine-containing active pharmaceutical ingredients (APIs), the hydrochloride salt of this compound is often prepared to improve its stability, solubility, and handling properties.

This document provides a representative protocol for the synthesis of the this compound free base and its subsequent conversion to this compound hydrochloride. It also includes methods for the crystallization and characterization of the final salt product.

Hypothetical Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a substituted tetralone. The following is a plausible synthetic route based on analogous chemical transformations.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification A 8-chloro-5-methoxy-tetralone D This compound (free base) A->D Reaction B Dimethylamine (B145610) B->D C Reducing Agent (e.g., NaBH3CN) C->D E Crude this compound D->E F Column Chromatography E->F G Pure this compound F->G

Caption: Hypothetical workflow for the synthesis of this compound free base.

Experimental Protocol: Synthesis of this compound Free Base (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-chloro-5-methoxy-tetralone (1.0 eq) in a suitable anhydrous solvent such as methanol (B129727) or ethanol.

  • Amine Addition: Add a solution of dimethylamine (2.0-3.0 eq) in the same solvent to the reaction mixture.

  • Reductive Amination: Cool the mixture to 0°C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise while maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

  • Further Purification: The crude product may be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Preparation of this compound Hydrochloride Salt

The hydrochloride salt is typically prepared by reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization.

Salt Formation and Crystallization Workflow

Salt_Formation_Workflow A Pure this compound (free base) B Dissolution in Organic Solvent A->B C Addition of HCl Solution B->C D Crystallization C->D Precipitation E Filtration and Washing D->E F Drying E->F G This compound HCl (crystalline solid) F->G

Caption: General workflow for the preparation of this compound hydrochloride.

Experimental Protocol: this compound Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified this compound free base in a suitable organic solvent. Protic solvents like isopropanol (B130326) or ethanol, or aprotic solvents like ethyl acetate or diethyl ether are commonly used.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol, or ethereal HCl) dropwise until the pH of the solution becomes acidic (pH 1-2). The addition of aqueous hydrochloric acid is also an option, though it may affect the yield and crystalline form.[3]

  • Crystallization: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid. The crystallization process can be encouraged by:

    • Cooling the mixture in an ice bath.

    • Slowly adding a less polar co-solvent (anti-solvent) such as hexane (B92381) or heptane.

    • Seeding with a small crystal of the product, if available.[1]

  • Isolation: Collect the crystalline solid by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filtered crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any residual impurities.

  • Drying: Dry the this compound hydrochloride salt under vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data for the salt formation step. Actual values will depend on the specific experimental conditions.

ParameterValue
Starting MaterialThis compound Free Base
Solvent SystemIsopropanol/Hexane
Acid2M HCl in Isopropanol
Reaction Temperature0 - 25°C
Hypothetical Yield 85 - 95%
Expected Purity (by HPLC) >99%

Analytical Characterization

The identity and purity of the prepared this compound hydrochloride should be confirmed using appropriate analytical techniques.

Characterization Methods
Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.A major peak corresponding to this compound with purity >99%.
Mass Spectrometry (MS) Confirmation of molecular weight.Detection of the molecular ion corresponding to the this compound free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Spectra consistent with the chemical structure of this compound hydrochloride.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic peaks for the amine salt and aromatic regions.
Differential Scanning Calorimetry (DSC) Determination of melting point and thermal behavior.A sharp endothermic peak indicating the melting point of the crystalline salt.
X-Ray Powder Diffraction (XRPD) Analysis of the crystalline form (polymorphism).A characteristic diffraction pattern for the specific crystalline form obtained.

Concluding Remarks

The protocols provided herein offer a foundational approach to the preparation of this compound hydrochloride. It is imperative for researchers to conduct thorough literature and patent searches for any newly available information. All experimental work should be performed with appropriate safety precautions in a controlled laboratory environment. Optimization of reaction conditions, solvent systems, and crystallization techniques will be necessary to achieve desired yields, purity, and crystalline form.

References

Lometraline for High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline is an aminotetralin derivative originally investigated for various neuropsychopharmacological activities.[1] While its clinical development was discontinued, its chemical structure served as a crucial scaffold in the discovery of tametraline (B1329939) and subsequently, the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] This lineage suggests that this compound and its analogs may interact with monoamine transporters, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these critical neurological targets.

This document provides a detailed protocol for a fluorescence-based neurotransmitter uptake assay, a robust and scalable method for identifying inhibitors of the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). This application note will focus on the use of this compound as a hypothetical reference compound in an HTS assay for SERT inhibitors.

Application: Screening for Novel SERT Inhibitors

Objective: To identify and characterize compounds that inhibit serotonin reuptake by the human serotonin transporter (hSERT) in a high-throughput format.

Assay Principle: This cell-based assay utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[2][3] Cells engineered to express hSERT will take up this fluorescent substrate, leading to an increase in intracellular fluorescence.[3] In the presence of an inhibitor like this compound or other test compounds, the uptake of the fluorescent substrate is blocked, resulting in a decrease in the fluorescence signal. A masking dye that quenches the fluorescence of the extracellular substrate is used to create a homogenous, no-wash assay format suitable for HTS.[3][4][5]

Data Presentation

Table 1: Hypothetical Potency of this compound and Control Compounds on Monoamine Transporters

CompoundTargetAssay TypeIC50 (nM)
This compoundhSERTFluorescence Uptake750
SertralinehSERTFluorescence Uptake1.5
FluoxetinehSERTFluorescence Uptake10
DesipraminehNETFluorescence Uptake5
GBR 12909hDATFluorescence Uptake8

Table 2: HTS Assay Performance Metrics

ParameterValueDescription
Z'-factor0.75A measure of assay quality, indicating excellent separation between positive and negative controls.
Signal-to-Background (S/B)>10Ratio of the signal from uninhibited wells to the signal from maximally inhibited wells.
Coefficient of Variation (%CV)<10%A measure of the variability of the assay signal.

Experimental Protocols

Protocol 1: Cell Culture and Plating
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating for Assay:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Seed cells at a density of 20,000 cells per well in a 384-well, black-walled, clear-bottom microplate.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

Protocol 2: Fluorescence-Based Serotonin Uptake Assay
  • Compound Preparation:

    • Prepare a stock solution of this compound and test compounds in 100% DMSO.

    • Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Procedure:

    • Controls:

      • Negative Control (Maximum Signal): Wells containing cells and assay buffer with 0.5% DMSO.

      • Positive Control (Minimum Signal): Wells containing cells and a known potent SERT inhibitor (e.g., sertraline at a concentration >100x its IC50).

    • Compound Addition: Add the diluted compounds (including this compound as a reference) to the appropriate wells of the cell plate.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compounds to interact with the transporters.

    • Substrate Addition: Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[3][6][5] Add this solution to all wells.

    • Signal Detection: Immediately begin reading the fluorescence intensity using a bottom-read fluorescence plate reader (Excitation: ~440 nm, Emission: ~520 nm).[4] Readings can be taken in kinetic mode for 30-60 minutes or as an endpoint reading after a 30-minute incubation at 37°C.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (wells with no cells) from all other wells.

    • Normalize the data by setting the average signal of the negative control wells to 100% uptake and the average signal of the positive control wells to 0% uptake.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

SERT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Presynaptic Neuron Serotonin_ext Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_ext->SERT Binds This compound This compound This compound->SERT Inhibits Serotonin_int Serotonin (5-HT) SERT->Serotonin_int Reuptake Vesicle Synaptic Vesicle Serotonin_int->Vesicle Sequestration

Caption: Serotonin reuptake inhibition by this compound.

HTS_Workflow Start Start Cell_Plating Seed hSERT-HEK293 cells in 384-well plates Start->Cell_Plating Incubation_24h Incubate 24h (37°C, 5% CO2) Cell_Plating->Incubation_24h Compound_Addition Add this compound, Controls & Test Compounds Incubation_24h->Compound_Addition Pre_Incubation Pre-incubate 15 min (37°C) Compound_Addition->Pre_Incubation Substrate_Addition Add Fluorescent Substrate & Masking Dye Pre_Incubation->Substrate_Addition Fluorescence_Reading Read Fluorescence (Kinetic or Endpoint) Substrate_Addition->Fluorescence_Reading Data_Analysis Data Normalization & IC50 Calculation Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow.

References

Troubleshooting & Optimization

Lometraline Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lometraline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols. Please note that detailed experimental data for this compound synthesis is not extensively available in public literature; therefore, the following information is based on general principles of organic synthesis for analogous aminotetralin derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Overall Yield Incomplete reaction at one or more steps.- Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure reagents are pure and anhydrous where necessary.- Optimize reaction temperature and time.
Degradation of intermediates or final product.- Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).- Control temperature carefully, avoiding excessive heat.- Purify intermediates at each stage if they are unstable.
Suboptimal stoichiometry of reagents.- Perform small-scale trials to determine the optimal molar ratios of reactants.
Presence of Impurities/Byproducts Side reactions due to reactive functional groups.- Use appropriate protecting groups for sensitive moieties.- Optimize the choice of reagents to minimize side reactions.
Incomplete removal of starting materials or reagents.- Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation.- Use aqueous washes to remove water-soluble impurities.
Isomer formation.- Utilize stereoselective catalysts or chiral resolving agents if specific stereoisomers are required.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.- After reaction completion, evaporate the solvent and redissolve the residue in a solvent where the product has lower solubility for precipitation or extraction.
Formation of an emulsion during workup.- Add brine (saturated NaCl solution) to break the emulsion.- Centrifuge the mixture to separate the layers.
Inconsistent Results Between Batches Variation in reagent quality or reaction conditions.- Standardize the source and quality of all reagents and solvents.- Maintain strict control over reaction parameters (temperature, time, agitation speed).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach for synthesizing aminotetralins like this compound involves a multi-step process starting from a substituted naphthalene (B1677914) derivative. A plausible, though not definitively published, route could involve the Birch reduction of a methoxy-chloronaphthalene, followed by functional group manipulations to introduce the dimethylamino group.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification of starting materials, intermediates, and the final product, helping to determine the optimal reaction time.

Q3: What are the critical parameters to control for yield optimization?

Key parameters for optimizing the yield of this compound synthesis include:

  • Temperature: Many reactions in the synthesis pathway are temperature-sensitive.

  • Reaction Time: Insufficient time can lead to incomplete reactions, while excessive time can result in byproduct formation.

  • Purity of Reagents and Solvents: Impurities can interfere with the reaction and lead to lower yields.

  • Atmosphere: Air- and moisture-sensitive steps should be carried out under an inert atmosphere.

Q4: What types of byproducts might be expected in this compound synthesis?

Potential byproducts could include over-reduced or incompletely functionalized intermediates, positional isomers, and products of side reactions involving the chloro or methoxy (B1213986) groups on the aromatic ring. Identification of these byproducts by techniques like NMR and Mass Spectrometry is crucial for optimizing the reaction conditions to minimize their formation.

Experimental Protocols

The following are generalized, representative protocols for key steps that might be involved in a this compound synthesis campaign. These are illustrative and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Illustrative Reductive Amination

  • Dissolve the ketone precursor (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol, dichloroethane) under an inert atmosphere.

  • Add dimethylamine (B145610) (2-3 equivalents, as a solution in a suitable solvent or as a gas).

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate imine/enamine.

  • Cool the reaction mixture to 0°C.

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurity Detected check_reaction Verify Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_reagents Check Reagent Purity and Solvent Anhydrousness check_reaction->check_reagents optimize Optimize Reaction Conditions (Time, Temperature, Stoichiometry) incomplete->optimize Yes complete Reaction Complete incomplete->complete No optimize->check_reaction purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents Impure/Wet purify_reagents->check_reaction analyze_byproducts Identify Byproducts (NMR, MS) complete->analyze_byproducts side_reactions Side Reactions Occurring analyze_byproducts->side_reactions modify_conditions Modify Reaction Conditions (Lower Temp, Different Reagents) side_reactions->modify_conditions Yes workup_issue Investigate Workup and Purification side_reactions->workup_issue No protecting_groups Consider Protecting Groups modify_conditions->protecting_groups end Improved Yield and Purity modify_conditions->end protecting_groups->check_reaction optimize_workup Optimize Extraction/Chromatography workup_issue->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway A Substituted Naphthalene Derivative B Tetralone Intermediate A->B [Reduction/Functionalization] C This compound B->C [Reductive Amination]

Caption: A simplified hypothetical reaction pathway for this compound synthesis.

Technical Support Center: Overcoming Lometraline Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the investigational compound Lometraline. Given that this compound is a hydrophobic molecule, achieving adequate concentration in aqueous media for in vitro and in vivo studies can be a significant hurdle. This guide provides troubleshooting advice and detailed protocols based on established solubility enhancement techniques for poorly soluble drugs, such as those in the Biopharmaceutics Classification System (BCS) Class II and IV.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound, like many hydrophobic compounds, has low aqueous solubility. Precipitation can occur for several reasons:

  • Exceeding Thermodynamic Solubility: The concentration of this compound in your solution may be above its equilibrium solubility in the chosen solvent system.

  • Solvent Shift: When adding an aqueous buffer to a stock solution of this compound prepared in an organic solvent (like DMSO), the overall solvent composition may no longer be able to maintain this compound in solution.

  • pH Effects: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If the pH of your experimental medium is not optimal for this compound's charge state, its solubility will be reduced.

  • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature during your experiment could cause the compound to precipitate.

Q2: What is the maximum concentration of DMSO I can use for my cell-based assays?

A2: As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity and off-target effects. It is crucial to determine the specific tolerance of your cell line to DMSO.

Q3: How can I determine the equilibrium solubility of this compound in my buffer?

A3: A shake-flask method is commonly used to determine equilibrium solubility. This involves adding an excess of the solid compound to the buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.

Troubleshooting Guide: Common Solubility Issues

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution The aqueous buffer has a much lower solubilizing capacity for this compound than DMSO.Decrease the concentration of the this compound stock solution. Increase the volume of the final solution to keep the final DMSO concentration low. Consider using a solubility enhancement technique.
Inconsistent results in biological assays This compound may be precipitating in the assay medium, leading to variable effective concentrations.Visually inspect for precipitation. Confirm the solubility of this compound in the final assay medium. Employ a solubility enhancement strategy to ensure it remains in solution.
Low and variable oral bioavailability in animal studies Poor dissolution of this compound in the gastrointestinal tract is likely limiting its absorption.Formulate this compound using techniques that improve dissolution rate, such as solid dispersions or nanosuspensions. Lipid-based formulations can also enhance oral absorption.[1][2][3]

Advanced Solubility Enhancement Techniques

For compounds with significant solubility challenges like this compound, advanced formulation strategies are often necessary. Below are summaries and protocols for common techniques.

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can increase the dissolution rate by presenting the drug in an amorphous, high-energy state and improving its wettability.[4][5][6][7][8][9][10][11]

Quantitative Data Summary: Solubility Enhancement with Solid Dispersions

Drug (Analog)Polymer CarrierDrug:Polymer RatioFold Increase in SolubilityReference
Itraconazole (B105839)Eudragit E 1001:1~70-fold (dissolution rate)[4]
CarbamazepineSoluplus®Not specifiedSignificant improvement[12]
ItraconazoleSucrose1:9~12-fold[13]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[14]

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, then mill and sieve it to obtain a powder with a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.[5][12]

Nanosuspensions

Nanosuspensions consist of pure drug particles with a mean particle size in the nanometer range, stabilized by surfactants and/or polymers.[15] The reduction in particle size increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[16][17]

Quantitative Data Summary: Dissolution Enhancement with Nanosuspensions

Drug (Analog)Stabilizer(s)Key FindingReference
IbuprofenTween 80 and PVP K25>65% dissolved in 10 min vs. <15% for micronized drug[18]

Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization

  • Pre-suspension: Disperse micronized this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or a combination of Tween 80 and PVP K25).

  • Homogenization: Subject the suspension to high-pressure homogenization. The number of cycles and the homogenization pressure are critical parameters to optimize for achieving the desired particle size.

  • Characterization: Measure the particle size and zeta potential of the nanosuspension using dynamic light scattering.

  • Lyophilization (Optional): The nanosuspension can be lyophilized to produce a solid powder for long-term storage or incorporation into solid dosage forms.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, which facilitates its absorption via the lymphatic system.[1][2][3][19]

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and cosurfactants (e.g., Transcutol P).

  • Formulation: Based on the solubility data, select an oil, surfactant, and cosurfactant. Mix them in different ratios to identify formulations that form a stable and clear microemulsion upon gentle agitation in an aqueous medium.

  • Characterization: Characterize the SEDDS for self-emulsification time, droplet size, and robustness to dilution.

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for this compound Solubility Issues

G start Start: this compound Solubility Issue check_precipitation Is precipitation visible? start->check_precipitation assess_concentration Is this compound concentration above expected solubility? check_precipitation->assess_concentration Yes check_dmso Is final DMSO concentration >0.5%? check_precipitation->check_dmso No reduce_concentration Reduce this compound concentration or dilute further assess_concentration->reduce_concentration Yes consider_enhancement Consider solubility enhancement techniques assess_concentration->consider_enhancement No end_success Issue Resolved reduce_concentration->end_success consider_enhancement->end_success reduce_dmso Reduce DMSO concentration in stock or increase final volume check_dmso->reduce_dmso Yes check_ph Is the buffer pH optimal? check_dmso->check_ph No reduce_dmso->end_success adjust_ph Adjust buffer pH check_ph->adjust_ph No check_ph->end_success Yes adjust_ph->end_success G cluster_0 Crystalline Drug cluster_1 Solid Dispersion (Amorphous) drug1 drug1 drug2 drug2 drug3 drug3 drug4 drug4 drug5 drug5 drug6 drug6 carrier Hydrophilic Carrier Matrix drug_mol1 This compound drug_mol2 This compound drug_mol3 This compound dissolution Dissolution in Aqueous Media fast_release Fast Drug Release dissolution->fast_release slow_release Slow Drug Release dissolution->slow_release cluster_0 cluster_0 cluster_0->dissolution cluster_1 cluster_1 cluster_1->dissolution G sedds_capsule SEDDS Capsule (Oil + Surfactant + this compound) gi_fluid GI Fluid sedds_capsule->gi_fluid Oral Administration emulsion Fine Oil-in-Water Emulsion (this compound in droplets) gi_fluid->emulsion Dispersion & Emulsification absorption Enhanced Absorption emulsion->absorption

References

Technical Support Center: Lometraline Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in stabilizing lometraline in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound?

A1: this compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, solid this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[2] Short-term storage of the solid powder can be at 0-4°C for days to weeks.[1]

Q2: My this compound solution has changed color. What could be the cause?

A2: Discoloration of your this compound solution may indicate chemical degradation. This compound, as an aminotetralin derivative, may be susceptible to oxidation, which can often lead to colored byproducts. Exposure to light (photodegradation), elevated temperatures, or atmospheric oxygen can accelerate this process.[3][4] It is recommended to prepare fresh solutions and store them protected from light in an inert atmosphere if discoloration is observed.

Q3: I am observing precipitation in my this compound solution. How can I resolve this?

A3: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or pH shifts in the solvent. If using aqueous buffers, the solubility of this compound may be significantly lower than in organic solvents like DMSO. Consider the following troubleshooting steps:

  • Ensure the concentration of this compound is within its solubility range for the chosen solvent system.

  • If the solution was stored at a low temperature, gently warm it to room temperature and vortex to see if the precipitate redissolves.

  • For aqueous-based solutions, verify the pH, as the solubility of amine-containing compounds is often pH-dependent.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the chemical structure of this compound (an aminotetralin with a chlorine substituent), potential degradation pathways include oxidation of the amino group and the aromatic ring, as well as photodegradation.[3][4] Dehalogenation is another possible degradation reaction under certain conditions.[5] These degradation processes can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms upon addition to aqueous buffer This compound has lower solubility in aqueous solutions compared to organic solvents.Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final concentration is below the solubility limit in the aqueous buffer. Adjusting the pH of the buffer may also improve solubility.
Solution turns yellow or brown over time Oxidative degradation or photodegradation.Prepare solutions fresh before each experiment. Store stock solutions in amber vials at -80°C.[2] Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.[3]
Inconsistent results in bioassays Degradation of this compound in the assay medium.Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure). It may be necessary to add antioxidants or use a more stable formulation.
Loss of potency in stored solutions Chemical degradation of the this compound molecule.Quantify the concentration of this compound in your stored solutions using an appropriate analytical method like HPLC-UV or LC-MS to confirm degradation.[6][7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound, which can be adapted to assess its stability in various solutions.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for the analysis of similar amine-containing compounds.

  • Preparation of Standards:

    • Prepare a stock solution of this compound hydrochloride in DMSO at a concentration of 10 mg/mL.

    • Create a series of calibration standards by diluting the stock solution in the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: 254 nm (this may need to be optimized based on the UV spectrum of this compound).

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the test samples.

    • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the presence of degradation products.

Visualizations

Lometraline_Degradation_Pathways This compound This compound Oxidation Oxidation (e.g., N-oxide formation) This compound->Oxidation O2, light, heat Photodegradation Photodegradation (e.g., Ring cleavage) This compound->Photodegradation UV light Dehalogenation Dehalogenation (Loss of Chlorine) This compound->Dehalogenation Reductive conditions Degradation_Products Degradation Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Dehalogenation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Lometraline_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution (e.g., in DMSO) Heat Elevated Temperature Prep_Solution->Heat Expose to Light UV/Vis Light Exposure Prep_Solution->Light Expose to pH Acidic/Basic Conditions Prep_Solution->pH Expose to Sampling Sample at Time Points (t=0, 1, 2, 4, 8, 24h) Heat->Sampling Light->Sampling pH->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Quantify this compound, Identify Degradants) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Troubleshooting Lometraline In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lometraline and related aminotetralin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is information on its in vitro assays limited?

A1: this compound is an aminotetralin derivative that was initially investigated as a potential antipsychotic and later as an antidepressant and anxiolytic agent.[1][2] However, clinical studies did not show the expected psychoactivity at the doses tested, and its development was suspended.[1] It is structurally related to the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038).[1] Due to the discontinuation of its development, specific and detailed in vitro assay data and protocols for this compound are not widely published. The information provided here is based on general principles for similar compounds and assays.

Q2: I am observing high background noise in my ligand binding assay. What are the common causes and solutions?

A2: High background noise in ligand binding assays can obscure true signals and lead to inaccurate results. Common causes include non-specific binding of the ligand to the plate or other components, and issues with the washing steps.

Troubleshooting Steps:

  • Optimize Blocking Conditions: Ensure that the blocking buffer is appropriate for your assay system and that the incubation time is sufficient to prevent non-specific binding.

  • Increase Wash Steps: Increase the number and stringency of wash steps to remove unbound ligand more effectively.

  • Check Reagent Quality: Ensure that all reagents, including the radiolabeled or fluorescent ligand, are of high quality and have not degraded.[3]

Q3: My cell viability assay results are not reproducible between experiments. What should I check?

A3: Lack of reproducibility in cell viability assays is a common issue that can often be traced back to inconsistencies in experimental procedures.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Use cells from a similar passage number for each experiment and ensure they are in the logarithmic growth phase. Avoid using cells that are over-confluent.[4]

  • Prepare Fresh Reagents: Whenever possible, prepare fresh reagents for each experiment. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4]

  • Maintain Consistent Timelines: The timing of cell seeding, compound treatment, and addition of assay reagents should be kept consistent across all experiments.[4]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Problem: Low absorbance readings in an MTT or similar tetrazolium-based assay, suggesting low cell viability even in control wells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Cell Seeding Density The number of viable cells may be too low to generate a detectable signal. Perform a cell titration experiment to determine the optimal seeding density. A common starting range for 96-well plates is 1,000 to 100,000 cells per well.[4]
Insufficient Incubation Time The incubation period with the tetrazolium reagent (e.g., MTT) may be too short for adequate formazan (B1609692) production. A typical incubation time is 1-4 hours.[4][5]
Compound Precipitation This compound, like other small molecules, may have limited solubility in aqueous media, leading to precipitation. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration of the compound or a different solvent system. The final concentration of solvents like DMSO should typically be kept below 0.5% to avoid cytotoxicity.[4]
Metabolic State of Cells The metabolic activity of the cells can be affected by culture conditions. Ensure that the cells are healthy and have not been stressed by factors such as pH changes in the media or temperature fluctuations.
Ligand Binding Assays

Problem: Low signal in a competitive binding assay, indicating poor displacement of the radiolabeled ligand.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Compound Verify the identity and purity of your this compound stock. Ensure proper storage conditions to prevent degradation.
Suboptimal Assay Conditions The buffer composition, pH, and temperature can all affect binding. Optimize these conditions to ensure they are suitable for the target receptor. Assays are often conducted at a consistent temperature, such as 37°C, to ensure reproducibility.[3]
Incorrect Ligand Concentration The concentration of the radiolabeled ligand should be appropriate for the affinity of the receptor. Using a concentration that is too high can make it difficult to observe competitive displacement.
Low Receptor Expression If using a cell-based assay, ensure that the cells are expressing a sufficient number of the target receptor on their surface.

Experimental Protocols

Hypothetical Protocol for a Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of any solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Hypothetical Protocol for a Monoamine Transporter Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of this compound for serotonin, dopamine (B1211576), or norepinephrine (B1679862) transporters.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

  • Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL of binding buffer:

    • 50 µL of cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

    • 50 µL of a known concentration of a suitable radioligand (e.g., [3H]-citalopram for SERT).

    • 100 µL of this compound at various concentrations or buffer for total binding and a saturating concentration of a known inhibitor for non-specific binding.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical Signaling Pathway for a this compound-like Compound

Given this compound's relationship to sertraline, a hypothetical signaling pathway could involve the modulation of downstream targets following monoamine transporter inhibition. Sertraline has been shown to influence the AMPK-mTOR signaling pathway.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Transporter Monoamine Transporter (e.g., SERT) AMPK AMPK Transporter->AMPK Modulation This compound This compound This compound->Transporter Inhibition mTOR mTOR AMPK->mTOR Inhibition Downstream Downstream Effectors mTOR->Downstream Regulation

Caption: Hypothetical signaling pathway for a this compound-like compound.

Experimental Workflow for Cell Viability Assay

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read end End read->end G start High Background Signal check_blocking Are blocking conditions optimized? start->check_blocking optimize_blocking Optimize blocking buffer and incubation time check_blocking->optimize_blocking No check_washing Are wash steps sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing increase_washes Increase number and stringency of washes check_washing->increase_washes No check_reagents Is reagent quality adequate? check_washing->check_reagents Yes increase_washes->check_reagents replace_reagents Use fresh, high-quality reagents check_reagents->replace_reagents No resolved Problem Resolved check_reagents->resolved Yes replace_reagents->resolved

References

Technical Support Center: Lometraline-X Dose-Response Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the dose-response curve, mechanism of action, and clinical trial results for the specific compound lometraline is limited, as its development was suspended.[1] This technical support guide is based on a hypothetical selective serotonin (B10506) reuptake inhibitor (SSRI), "this compound-X," and addresses common issues encountered during the preclinical and clinical development of such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound-X?

A1: this compound-X is a hypothetical selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is expected to be the blockade of the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.

Q2: We are observing a flat dose-response curve in our in vivo efficacy studies with this compound-X. What could be the cause?

A2: A flat dose-response curve for an SSRI is a known phenomenon.[2][3] Several factors could contribute to this observation:

  • Receptor Saturation: The serotonin transporters may become fully occupied at the lowest dose tested, resulting in a maximal effect with no further increase in response at higher doses.

  • Narrow Therapeutic Window: The effective dose range for this compound-X may be very narrow, and the doses you have selected may all fall within the plateau of the dose-response curve.

  • Off-Target Effects: At higher doses, this compound-X might engage off-target receptors that counteract its therapeutic effects.

  • Pharmacokinetic Issues: Poor absorption, rapid metabolism, or inefficient blood-brain barrier penetration could limit the exposure of the central nervous system to the drug, even with increasing doses.

Q3: Our in vitro potency (IC50) for this compound-X is excellent, but we see poor in vivo efficacy. How can we troubleshoot this?

A3: This is a common challenge in drug development. Here are some steps to investigate this discrepancy:

  • Verify Target Engagement in vivo: Confirm that this compound-X is reaching its target in the brain at effective concentrations. This can be assessed through techniques like positron emission tomography (PET) imaging with a radiolabeled ligand for SERT or by measuring drug concentrations in cerebrospinal fluid (CSF).

  • Assess Pharmacokinetics: Conduct a thorough pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound-X. Key parameters to investigate include oral bioavailability, plasma protein binding, and brain-to-plasma ratio.

  • Evaluate for Active Metabolites: Determine if this compound-X is being converted to metabolites with different activity profiles (e.g., inactive or antagonistic) in vivo.

  • Consider Off-Target Effects: The compound might have off-target activities in vivo that are not apparent in the in vitro assay and that could interfere with its efficacy.

Troubleshooting Guides

Issue 1: Unexpected U-Shaped or Inverted U-Shaped Dose-Response Curve

A U-shaped or inverted U-shaped dose-response curve can be perplexing. Here’s a guide to troubleshooting this issue:

Possible Causes:

  • Complex Receptor Pharmacology: The drug may interact with multiple receptor subtypes with different affinities and functional effects at different concentrations.

  • Activation of Counter-Regulatory Mechanisms: Higher doses might trigger physiological feedback loops that dampen the initial therapeutic effect.

  • Off-Target Effects: Engagement of off-target receptors at higher concentrations could lead to opposing effects.

  • Toxicity: Higher doses may induce subtle toxicity that confounds the behavioral or physiological readouts.

Troubleshooting Steps:

  • Expand the Dose Range: Test a wider range of doses, including lower concentrations, to better define the shape of the curve.

  • Conduct Receptor Profiling: Screen this compound-X against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.

  • Measure Biomarkers: Assess downstream biomarkers of serotonergic signaling at different doses to see if they correlate with the observed behavioral effects.

  • Perform a Thorough Safety Assessment: Evaluate for signs of toxicity at the higher doses, including changes in weight, activity levels, and basic physiological parameters.

Issue 2: High Variability in Experimental Results

High variability can mask a true dose-response relationship. Follow these steps to reduce variability:

Possible Causes:

  • Inconsistent Experimental Procedures: Minor variations in animal handling, dosing, or behavioral testing can introduce significant variability.

  • Heterogeneity of the Animal Population: Differences in age, weight, or genetic background of the animals can contribute to variable responses.

  • Instability of the Compound: The formulation of this compound-X may not be stable, leading to inconsistent dosing.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental procedures are rigorously standardized and that all personnel are trained on the same protocols.

  • Use a Homogeneous Animal Population: Control for age, weight, and sex, and consider using animals from a single supplier.

  • Verify Compound Stability and Formulation: Confirm the stability of this compound-X in the vehicle used for dosing and ensure accurate and consistent dose preparation.

  • Increase Sample Size: A larger number of animals per group can help to increase the statistical power to detect a significant effect.

Data Presentation

Table 1: In Vitro Potency of this compound-X and Comparator Compounds

CompoundTargetAssay TypeIC50 (nM)
This compound-X SERT [3H]Citalopram Binding 1.2
FluoxetineSERT[3H]Citalopram Binding2.5
SertralineSERT[3H]Citalopram Binding0.8

Table 2: In Vivo Efficacy of this compound-X in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM% Decrease in Immobility vs. Vehicle
Vehicle-10120 ± 8.5-
This compound-X 1 10 85 ± 7.2 29.2%
This compound-X 5 10 62 ± 6.1 48.3%
This compound-X 10 10 65 ± 6.8 45.8%
Fluoxetine101070 ± 5.941.7%

Experimental Protocols

Protocol 1: Serotonin Transporter (SERT) Binding Assay

Objective: To determine the in vitro potency of this compound-X at the human serotonin transporter.

Materials:

  • HeLa cells stably expressing human SERT

  • [3H]Citalopram (radioligand)

  • This compound-X and comparator compounds

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare cell membranes from HeLa-hSERT cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]Citalopram (final concentration 1 nM), and 25 µL of varying concentrations of this compound-X or comparator compounds.

  • Add 100 µL of cell membrane suspension (10-20 µg of protein) to each well.

  • Incubate at room temperature for 60 minutes.

  • Harvest the membranes onto filter mats using a microplate harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filter mats in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis.

Protocol 2: Mouse Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound-X in vivo.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound-X and comparator compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording system

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound-X, comparator compound, or vehicle by oral gavage 60 minutes before the test.

  • Gently place each mouse into a cylinder of water for a 6-minute session.

  • Record the session using a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Mandatory Visualizations

SSRI_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5-HT_vesicle Serotonin (5-HT) Vesicle Synaptic_Cleft_Pre 5-HT_vesicle->Synaptic_Cleft_Pre Release SERT Serotonin Transporter (SERT) 5-HT_Receptor 5-HT Receptor Signaling_Cascade Downstream Signaling 5-HT_Receptor->Signaling_Cascade Synaptic_Cleft_Pre->SERT Reuptake Synaptic_Cleft_Pre->5-HT_Receptor Binding Lometraline_X This compound-X Lometraline_X->SERT Inhibition

Caption: Hypothetical signaling pathway of this compound-X.

Dose_Response_Workflow Start Start: Hypothesis In_Vitro In Vitro Studies (Binding & Functional Assays) Start->In_Vitro PK_Studies Pharmacokinetic Studies (ADME) In_Vitro->PK_Studies Dose_Selection Dose Range Selection PK_Studies->Dose_Selection In_Vivo In Vivo Efficacy Studies (e.g., Forced Swim Test) Dose_Selection->In_Vivo Data_Analysis Dose-Response Curve Analysis In_Vivo->Data_Analysis Results Expected Results? Data_Analysis->Results Troubleshoot Troubleshooting Results->Troubleshoot No End End: Conclusion Results->End Yes Troubleshoot->Dose_Selection

Caption: Experimental workflow for a dose-response study.

Troubleshooting_Logic Start Unexpected Dose-Response Check_PK Review Pharmacokinetics (Exposure vs. Dose) Start->Check_PK Check_PD Assess Target Engagement (in vivo) Check_PK->Check_PD Check_Off_Target Screen for Off-Target Activity Check_PD->Check_Off_Target Check_Toxicity Evaluate for Subtle Toxicity Check_Off_Target->Check_Toxicity Decision Cause Identified? Check_Toxicity->Decision Redesign Redesign Experiment (New Doses/Endpoints) Decision->Redesign Yes Synthesize Synthesize New Analogs Decision->Synthesize No Redesign->Start

Caption: Logical workflow for troubleshooting dose-response issues.

References

Preventing Lometraline degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Sertraline (B1200038) Degradation in Experiments

Disclaimer: The following information is provided for research purposes only. The compound "Lometraline" was not found in scientific literature; this guide assumes the intended compound is Sertraline , a common selective serotonin (B10506) reuptake inhibitor (SSRI).

This guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Sertraline during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Sertraline degradation in experimental settings?

A1: Sertraline is most susceptible to degradation under oxidative and photolytic (light-induced) conditions.[1] It is relatively stable under hydrolytic (acidic, basic, neutral) and thermal stress.[1] The un-ionized, or free base, form of Sertraline is more prone to oxidation than its ionized salt form.[2]

Q2: How can I prevent photodegradation of my Sertraline solutions?

A2: To prevent photodegradation, always store Sertraline solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3][4] Conduct experiments under low-light conditions whenever possible. Exposure to UV light, even for a few hours, can lead to the formation of degradation products.[5]

Q3: What solvents are recommended for preparing Sertraline stock solutions?

A3: Sertraline hydrochloride is soluble in organic solvents like methanol, ethanol, and DMSO.[6] For aqueous buffers, it is sparingly soluble.[6] A common practice is to first dissolve Sertraline hydrochloride in DMSO and then dilute it with the aqueous buffer of choice.[6] Methanol is also frequently used for preparing stock solutions for HPLC analysis.[5]

Q4: For how long are Sertraline solutions stable?

A4: Aqueous solutions of Sertraline are not recommended for storage for more than one day.[6] Stock solutions in methanol, when stored in the refrigerator, have been found to be stable for up to seven days.[5] For long-term storage, it is best to store the compound as a solid at -20°C, where it is stable for at least four years.[6]

Q5: What are the common degradation products of Sertraline?

A5: Under oxidative conditions, two primary degradation products are typically formed.[1] Photolytic degradation can result in at least three different degradation products.[1] One of the major degradation products resulting from both oxidative and photolytic pathways is Sertraline ketone, formed through dehydrogenation, demethylation, and hydrolysis.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results or loss of compound activity Sertraline degradation due to light exposure.Store all stock and working solutions in amber vials or containers wrapped in aluminum foil.[3][4][5] Minimize exposure to ambient light during experiments.
Oxidation of Sertraline.Prepare solutions fresh daily.[6] Use deoxygenated solvents by purging with an inert gas like nitrogen or argon. Consider adding an antioxidant like butylhydroxyanisole (B42155) (BHA) if compatible with your experimental setup.[8]
pH-related instability, particularly conversion to the more reactive free base.Maintain a slightly acidic pH (e.g., pH 4.5) in aqueous solutions, as Sertraline is more stable in its ionized form.[2][9]
Appearance of unknown peaks in HPLC/LC-MS analysis Formation of degradation products.Compare the chromatogram with a freshly prepared standard. If new peaks are present, it indicates degradation. Implement the preventative measures for light and oxidation mentioned above.
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank sample with just the solvent to check for contaminants.
Low recovery of Sertraline from samples Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption, especially for low-concentration solutions.
Incomplete dissolution.Ensure complete dissolution of Sertraline hydrochloride in the initial solvent (e.g., DMSO, methanol) before diluting with aqueous buffers.[6] Sonication can aid in dissolution.[10]

Quantitative Data on Sertraline Degradation

The following table summarizes the degradation kinetics of Sertraline under various stress conditions.

Stress Condition Medium Temperature Rate Constant (k) Half-life (t½) Reference
Acid Hydrolysis (1 N HCl) Methanol/HCl90°C4.85 x 10⁻² min⁻¹-[11]
Neutral Hydrolysis (Water) Methanol/Water90°C3.40 x 10⁻² min⁻¹-[11]
Alkaline Hydrolysis (10 N NaOH) Methanol/NaOH90°C4.32 x 10⁻² min⁻¹-[11]
Oxidative (3% H₂O₂) Methanol/H₂O₂90°C8.35 x 10⁻² min⁻¹-[11]
Photolysis (UVC, 254 nm) Aqueous BufferAmbient(1.7±0.1) × 10⁻² mol∙einstein⁻¹ (Quantum Yield)-[12]
Photolysis (Artificial Solar) Ultrapure WaterAmbient-57 hours[13][14]
Photolysis (Artificial Solar) WWTP EffluentAmbient-34 hours[13]

Experimental Protocols

Protocol 1: Preparation of Sertraline Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Sertraline hydrochloride in DMSO.

  • Materials:

    • Sertraline hydrochloride (FW: 342.7 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 3.43 mg of Sertraline hydrochloride using an analytical balance.

    • Transfer the powder to a 1.5 mL microcentrifuge tube or an amber vial.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed amber vial. For daily use, prepare fresh dilutions in your experimental buffer. Do not store aqueous dilutions for more than 24 hours.[6]

Protocol 2: HPLC Method for Sertraline Quantification

This protocol provides a general reversed-phase HPLC (RP-HPLC) method for the analysis of Sertraline.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.05M acetate (B1210297) buffer pH 4.5) in a ratio of approximately 50:50 (v/v).[15] The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: 274 nm.[15][16]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare a series of Sertraline standards in the mobile phase (e.g., from 10 to 200 µg/mL) from your stock solution to generate a calibration curve.[11]

    • Prepare your experimental samples by diluting them to fall within the concentration range of your calibration curve.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of Sertraline in your samples by comparing the peak area to the calibration curve.

Visualizations

Sertraline Degradation Pathways

Sertraline Degradation Pathways Sertraline Sertraline Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Sertraline->Oxidative_Stress Oxidation Photolytic_Stress Photolytic Stress (UV Light) Sertraline->Photolytic_Stress Photolysis Oxidative_DPs Oxidative Degradation Products (DP-I, DP-II) Oxidative_Stress->Oxidative_DPs Photolytic_DPs Photolytic Degradation Products (DP-III, DP-IV, DP-V) Photolytic_Stress->Photolytic_DPs Sertraline_Ketone Sertraline Ketone (Common Product) Oxidative_DPs->Sertraline_Ketone Photolytic_DPs->Sertraline_Ketone

Caption: Major degradation pathways of Sertraline under oxidative and photolytic stress conditions.

Experimental Workflow for Sertraline Stability Testing

Workflow for Sertraline Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Working Prepare Working Solutions (Protect from Light) Prep_Stock->Prep_Working Incubation Incubate Samples (Controlled Conditions) Prep_Working->Incubation Sampling Collect Samples at Time Points Incubation->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis

Caption: A typical experimental workflow for assessing the stability of Sertraline.

Sertraline's Mechanism of Action

Sertraline's Mechanism of Action (SSRI) cluster_synapse Synaptic Cleft Serotonin_Synapse Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Receptors 5-HT Receptors Serotonin_Synapse->Receptors Binds Presynaptic Presynaptic Neuron Presynaptic->Serotonin_Synapse Release Postsynaptic Postsynaptic Neuron Signal Postsynaptic Signal Postsynaptic->Signal SERT->Presynaptic Receptors->Postsynaptic Sertraline Sertraline Sertraline->SERT Blocks

Caption: Sertraline acts as a selective serotonin reuptake inhibitor (SSRI) in the synapse.

References

Lometraline batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lometraline. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a known challenge in drug development and can stem from several factors.[1][2] For this compound, this can manifest as differences in potency, purity, or the presence of impurities. Key factors include variations in the manufacturing process, raw material quality, and storage conditions.[1][3] We recommend performing analytical characterization on each new batch to ensure consistency.

Q2: What are the critical quality attributes (CQAs) of this compound we should be monitoring?

A2: For consistent experimental outcomes, it is crucial to monitor several Critical Quality Attributes (CQAs). These include:

  • Purity: The percentage of this compound in the batch.

  • Impurity Profile: Identification and quantification of any related substances or degradation products.

  • Potency: The biological activity of the compound.

  • Polymorphism: The crystalline form of the API, which can affect solubility and bioavailability.[4]

  • Particle Size Distribution: This can influence dissolution rates and subsequent bioavailability.[3]

Q3: How should we store this compound to minimize degradation?

A3: this compound hydrochloride should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[5] Exposure to light and humidity should be avoided to prevent the formation of degradation products.

Q4: Are there known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, related compounds like sertraline (B1200038) are known to degrade under oxidative and photolytic stress.[6] Potential degradation pathways for this compound could involve oxidation of the methoxy (B1213986) group or demethylation. It is advisable to protect this compound from light and oxidizing agents.

Troubleshooting Guides

Issue 1: Unexpected Results in a Cell-Based Assay

You are running a cell-based assay to measure the effect of this compound on a specific signaling pathway, but the results are not reproducible across different batches.

Troubleshooting Workflow:

G A Inconsistent Assay Results B Verify Assay Protocol and Reagents A->B C Characterize this compound Batches B->C Assay is Valid D Compare Batch Characteristics C->D E Hypothesize Cause of Discrepancy D->E F Test Hypothesis E->F G Modify Protocol or Source New Batch F->G Hypothesis Confirmed G cluster_0 cluster_1 cluster_2 This compound This compound SERT Serotonin Transporter This compound->SERT Inhibition Serotonin Extracellular Serotonin SERT->Serotonin Increases Receptor 5-HT Receptor Serotonin->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Neuro Neuronal Survival and Growth Gene->Neuro

References

Technical Support Center: Optimizing Dosing of Novel Aminotetralin Antidepressants in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lometraline: This guide focuses on general principles for optimizing the dosage of novel aminotetralin-based antidepressant compounds in animal studies. The specific compound, this compound, was investigated historically, but research was suspended due to a lack of psychoactivity at the doses tested.[1] Consequently, detailed public data on its preclinical dosage optimization is scarce. The following sections use sertraline (B1200038), a structurally related and well-documented selective serotonin (B10506) reuptake inhibitor (SSRI), as a proxy to provide concrete examples and data.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for a novel aminotetralin antidepressant in rats?

A1: For a novel compound with a mechanism of action expected to be similar to sertraline, a starting dose range of 5-10 mg/kg administered orally (p.o.) is a reasonable starting point for efficacy studies in rat models of depression.[3][4] Toxicology studies would typically start with a wider range of doses to establish safety margins.

Q2: How long should I administer the compound before expecting to see an antidepressant-like effect in animal models?

A2: While some effects may be seen acutely, many animal models of depression require chronic administration of antidepressants to observe significant behavioral changes.[5] A typical duration is 14 to 28 days of daily dosing to mimic the delayed onset of action seen in humans.

Q3: What are the most common behavioral tests to assess antidepressant efficacy in rats?

A3: The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used to screen for antidepressant activity. A decrease in immobility time in these tests is indicative of an antidepressant-like effect.[4][5][6] Other tests, such as the Sucrose Preference Test to measure anhedonia, can also be employed.

Q4: What are the key pharmacokinetic parameters to consider when optimizing dosage?

A4: Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the elimination half-life (t1/2).[1] These will help in determining the dosing frequency and ensuring that the drug exposure is within the desired therapeutic window.

Q5: Should I expect linear pharmacokinetics with my compound?

A5: Not necessarily. It is important to conduct dose-response studies to determine if the pharmacokinetics are linear over the intended dose range. For sertraline, linear dose proportionality has been demonstrated over a clinical dose range of 50 to 200 mg/day in humans, but this needs to be established for each new compound in the specific animal model.[7]

Troubleshooting Guides

Issue 1: High Variability in Behavioral Readouts
Potential Cause Troubleshooting Step
Improper Dosing Technique Ensure all personnel are thoroughly trained in oral gavage. Inconsistent administration can lead to variable absorption. Consider using flexible plastic feeding tubes to minimize animal stress and esophageal injury.[8]
Animal Stress Acclimate animals to handling and the dosing procedure before the study begins. High stress levels can confound behavioral results.[9]
Biological Variables Ensure consistency in animal strain, age, and sex. House animals under standardized conditions (e.g., light-dark cycle, temperature).
Suboptimal Dose The dose may be too low to elicit a consistent effect or on a steep part of the dose-response curve. Conduct a dose-response study to identify a more robust dose.
Issue 2: No Apparent Antidepressant Effect
Potential Cause Troubleshooting Step
Insufficient Drug Exposure Conduct pharmacokinetic analysis to confirm that the compound is being absorbed and reaching the target tissue (brain). An oral dose of 10 mg/kg of sertraline in rats has been shown to be effective.[10]
Inappropriate Animal Model The chosen animal model may not be sensitive to the mechanism of action of your compound. Consider using a different model of depression (e.g., chronic unpredictable mild stress).[11]
Incorrect Dosing Regimen The dosing frequency may be inadequate based on the compound's half-life. A short half-life may require twice-daily dosing.
Delayed Onset of Action The treatment duration may be too short. Extend the dosing period to at least 4 weeks.
Issue 3: Adverse Effects Observed (e.g., Weight Loss, Sedation)
Potential Cause Troubleshooting Step
Toxicity at the Tested Dose The dose is likely at or above the maximum tolerated dose (MTD). Reduce the dose and perform a dose-ranging study to find a non-toxic, effective dose. Signs of toxicity in rodents can include hyperactivity, convulsions, or depression.[7]
Vehicle Effects Ensure the vehicle used to dissolve the compound is non-toxic and administered at an appropriate volume (typically not exceeding 10 ml/kg in rats).
Gavage-Related Injury Improper gavage technique can cause esophageal trauma or aspiration pneumonia.[12][13] Re-evaluate and retrain personnel on proper gavage procedures.

Quantitative Data Summary

The following tables provide example data for sertraline in rats, which can serve as a reference point for a novel aminotetralin compound.

Table 1: Sertraline Dosage in Rat Behavioral Models

Dose (mg/kg, p.o.) Animal Model Observed Effect Reference
2.58 - 10.33Forced Swim Test, Tail Suspension TestDose-dependent decrease in immobility time.[4]
10Predator Exposure ModelAttenuated inflammatory markers and normalized serotonin levels.[14]
10, 20Ovariectomized RatsShowed effects on immobility time.[3]
10, 40Forced Swim TestEnhanced swimming and decreased immobility.[6]

Table 2: Pharmacokinetic Parameters of Sertraline in Rats (Oral Administration)

Parameter Value (for a 5 mg dose) Reference
Cmax (max plasma concentration) 156 ± 76 ng/mL[1]
Tmax (time to max concentration) 63.8 ± 16.3 min[1]
t1/2 (elimination half-life) 213 ± 48 min[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube.

  • Compound Administration: Once the needle is in the stomach, administer the compound slowly.

  • Needle Removal: Gently remove the needle along the same path of insertion.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals.

Protocol 2: Forced Swim Test (Porsolt Test)
  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test Session (Day 1): Place each rat in the cylinder for 15 minutes. This is for habituation.

  • Drug Administration: Administer the test compound or vehicle at specified times before the test session (e.g., 24h, 5h, and 1h before).

  • Test Session (Day 2): Place the rat in the cylinder for 5 minutes.

  • Behavioral Scoring: Record the duration of immobility (when the rat makes only minimal movements to keep its head above water).

  • Data Analysis: Compare the immobility time between the treated and control groups.

Visualizations

DoseFindingWorkflow Experimental Workflow for Dose Optimization A Single Dose Pharmacokinetics (Determine Cmax, Tmax, t1/2) B Acute Dose-Ranging Efficacy (e.g., Forced Swim Test) A->B C Acute Dose-Ranging Safety/Tolerability (Observe for adverse effects) A->C D Select Doses for Chronic Study B->D C->D E Chronic Efficacy Study (e.g., 28-day dosing in CUMS model) D->E F Chronic Safety Assessment (Body weight, food intake, clinical pathology) D->F G Data Analysis & Therapeutic Window Estimation E->G F->G

Caption: Workflow for dose-finding in preclinical animal studies.

SignalingPathway Hypothetical Signaling Pathway of an Aminotetralin Antidepressant Compound Aminotetralin Compound SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Synaptic5HT Increased Synaptic Serotonin SERT->Synaptic5HT Leads to PostsynapticReceptor Postsynaptic 5-HT Receptors Synaptic5HT->PostsynapticReceptor Activates DownstreamSignaling Downstream Signaling (e.g., cAMP, CREB) PostsynapticReceptor->DownstreamSignaling Neuroplasticity Increased Neuroplasticity & Neurogenesis DownstreamSignaling->Neuroplasticity AntidepressantEffect Antidepressant-like Effect Neuroplasticity->AntidepressantEffect

Caption: Postulated signaling pathway for a novel antidepressant.

TroubleshootingTree Troubleshooting Logic for Unexpected Animal Deaths Start Unexpected Animal Deaths Observed Q1 Deaths Occur Immediately Post-Dosing? Start->Q1 A1_Yes Likely Gavage Error (Aspiration, Esophageal Perforation) Q1->A1_Yes Yes A1_No Deaths Occur Hours/Days Later? Q1->A1_No No Action1 Review Gavage Technique Perform Necropsy A1_Yes->Action1 A2_Yes Likely Compound Toxicity A1_No->A2_Yes Yes A2_No Consider Other Causes (e.g., Health Status, Husbandry) A1_No->A2_No No Action2 Reduce Dose Conduct MTD Study A2_Yes->Action2 Action3 Consult with Veterinary Staff A2_No->Action3

Caption: Decision tree for troubleshooting adverse events.

References

Lometraline Off-Target Effects: A Technical Resource Review

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Our internal review and search of publicly available scientific literature indicates a significant lack of detailed experimental data regarding the off-target effects of lometraline in cell lines. This compound (developmental code name CP-14,368) was initially investigated by Pfizer as a potential antipsychotic, tranquilizer, and later as an antidepressant and anxiolytic.[1] However, clinical studies did not show significant psychoactivity at the doses administered, and further development was suspended.[1] The primary legacy of this compound is its role in the chemical development pathway that ultimately led to the discovery of tametraline (B1329939) and subsequently the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.[1]

Due to the limited public data on this compound's specific off-target profile, we are unable to provide a detailed technical support guide and FAQ on this compound.

However, we have noted that the query for "this compound" may in some instances be a typographical error for the well-researched anticonvulsant and mood stabilizer, lamotrigine (B1674446) . Lamotrigine has a more extensive body of research concerning its mechanism of action and off-target effects. To provide a valuable resource for researchers in a similar therapeutic space, we have compiled a technical support center focused on the off-target effects of lamotrigine .

Technical Support Center: Lamotrigine Off-Target Effects in Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of lamotrigine.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of lamotrigine?

A1: Lamotrigine's primary mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate (B1630785) and aspartate.[2][3] However, it also exhibits several off-target effects. These include interactions with voltage-gated calcium channels (L-, N-, and P-types) and weak inhibition of the serotonin 5-HT3 receptor.[4] Some studies suggest a potential modulation of GABAergic neurotransmission, though it does not appear to increase GABA blood levels in humans.[4]

Q2: We are observing unexpected changes in cell signaling pathways related to serotonin. Could this be an off-target effect of lamotrigine?

A2: While lamotrigine's primary targets are voltage-gated ion channels, it has been shown to have weak inhibitory effects on the serotonin 5-HT3 receptor.[4] Additionally, its influence on glutamate release can indirectly affect various downstream signaling pathways. It is crucial to perform concentration-response experiments to determine if the observed effects are dose-dependent and consistent with a weak interaction.

Q3: Our experiments show alterations in calcium signaling. Is this a known off-target effect of lamotrigine?

A3: Yes, lamotrigine is known to block L-, N-, and P-type voltage-gated calcium channels.[4] This can lead to alterations in intracellular calcium concentrations and affect calcium-dependent signaling pathways.

Q4: We are seeing an unexpected up-regulation of Brain-Derived Neurotrophic Factor (BDNF) in our neuronal cell cultures treated with lamotrigine. Is this a documented effect?

A4: Yes, preclinical studies in animal models have demonstrated that sub-chronic lamotrigine treatment can up-regulate frontal and hippocampal BDNF expression.[5] This effect is thought to contribute to its mood-stabilizing and antidepressant-like properties.

Troubleshooting Guide
Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in neuronal excitability not fully explained by sodium channel blockade.Inhibition of voltage-gated calcium channels (L-, N-, P-types).Perform patch-clamp electrophysiology to isolate and characterize the effects on specific calcium channel subtypes.
Alterations in serotonergic signaling pathways.Weak inhibition of the 5-HT3 receptor.Conduct radioligand binding assays or functional assays specific to the 5-HT3 receptor to confirm this interaction in your cell line.
Changes in gene expression related to neurotrophic factors.Up-regulation of Brain-Derived Neurotrophic Factor (BDNF).Use RT-qPCR or ELISA to quantify changes in BDNF mRNA and protein levels following lamotrigine treatment.
Cell viability assays showing unexpected results.Lamotrigine can bind to melanin-containing tissues.[4] If using pigmented cell lines (e.g., melanoma cells), this could lead to confounding effects.Use non-pigmented cell lines as a control to determine if the observed effects are specific to melanin-containing cells.
Quantitative Data on Lamotrigine Interactions
Target Interaction Reported IC50 / Affinity Reference Cell/Tissue Type
Voltage-Gated Sodium ChannelsInhibition-Neuronal tissue
Voltage-Gated Calcium Channels (L-, N-, P-type)Blockade-Neurons
Serotonin 5-HT3 ReceptorWeak Inhibition--
Serotonin Transporter (SERT)Weak Inhibition240 µMHuman platelets
Norepinephrine Transporter (NET)Weak Inhibition239 µM-
Dopamine Transporter (DAT)Weak Inhibition322 µM-
Dihydrofolate Reductase (DHFR)Weak Inhibition--

Note: Specific IC50 values for all interactions are not consistently reported across publicly available literature.

Experimental Protocols

Protocol 1: Assessing Lamotrigine's Effect on Voltage-Gated Calcium Channels using Patch-Clamp Electrophysiology

  • Cell Preparation: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC-12) on glass coverslips.

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup. The external solution should contain tetrodotoxin (B1210768) (TTX) to block sodium channels and specific blockers for other ion channels to isolate calcium currents. The internal solution in the patch pipette should contain a cesium-based solution to block potassium channels.

  • Data Acquisition: Obtain a stable whole-cell recording. Apply a voltage-step protocol to elicit calcium channel currents.

  • Lamotrigine Application: Perfuse the cells with a solution containing lamotrigine at various concentrations.

  • Analysis: Measure the peak calcium current amplitude before and after lamotrigine application to determine the extent of inhibition and calculate the IC50 value.

Protocol 2: Quantifying Changes in BDNF Expression using RT-qPCR

  • Cell Culture and Treatment: Plate a neuronal cell line (e.g., primary cortical neurons or an immortalized neuronal cell line) and treat with lamotrigine or vehicle control for a specified time period (e.g., 24-72 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for BDNF and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative change in BDNF mRNA expression using the ΔΔCt method.

Visualizations

Lamotrigine_Mechanism_of_Action cluster_primary Primary Mechanism of Action cluster_off_target Off-Target Effects Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels Glutamate Release Glutamate Release Voltage-Gated Na+ Channels->Glutamate Release Inhibits Neuronal Excitability Neuronal Excitability Glutamate Release->Neuronal Excitability Decreases Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels 5-HT3 Receptor 5-HT3 Receptor BDNF Expression BDNF Expression Lamotrigine Lamotrigine Lamotrigine->Voltage-Gated Na+ Channels Blocks Lamotrigine->Voltage-Gated Ca2+ Channels Blocks Lamotrigine->5-HT3 Receptor Weakly Inhibits Lamotrigine->BDNF Expression Upregulates

Caption: Primary and off-target mechanisms of lamotrigine.

Patch_Clamp_Workflow A Prepare Neuronal Cell Culture B Establish Whole-Cell Patch-Clamp Configuration A->B C Isolate Ca2+ Currents (using Na+ and K+ blockers) B->C D Record Baseline Ca2+ Currents C->D E Perfuse with Lamotrigine D->E F Record Ca2+ Currents post-treatment E->F G Analyze Current Inhibition & Calculate IC50 F->G

Caption: Workflow for assessing ion channel modulation.

References

Lometraline Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers focused on enhancing the in vivo bioavailability of lometraline. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its developmental history?

A: this compound is an aminotetralin derivative originally developed by Pfizer.[1] It was initially investigated as a potential antipsychotic, tranquilizer, and antiparkinsonian agent.[1] Later, its potential as an antidepressant or anxiolytic was explored, but clinical studies did not show significant psychoactivity at the tested doses, leading to the suspension of its development.[1] However, further structural modifications of this compound led to the discovery of tametraline (B1329939) and subsequently the widely-used antidepressant sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI).[1]

Q2: Why is improving in vivo bioavailability a critical goal for drugs like this compound?

A: Bioavailability refers to the fraction of an administered drug that successfully reaches the systemic circulation to be available at its site of action.[2] Low bioavailability can lead to therapeutic inefficacy and high inter-individual variability in patient response. Enhancing bioavailability is crucial for achieving consistent therapeutic outcomes, potentially lowering the required dose, and reducing side effects. For a compound like this compound, which was shelved due to a lack of efficacy, poor bioavailability could have been a contributing factor.

Q3: What are the primary barriers to achieving high oral bioavailability?

A: The primary barriers can be categorized based on the Biopharmaceutics Classification System (BCS), which classifies drugs based on their aqueous solubility and intestinal permeability.

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Low solubility is a major rate-limiting step for many compounds.[3]

  • Low Intestinal Permeability: The drug must be able to pass through the biological membranes of the gastrointestinal tract to enter the bloodstream.[4]

  • First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.[5] this compound's successor, sertraline, undergoes extensive first-pass metabolism.[6]

Q4: What general strategies can be employed to improve the bioavailability of a poorly soluble drug?

A: A variety of formulation strategies can be used, broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size enhances the dissolution rate. Techniques include micronization and nanosuspension.[3]

  • Amorphous Solid Dispersions: Converting the drug from a stable crystalline form to a higher-energy amorphous state can significantly improve solubility and dissolution.[7]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and facilitate lymphatic absorption, bypassing some first-pass metabolism.[7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9]

Troubleshooting Guides

Q5: My in vivo study with a simple this compound suspension shows very low and variable plasma concentrations. What are the likely causes and how do I proceed?

A: This is a common issue for poorly soluble compounds. The low and variable absorption is likely due to dissolution rate-limited absorption.

Troubleshooting Workflow

G cluster_0 cluster_1 Initial Diagnosis cluster_2 Recommended Actions start Observation: Low & Variable Plasma Concentrations diag Likely Cause: Poor Solubility & Dissolution Rate-Limited Absorption start->diag char Step 1: Characterize Physicochemical Properties (Solubility, pKa, LogP) diag->char form Step 2: Develop an Enabling Formulation (Micronization, SDD, SNEDDS) char->form invivo Step 3: Conduct Comparative In Vivo PK Study vs. Original Suspension form->invivo

Caption: Troubleshooting workflow for low/variable plasma concentrations.

Next Steps:

  • Physicochemical Characterization: Confirm the aqueous solubility of this compound across a physiological pH range (1.2 to 6.8).

  • Formulation Development: Select a suitable formulation strategy to enhance solubility. Given that sertraline (BCS Class II) has been successfully formulated as a SNEDDS, this is a promising approach for this compound.[8]

  • Comparative In Vivo Study: Design a new pharmacokinetic study comparing the improved formulation against the original simple suspension in a suitable animal model.

Q6: I need to select an appropriate animal model for my this compound bioavailability study. What are the key considerations?

A: The choice of animal model is critical for obtaining data that can be extrapolated to humans.[2] Key factors include similarities in gastrointestinal physiology and metabolic pathways.

Animal ModelKey AdvantagesKey DisadvantagesBest For...
Rat Cost-effective, well-characterized, easy to handle. Similar ADME profile to humans for many drugs.[10]Higher gastric pH than humans, rapid metabolism.Early-stage screening, basic PK parameters.
Dog (Beagle) GI tract anatomy and physiology (e.g., pH changes) are very similar to humans.[2][10] Good model for pH-dependent absorption.[11]More expensive, ethical considerations, potential for emesis.Preclinical studies requiring high human relevance, evaluating oral dosage forms.
Pig (Minipig) GI tract is anatomically and physiologically one of the closest to humans.High cost, specialized housing and handling required.Advanced preclinical development, complex formulation assessment.
Non-Human Primate Closest phylogenetic relationship to humans.Very high cost, significant ethical concerns, complex handling.Reserved for specific cases where other models are inadequate.

This table summarizes information from multiple sources.[2][10][11]

Q7: How can I hypothesize the metabolic pathway for this compound to anticipate challenges with first-pass metabolism?

A: Since this compound is a direct chemical precursor to sertraline, its metabolic pathway can be hypothesized by analogy. Sertraline's primary metabolic route is N-demethylation via cytochrome P450 enzymes (mainly CYP2B6) to form desmethylsertraline.[6][12] Other pathways include hydroxylation and glucuronide conjugation.[12]

G Hypothesized Metabolic Pathway for this compound This compound This compound Metabolite1 N-desmethyl-lometraline (Primary Metabolite) This compound->Metabolite1 N-demethylation (CYP Enzymes) Metabolite2 Hydroxylated Metabolites This compound->Metabolite2 Hydroxylation (CYP Enzymes) Conjugate1 Glucuronide Conjugates Metabolite1->Conjugate1 Glucuronidation Conjugate2 Glucuronide Conjugates Metabolite2->Conjugate2 Glucuronidation Excretion Excretion (Urine & Feces) Conjugate1->Excretion Conjugate2->Excretion

Caption: Hypothesized metabolic pathway for this compound based on sertraline.

This suggests that this compound likely undergoes significant first-pass metabolism in the liver. Strategies to mitigate this could include using formulations that promote lymphatic uptake (e.g., lipid-based systems) or co-administering with a known inhibitor of relevant CYP enzymes (for research purposes only).

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted from methodologies used for similar BCS Class II drugs.[8]

  • Screening of Excipients:

    • Oils: Determine the solubility of this compound in various oils (e.g., glycerol (B35011) triacetate, oleic acid, Capryol 90). Select the oil with the highest solubilizing capacity.

    • Surfactants: Screen surfactants (e.g., Tween 80, Kolliphor EL) for their ability to emulsify the selected oil phase.

    • Co-surfactants: Screen co-surfactants (e.g., PEG 200, Transcutol P) for their ability to improve the nanoemulsion region and stability.

  • Construction of Ternary Phase Diagram:

    • Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant (Smix). For each Smix ratio (e.g., 1:1, 2:1, 3:1), titrate with the oil phase.

    • For each mixture, add a small amount of water (or simulated gastric fluid) and vortex. Observe for the formation of a clear, isotropic nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges that form a stable nanoemulsion.

  • Preparation of this compound-Loaded SNEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous liquid is formed. This is the final liquid SNEDDS pre-concentrate.

  • Characterization:

    • Droplet Size & Zeta Potential: Dilute the SNEDDS pre-concentrate in water and measure the globule size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Assess the time taken for the pre-concentrate to form a nanoemulsion upon gentle agitation in simulated gastric fluid.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a this compound formulation.

  • Animal Acclimatization and Grouping:

    • Use healthy male Wistar or Sprague-Dawley rats (200-250g).

    • Acclimatize animals for at least one week with a standard 12h light/dark cycle and free access to food and water.

    • Divide animals into groups (n=6 per group), e.g., Group I (Control: this compound Suspension) and Group II (Test: this compound SNEDDS).

  • Dosing:

    • Fast the animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

    • Administer the respective formulations orally via gavage at a dose equivalent to 5-10 mg/kg of this compound.[8] Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approx. 0.25 mL) from the tail vein or saphenous vein into heparinized tubes at predefined time points.

    • Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • The method should include protein precipitation or liquid-liquid extraction followed by chromatographic separation.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal.

    • Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC₀₋ₜ (area under the curve from time 0 to the last measurable point), and AUC₀₋ᵢₙf (AUC extrapolated to infinity).

    • Calculate the relative bioavailability (Frel) of the test formulation compared to the control using the formula: Frel = (AUC_test / AUC_control) * (Dose_control / Dose_test).

G cluster_0 Pre-Study cluster_1 Study Day cluster_2 Post-Study Analysis acclimate Animal Acclimatization group Grouping & Fasting acclimate->group dose Oral Dosing (Gavage) group->dose sample Serial Blood Sampling dose->sample process Plasma Separation & Storage sample->process analyze LC-MS/MS Bioanalysis process->analyze pk Pharmacokinetic Parameter Calculation analyze->pk report Data Interpretation & Reporting pk->report

Caption: General workflow for an in vivo pharmacokinetic study.

References

Technical Support Center: Lometraline Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference problems during the analytical assay of lometraline.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound bioanalysis?

A1: The most common sources of interference in the bioanalysis of this compound, particularly when using methods like LC-MS/MS, are matrix effects from the biological sample.[1][2] Endogenous components such as phospholipids, salts, proteins, and metabolites present in plasma, serum, or urine can co-elute with this compound and affect its ionization efficiency in the mass spectrometer's ion source, leading to inaccurate quantification.[1][3]

Q2: How can I assess the presence of matrix effects in my this compound assay?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A constant flow of a this compound standard solution is infused directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any fluctuation in the baseline signal at the retention time of this compound indicates ion suppression or enhancement.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying matrix effects. It involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of this compound in a clean solvent at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution.[1]

Q3: What is an acceptable level of matrix effect for a validated bioanalytical method?

A3: According to regulatory guidelines, the matrix effect should be thoroughly investigated to ensure it does not compromise the accuracy and precision of the assay.[1] While specific acceptance criteria can vary, the goal is to demonstrate that the matrix effect is consistent and does not affect the reliability of the quantitative results.

Q4: Can metabolites of this compound or other drugs interfere with the assay?

A4: Yes, metabolites of this compound, if present, can interfere with the assay, especially if they are structurally similar and co-elute with the parent drug.[2] Similarly, other drugs or their metabolites that are co-administered might cause interference.[4][5] This can occur through direct overlap of signals in the detector or by causing matrix effects that suppress or enhance the this compound signal.[5]

Q5: Are there specific considerations for immunoassays of this compound?

A5: For immunoassays, a primary concern is cross-reactivity. Structurally related compounds, including metabolites or other drugs with similar chemical moieties, can bind to the antibody, leading to inaccurate (typically overestimated) results. For instance, cross-reactivity is a known issue among aromatic antiepileptic drugs.[6] It is crucial to test for cross-reactivity with relevant compounds during assay validation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting in HPLC

Possible Causes & Solutions

CauseRecommended Action
Inappropriate Mobile Phase pH This compound is a basic compound. Ensure the mobile phase pH is suitable to maintain a consistent ionization state. For reversed-phase chromatography, a pH 2-3 units below the pKa of this compound is a good starting point.[1]
Injection of Sample in a Strong Solvent The injection solvent should have a similar or weaker strength than the initial mobile phase to prevent peak distortion.[1]
Column Void or Degradation A void at the head of the column can cause peak splitting. This can be checked by reversing and flushing the column. If a void is present, the column may need to be replaced.[1]
Column Contamination Flush the column with a strong solvent to remove any contaminants that may be affecting peak shape.[1]
Issue 2: Inaccurate or Irreproducible Results (High Variability)

Possible Causes & Solutions

CauseRecommended Action
Variable Matrix Effects Matrix effects can differ between various lots of biological matrix. Assess matrix effects using multiple lots of the matrix. Consider more rigorous sample cleanup methods, such as switching from protein precipitation to solid-phase extraction (SPE), to minimize variability.[1]
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed consistently for all samples, including standards and quality controls.[1] Automation of sample preparation can help reduce variability.
Internal Standard Issues Ensure the internal standard is added accurately and consistently. A stable isotope-labeled (SIL) internal standard for this compound is highly recommended as it will co-elute and experience similar matrix effects, providing better compensation.[1]
Metabolite Interference Co-eluting metabolites can affect the ionization of the parent drug.[5] Optimize chromatographic conditions to separate this compound from its potential metabolites.
Issue 3: Low Assay Sensitivity

Possible Causes & Solutions

CauseRecommended Action
Significant Ion Suppression Ion suppression from matrix components is a common cause of low sensitivity in LC-MS/MS.[1][2] Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances, particularly phospholipids.[1]
Suboptimal Ionization Source Conditions Optimize the settings of the mass spectrometer's ion source (e.g., temperature, gas flows, and voltage) to maximize the ionization of this compound.
Poor Chromatographic Peak Shape Broad or tailing peaks can reduce sensitivity. Refer to the troubleshooting guide for poor peak shape to address this issue.
Analyte Degradation Investigate the stability of this compound in the biological matrix and during the sample preparation process. Adjust pH or temperature as needed to prevent degradation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. Spike this compound and its IS into the final extract.

    • Set C (Matrix-Matched Calibration Standard): Spike this compound and its IS into the biological matrix before starting the extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate Recovery (RE):

    • RE = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set B)

  • Calculate Process Efficiency (PE):

    • PE = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set A) = MF x RE

Protocol 2: Sample Preparation via Protein Precipitation (PP)

Note: This is a general protocol and should be optimized for the specific matrix and analytical method.

  • To 100 µL of plasma or serum sample, add the internal standard solution.

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Data Presentation

Table 1: Example Performance Characteristics for Bioanalytical Methods of Related Compounds

This table provides typical values for related aminotetralin-like drugs to serve as a benchmark for this compound assay development.

ParameterSertraline (LC-MS/MS)Lamotrigine (UPLC-DAD)
Limit of Detection (LOD) 0.1 ng/mL0.02 µg/mL[7]
Limit of Quantitation (LOQ) 0.5 ng/mL0.05 µg/mL[7]
Linearity Range 0.5 - 200 ng/mL0.05 - 12 µg/mL[7]
Recovery > 85%> 80%[7]
Precision (%CV) < 15%< 4%[7]
Accuracy (%Bias) Within ±15%Not specified

Visualizations

Caption: A typical bioanalytical workflow for this compound quantification.

troubleshooting_logic start Assay Problem Identified (e.g., Inaccuracy, Imprecision) check_system Check System Suitability (Peak Shape, RT, S/N) start->check_system system_ok System OK? check_system->system_ok check_prep Review Sample Preparation (Pipetting, Reagents, Consistency) system_ok->check_prep Yes resolve_system Troubleshoot LC-MS System (Column, Mobile Phase, Source) system_ok->resolve_system No prep_ok Preparation OK? check_prep->prep_ok investigate_matrix Investigate Matrix Effects (Post-column infusion, Post-extraction spike) prep_ok->investigate_matrix Yes resolve_prep Refine Sample Prep Protocol (Training, SOP) prep_ok->resolve_prep No matrix_present Matrix Effects Present? investigate_matrix->matrix_present matrix_present->start No (Re-evaluate other factors) optimize_cleanup Optimize Sample Cleanup (e.g., Switch to SPE) matrix_present->optimize_cleanup Yes optimize_chroma Optimize Chromatography (Separate from interferences) matrix_present->optimize_chroma Yes use_sil_is Use Stable Isotope-Labeled IS matrix_present->use_sil_is Yes

Caption: A troubleshooting decision tree for this compound assay interference.

References

Technical Support Center: Enhancing CNS Penetration of Lometraline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lometraline is a compound that was investigated for antipsychotic and antidepressant activities but was never marketed.[1] The information provided herein is for research and informational purposes only, based on established principles of medicinal chemistry and drug development for improving Central Nervous System (CNS) penetration. This guide uses this compound as a case study for general strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its CNS penetration a focus?

A1: this compound is an aminotraline derivative originally patented by Pfizer.[1] While it showed potential as an antipsychotic or antidepressant, clinical studies revealed a lack of psychoactivity at the doses tested, and its development was halted.[1] Further research on modifications of this compound's chemical structure led to the discovery of tametraline (B1329939) and subsequently the widely-used antidepressant sertraline.[1] For a compound intended to act on the CNS, efficient penetration of the blood-brain barrier (BBB) is critical. A lack of sufficient brain exposure could explain the observed lack of efficacy in early studies. Therefore, modifying a this compound-like scaffold to improve BBB penetration is a key objective for developing new, effective CNS agents.

Q2: What are the primary barriers limiting a this compound-like molecule from entering the brain?

A2: The primary obstacles are collectively known as the blood-brain barrier (BBB). Key challenges for a small molecule include:

  • Low Passive Permeability: The molecule may be too polar (hydrophilic) or too large to efficiently diffuse across the lipid membranes of the endothelial cells that form the BBB.[2]

  • Efflux Transporters: The brain endothelial cells are equipped with powerful efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of xenobiotics out of the brain and back into the bloodstream.[3][4] Many CNS drug candidates fail because they are substrates for these transporters.[4]

  • High Plasma Protein Binding: While not a direct BBB mechanism, extensive binding to plasma proteins like albumin reduces the concentration of the free, unbound drug in the blood that is available to cross the BBB.[2]

Q3: My this compound analog shows high efflux in a Caco-2/MDCK assay. What is the next step?

A3: High efflux in cell-based assays (like Caco-2 or MDCK cells transfected with P-gp) is a strong indicator that your compound is a substrate for efflux transporters, most commonly P-gp.[5]

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Activity: Rerun the assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of the inhibitor confirms P-gp mediated efflux.

    • Structural Modifications: The next step is medicinal chemistry. The goal is to make structural changes that reduce the molecule's affinity for P-gp without losing its affinity for the intended pharmacological target. Strategies include masking hydrogen bond donors, reducing polarity, or altering the overall shape.[6][7]

    • Consider a Prodrug Approach: Design a prodrug that is not a P-gp substrate.[8][9] The prodrug would cross the BBB and then be converted to the active parent molecule within the brain.[10]

Q4: How can I distinguish between poor passive permeability and high P-gp efflux?

A4: This is a critical question in CNS drug development. A tiered, systematic approach is best.

  • Start with an in-silico and PAMPA assessment. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion. If your compound shows low permeability in this assay, the primary issue is likely poor passive diffusion characteristics.

  • Proceed to a cell-based assay. If PAMPA results show good passive permeability, but a subsequent Caco-2 or MDCK-MDR1 assay shows low permeability, the discrepancy strongly suggests active efflux.

  • Calculate the Efflux Ratio (ER). In a bidirectional cell-based assay, the ER is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 2 is a common indicator of active efflux.

Troubleshooting Guide for Low Brain Penetration

Observed Issue Potential Cause(s) Recommended Action(s)
Low Brain-to-Plasma Ratio (<0.1) in vivo 1. Poor passive permeability2. High P-gp efflux3. High plasma protein binding1. Perform in vitro PAMPA to assess passive permeability.2. Conduct bidirectional Caco-2/MDCK assay to determine efflux ratio.3. Measure the fraction of unbound drug in plasma (fu,plasma).
High Permeability in PAMPA, but Low in Caco-2/MDCK Active efflux by transporters (e.g., P-gp, BCRP)1. Confirm with a P-gp inhibitor in the Caco-2/MDCK assay.2. Initiate structure-activity relationship (SAR) studies to modify the molecule to evade efflux.
Low Permeability in PAMPA Poor physicochemical properties (e.g., high polarity/TPSA, high molecular weight)1. Redesign analogs to reduce Topological Polar Surface Area (TPSA) < 90 Ų.2. Decrease the number of hydrogen bond donors.3. Increase lipophilicity (LogP) moderately, but avoid excessive lipophilicity which can increase non-specific binding.[11]
High in vitro Permeability but Low Unbound Brain Concentration (Cu,brain) High non-specific binding to brain tissue1. Measure the fraction of unbound drug in brain homogenate (fu,brain).2. Modify the structure to reduce lipophilicity or remove basic functional groups that can cause lysosomal trapping.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts passive, transcellular permeability across the BBB.

Methodology:

  • Preparation of Lipid Solution: A solution of 20% (w/v) L-α-phosphatidylcholine in dodecane (B42187) is prepared.

  • Plate Coating: A 96-well filter plate (PVDF membrane, 0.45 µm pores) is coated with 5 µL of the lipid solution and left for 5 minutes.

  • Compound Preparation: Test compounds are dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM. This is the donor plate.

  • Assay Setup: The acceptor plate (a 96-well PTFE plate) is filled with 300 µL of PBS. The lipid-coated filter plate is placed on top of the acceptor plate. 150 µL of the compound solution is added to each well of the donor (filter) plate.

  • Incubation: The entire "sandwich" plate is covered and incubated at room temperature for 4-5 hours with gentle shaking.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using established formulas that account for the surface area of the membrane and the volume of the wells.

Protocol 2: In Vivo Brain Penetration Study in Rodents

This experiment determines the brain-to-plasma concentration ratio of a compound.

Methodology:

  • Animal Dosing: Male Sprague-Dawley rats (250-300g) are used. The test compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) and administered via intravenous (IV) or intraperitoneal (IP) injection at a dose of 5 mg/kg.

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), animals are anesthetized. Blood is collected via cardiac puncture into heparinized tubes.

  • Brain Homogenization: Immediately following blood collection, the animal is euthanized, and the brain is perfused with ice-cold saline to remove remaining blood. The brain is harvested, weighed, and homogenized in 4 volumes of PBS.

  • Sample Processing: Blood is centrifuged to obtain plasma. Both plasma and brain homogenate samples are processed (e.g., by protein precipitation with acetonitrile) to extract the drug.

  • Quantification: The concentration of the compound in the plasma and brain homogenate is quantified using a validated LC-MS/MS method.

  • Calculation:

    • Brain Concentration (Cbrain): The concentration measured in the homogenate is adjusted for the dilution factor.

    • Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma.

    • Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma), where fu is the fraction unbound. This is the most important measure of CNS penetration.

Visualizations

Key Barriers to CNS Drug Penetration

The following diagram illustrates the primary challenges a this compound analog must overcome at the blood-brain barrier.

cluster_0 Bloodstream cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma Drug_Plasma This compound Analog (Bound to Plasma Protein) Free Drug Endo_Cell Apical (Blood Side) Transcellular Space Basolateral (Brain Side) Drug_Plasma:f1->Endo_Cell:f0 Passive Diffusion TJ Tight Junction Drug_Plasma:f1->TJ Blocked Pgp P-gp Efflux Pump Endo_Cell:f1->Pgp Efflux Substrate Drug_Brain Free Drug in Brain (Target Engagement) Endo_Cell:f2->Drug_Brain Successful Entry Pgp->Drug_Plasma:f1 Pumped Out

Caption: Major obstacles for a drug crossing the blood-brain barrier.

Experimental Workflow for Optimizing CNS Penetration

This workflow outlines a typical decision-making process for a medicinal chemistry program aimed at improving brain exposure.

node_start Synthesize This compound Analog node_pampa PAMPA-BBB Assay node_start->node_pampa node_decision_pampa Pe > 5 x 10⁻⁶ cm/s? node_pampa->node_decision_pampa node_caco2 Bidirectional Caco-2 Assay node_decision_caco2 Efflux Ratio < 2? node_caco2->node_decision_caco2 node_invivo In Vivo PK (Brain/Plasma) node_fu Measure fu,brain & fu,plasma node_invivo->node_fu node_decision_invivo Kp,uu > 0.3? node_fu->node_decision_invivo node_decision_pampa->node_caco2 Yes node_fail_pampa FAIL: Poor Permeability node_decision_pampa->node_fail_pampa No node_decision_caco2->node_invivo Yes node_fail_caco2 FAIL: P-gp Substrate node_decision_caco2->node_fail_caco2 No node_fail_invivo FAIL: Low Exposure node_decision_invivo->node_fail_invivo No node_success SUCCESS: Candidate for Efficacy Studies node_decision_invivo->node_success Yes node_redesign Redesign Molecule node_fail_pampa->node_redesign node_fail_caco2->node_redesign node_fail_invivo->node_redesign node_redesign->node_start

Caption: A tiered experimental workflow for CNS drug discovery.

References

Validation & Comparative

Lometraline vs. Sertraline: A Comparative Analysis of Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of lometraline and sertraline (B1200038), with a focus on their interactions with monoamine transporters. While both compounds are structurally related aminotetralin derivatives, their pharmacological profiles diverge significantly, a key factor that dictated their respective developmental paths. Sertraline has emerged as a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), whereas this compound's clinical development was discontinued (B1498344). This guide synthesizes the available experimental data to illuminate the molecular basis for their differing activities.

Introduction

This compound (developmental code name CP-14,368) was initially investigated by Pfizer in the 1970s for a range of neuropsychiatric indications, including as an antipsychotic, tranquilizer, and antiparkinsonian agent.[1] Subsequent research explored its potential as an antidepressant and anxiolytic. However, clinical studies did not demonstrate significant psychoactivity at the doses administered, leading to the cessation of its development.[1]

In contrast, sertraline, a compound derived from structural modifications of the this compound scaffold, exhibited a potent and selective inhibitory effect on the serotonin transporter (SERT).[1] This pharmacological profile led to its successful development and eventual approval as an antidepressant for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other related conditions.[2][3]

This guide will delve into the specific mechanisms of action of both compounds, presenting the available quantitative data for their binding affinities to the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. Detailed experimental protocols for the assays used to determine these interactions are also provided to offer a comprehensive understanding of the methodologies underpinning these findings.

Mechanism of Action

This compound

Quantitative data on the binding affinity of this compound to the monoamine transporters (SERT, DAT, and NET) is not extensively available in the public domain, which is likely a consequence of its discontinued development. However, the trajectory of drug discovery that led from this compound to sertraline offers qualitative insights. The structural modifications of this compound that resulted in tametraline, a potent inhibitor of dopamine and norepinephrine reuptake, suggest that the this compound scaffold possesses the potential to interact with these transporters.[1] Further chemical refinements ultimately led to sertraline's high affinity and selectivity for SERT.[1] This developmental history implies that this compound itself likely has a mixed and less potent pharmacological profile at these transporters compared to its successors.

Sertraline

Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[2] By binding to SERT, sertraline blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2]

While highly selective for SERT, sertraline also exhibits weak affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] This secondary activity is significantly less potent than its effect on SERT and its clinical significance is not fully established.

Comparative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities (Ki) of sertraline for the human serotonin, dopamine, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity. Due to the limited publicly available data for this compound, a direct quantitative comparison is not possible.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Sertraline~0.2 - 2.6~25 - 50~25 - 420

Note: The Ki values for sertraline can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound and sertraline with monoamine transporters.

Radioligand Displacement Assay for Monoamine Transporter Binding Affinity

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target transporter.

Objective: To quantify the binding affinity of a test compound for SERT, DAT, and NET.

Materials:

  • Membrane Preparations: Cell membranes prepared from cell lines stably expressing the human SERT, DAT, or NET, or from specific brain regions rich in these transporters (e.g., striatum for DAT, hippocampus for SERT).

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

    • For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

    • For NET: [³H]-Nisoxetine or [³H]-Tomoxetine

  • Test Compound: this compound or sertraline.

  • Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the diluted membrane preparation.

    • Test Compound Displacement: Add 50 µL of varying concentrations of the test compound (e.g., this compound or sertraline) in serial dilutions, 50 µL of radioligand, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the corresponding transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the inhibition of serotonin, dopamine, or norepinephrine uptake.

Materials:

  • Cell Lines: HEK-293 or CHO cells stably expressing the human SERT, DAT, or NET.

  • Substrates:

    • Radiolabeled: [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.

    • Fluorescent: A commercially available fluorescent substrate that is a mimic of the biogenic amine neurotransmitters.

  • Test Compound: this compound or sertraline.

  • Positive Control: A known potent inhibitor for the respective transporter.

  • Assay Buffer: Krebs-HEPES buffer or similar physiological buffer.

  • Cell Culture Plates: 96- or 384-well plates.

  • Detection Instrument: Scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

Procedure:

  • Cell Plating: Seed the cells into microplates and allow them to form a confluent monolayer.

  • Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or controls for a short period (e.g., 10-20 minutes) at 37°C.

  • Substrate Addition: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10-30 minutes) to allow for substrate uptake.

  • Termination of Uptake:

    • Radiolabeled Assay: Rapidly terminate the uptake by aspirating the substrate solution and washing the cells with ice-cold assay buffer.

    • Fluorescent Assay: Add a masking dye to quench the extracellular fluorescence.

  • Measurement:

    • Radiolabeled Assay: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Fluorescent Assay: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of sertraline at the serotonergic synapse.

Sertraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Serotonin (5-HT) Vesicle SERT Serotonin Transporter (SERT) serotonin 5-HT presynaptic_terminal->serotonin Release serotonin->SERT postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin->postsynaptic_receptor Binding sertraline Sertraline sertraline->SERT Inhibition Radioligand_Displacement_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents setup_assay Set up Assay Plate (Total, Non-specific, Displacement) prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze_data Analyze Data (Calculate IC50 and Ki) measure_radioactivity->analyze_data end End analyze_data->end

References

Lometraline's Anxiolytic Potential: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An examination of lometraline's efficacy in animal models of anxiety reveals a significant lack of dedicated research, positioning it as a compound of historical interest rather than a viable candidate for anxiolytic drug development. In stark contrast, established medications such as diazepam and buspirone (B1668070) have been extensively studied, providing a robust dataset on their anxiolytic effects and mechanisms of action. This guide offers a comparative overview, underscoring the data gap for this compound while providing a detailed analysis of the preclinical profiles of its well-established counterparts.

Initially patented by Pfizer as an antipsychotic and tranquilizer, this compound was later explored as a potential antidepressant and anxiolytic. However, clinical investigations at the doses administered did not demonstrate psychoactive effects, leading to the cessation of its development for these indications.[1] Notably, this compound is a chemical precursor to sertraline (B1200038), a widely used selective serotonin (B10506) reuptake inhibitor (SSRI) with proven anxiolytic properties.[1][2] This lineage suggests a potential for serotonergic activity, though this has not been substantiated in the context of anxiety models.

This comparative guide will delve into the preclinical data available for diazepam and buspirone, highlighting the experimental frameworks used to assess their anxiolytic efficacy. The absence of similar data for this compound will be a recurring theme, emphasizing a critical knowledge gap for researchers in the field.

Comparative Efficacy in Animal Models of Anxiety

The following tables summarize the anxiolytic effects of diazepam and buspirone in commonly used animal models of anxiety. The lack of available data for this compound prevents its inclusion in this direct comparison.

Table 1: Effects of Diazepam and Buspirone in the Elevated Plus-Maze (EPM) Test

CompoundSpeciesDose RangeRoute of AdministrationKey Findings
DiazepamMouse0.5 - 3.0 mg/kgIntraperitoneal (i.p.)Increased percentage of entries into and time spent in the open arms.[3][4]
BuspironeMouse2.0 - 4.0 mg/kgIntraperitoneal (i.p.)Increased percentage of entries into and time spent in the open arms in control mice.[5]
BuspironeRat2.5 µgIntra-hippocampalIncreased time spent in the open arms.[6]

Table 2: Effects of Diazepam and Buspirone in the Open Field Test (OFT)

CompoundSpeciesDose RangeRoute of AdministrationKey Findings
DiazepamMouse3.0 mg/kgIntraperitoneal (i.p.)Decreased total distance traveled at higher doses, suggesting sedative effects.[3]
BuspironeMouse1 - 10 mg/kgIntraperitoneal (i.p.)Prevented rotenone-induced deficits in locomotor and exploratory behavior at higher doses.[7]
BuspironeRat2.5 µgIntra-hippocampalIncreased number of central entries.[6]

Table 3: Effects of Buspirone in Other Anxiety Models

CompoundModelSpeciesDose RangeRoute of AdministrationKey Findings
BuspironeLight-Dark BoxMouseNot specifiedNot specifiedReduces aversive responses to the brightly illuminated area.[8]
BuspironeHole-Board TestMouse2.0 - 4.0 mg/kgIntraperitoneal (i.p.)Increased number of head-dips in control mice.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of the standard protocols for the key experiments cited.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a plus shape and elevated from the floor. Two arms are enclosed by high walls (closed arms), and two are without walls (open arms).

Procedure:

  • Animals are individually placed at the center of the maze, facing an open arm.

  • Behavior is recorded for a set period, typically 5 minutes.

  • Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms, as this indicates a reduction in the natural aversion of rodents to open, unprotected spaces.[9]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related exploratory behavior. The apparatus is a large, open, and often brightly lit arena.

Procedure:

  • An animal is placed in the center of the open field.

  • Behavior is recorded for a specified duration.

  • Parameters measured include total distance traveled, velocity, and time spent in the center versus the periphery of the arena.

  • Anxiolytic drugs may increase the time spent in the center of the field, indicating reduced anxiety. However, effects on overall locomotion must be considered to distinguish anxiolytic effects from general hyperactivity or sedation.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in response to novelty. The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening.

Procedure:

  • An animal is placed in the dark compartment and allowed to explore freely.

  • The number of transitions between the two compartments and the time spent in each is recorded.

  • Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of diazepam and buspirone are mediated by distinct neurotransmitter systems.

Diazepam: As a benzodiazepine, diazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in increased inhibitory signaling throughout the central nervous system. This widespread neuronal inhibition contributes to its anxiolytic, sedative, and muscle-relaxant properties. The GABAergic system is a critical regulator of anxiety and mood.[10]

Buspirone: Buspirone's primary mechanism of action is as a serotonin 5-HT1A receptor partial agonist.[6] It also has weaker antagonist effects at dopamine (B1211576) D2 receptors.[11] Its anxiolytic effects are thought to be mediated by its action on 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic receptors in cortical and limbic areas.

Due to the lack of research, a definitive signaling pathway for this compound's potential anxiolytic effects cannot be described. However, its structural relationship to sertraline suggests a potential interaction with the serotonin transporter.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_animal_prep Animal Preparation cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Drug Administration Drug Administration Randomization->Drug Administration EPM Elevated Plus-Maze Drug Administration->EPM 30-60 min post-injection OFT Open Field Test Drug Administration->OFT 30-60 min post-injection LDB Light-Dark Box Drug Administration->LDB 30-60 min post-injection EPM_Data EPM_Data EPM->EPM_Data Time in open arms, Open arm entries OFT_Data OFT_Data OFT->OFT_Data Time in center, Total distance LDB_Data LDB_Data LDB->LDB_Data Time in light box, Transitions Statistical Analysis Statistical Analysis EPM_Data->Statistical Analysis OFT_Data->Statistical Analysis LDB_Data->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: A generalized workflow for preclinical anxiolytic drug testing.

diazepam_pathway Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect

Caption: Simplified signaling pathway for diazepam's anxiolytic action.

buspirone_pathway Buspirone Buspirone Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Buspirone->Presynaptic_5HT1A Agonist Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Buspirone->Postsynaptic_5HT1A Partial Agonist Serotonin_Release Decreased Serotonin Release Presynaptic_5HT1A->Serotonin_Release Postsynaptic_Signaling Modulated Postsynaptic Signaling Postsynaptic_5HT1A->Postsynaptic_Signaling Anxiolytic_Effect Anxiolytic Effect Serotonin_Release->Anxiolytic_Effect Postsynaptic_Signaling->Anxiolytic_Effect

Caption: Simplified signaling pathway for buspirone's anxiolytic action.

Conclusion

The available scientific literature provides a clear and comprehensive picture of the anxiolytic properties of diazepam and buspirone in animal models. In contrast, this compound remains an obscure compound in this regard. The early discontinuation of its clinical development for psychoactive indications has resulted in a near-complete absence of preclinical data on its efficacy in models of anxiety. For researchers and drug development professionals, this compound serves as a case study in the early attrition of potential CNS drug candidates. Future research could revisit this compound, particularly given its relationship to sertraline, to explore its pharmacological profile using modern techniques. However, based on current knowledge, it does not present a viable path for novel anxiolytic development. The focus for comparative purposes remains on well-characterized compounds like diazepam and buspirone, which continue to serve as important benchmarks in the search for new and improved treatments for anxiety disorders.

References

Lometraline Toxicity Profile in Rats: A Comparative Analysis with Representative Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

Since publicly available toxicological data for lometraline is limited due to its discontinued (B1498344) development, this guide provides a comparative toxicity profile using the structurally related and well-characterized Selective Serotonin Reuptake Inhibitor (SSRI), sertraline (B1200038), and the tricyclic antidepressant (TCA), amitriptyline (B1667244), as representative examples. This analysis aims to offer researchers, scientists, and drug development professionals a predictive overview of the potential toxicological liabilities of a compound like this compound in rats, based on established data from analogous drugs.

This compound, an aminotetralin derivative, was initially explored for various central nervous system applications. Its structural similarity to sertraline, a widely prescribed SSRI, suggests that it might share a comparable mechanism of action and, consequently, a similar toxicity profile. By examining the toxicological data of sertraline and contrasting it with a different class of antidepressant, such as amitriptyline, we can delineate class-specific and compound-specific toxicities.

Executive Summary of Comparative Toxicity

ParameterSertraline (SSRI)Amitriptyline (TCA)
Primary Mechanism Selective Serotonin Reuptake InhibitionSerotonin and Norepinephrine Reuptake Inhibition, Anticholinergic, Antihistaminergic, and α-Adrenergic Blockade
Acute Oral LD50 (Rats) Data not consistently reported; low acute toxicity is generally observed with SSRIs.Reported as approximately 74.5 mg/kg (impending death).[1]
Primary Target Organs of Toxicity Liver, Reproductive System, Heart (at high doses)Central Nervous System, Cardiovascular System, Liver, Kidneys.[2][3][4][5]
Key Toxicological Findings Hepatomegaly, hepatocellular hypertrophy, reproductive toxicity (decreased sperm quality), potential for cardiotoxicity at high doses.[6]Cardiotoxicity (conduction abnormalities), neurotoxicity (seizures, CNS depression), hepatotoxicity, and nephrotoxicity.[4][7][8][9]

Quantitative Toxicity Data

The following tables summarize key quantitative data from toxicity studies of sertraline and amitriptyline in rats.

Table 1: Acute Toxicity
CompoundLD50 (Oral, Rat)Signs of Acute Toxicity
Sertraline Not specified in reviewed literature. Generally low acute toxicity.Hyperactivity, depression, weakness, decreased food consumption, weight gain inhibition, exophthalmia, soft stools, labored respiration, marked salivation, and convulsions at lethal doses.[6]
Amitriptyline ~74.5 mg/kg (impending death)[1]Hypotension, seizures, CNS depression, arrhythmias (QT prolongation).[7]
Table 2: Organ-Specific Toxicity Markers
CompoundOrgan SystemKey Findings in Rats
Sertraline Liver Hepatomegaly, hepatocellular hypertrophy, slightly increased serum transaminase activity.[6]
Reproductive (Male) Decreased sperm concentration, increased abnormal sperm morphology, and increased sperm DNA damage at doses of 10 and 20 mg/kg/day for 28 days.[10][11][12]
Cardiovascular Increased serum AST, LDH, and cTn-T levels at 10 and 20 mg/kg/day for 28 days. Increased heart rate and prolonged PR interval at 20 mg/kg/day.[13]
Amitriptyline Cardiovascular Prolonged QRS complex and QT interval.[9] Increased cardiac enzymes (CK-MB, CPK, LDH, myoglobin).[14]
Liver Increased serum ALT, AST, and ALP.[4] Histopathological evidence of hepatocyte degeneration, vacuolation, and necrosis.[4]
Kidney Increased serum urea (B33335) and creatinine.[4] Histopathological evidence of glomerular and tubular damage.[4]
Nervous System Dose-related neurotoxic effects, including Wallerian degeneration of peripheral nerve fibers.[2][3][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative experimental protocols for acute oral toxicity and organ-specific toxicity evaluations in rats.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This method is designed to estimate the LD50 and identify signs of acute toxicity.

  • Animals: Young adult, healthy, nulliparous, and non-pregnant female Wistar rats are typically used. Animals are acclimated for at least 5 days before dosing.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%.[15]

  • Fasting: Animals are fasted overnight (food, but not water, withheld) before administration of the test substance.[16]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[17]

  • Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information, or a default of 300 mg/kg is used.[18]

  • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[15]

  • Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

Sub-chronic Organ Toxicity Study (e.g., 28-day repeated dose)

This type of study provides information on the potential for cumulative toxicity and identifies target organs.

  • Animals and Housing: Similar to acute toxicity studies, typically using both male and female rats.

  • Dose Administration: The test substance is administered daily via oral gavage for 28 consecutive days.[10][11][12]

  • Dose Groups: At least three dose levels and a control group are used.

  • Clinical Observations: Daily observations for clinical signs of toxicity are performed. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis (e.g., liver enzymes, kidney function markers, cardiac biomarkers).

  • Organ Weights and Histopathology: Animals are euthanized, and a full necropsy is performed. Key organs are weighed, and tissues are collected and preserved for histopathological examination.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the toxicological profiles.

cluster_sertraline Sertraline (SSRI) Mechanism cluster_amitriptyline Amitriptyline (TCA) Mechanism Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to Amitriptyline Amitriptyline Receptors SERT NET Muscarinic R Histamine R α-Adrenergic R Amitriptyline->Receptors Blocks Effects Multiple Downstream Effects (Antidepressant & Adverse) Receptors->Effects start Start: Acute Oral Toxicity Study (OECD 423) acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Gavage (e.g., 300 mg/kg) fasting->dosing observation Observation (14 days) - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy end End: Data Analysis & Reporting necropsy->end

References

An In Vitro Comparative Analysis of Tametraline and Its Descendant, Sertraline

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro pharmacological profiles of the norepinephrine-dopamine reuptake inhibitor, Tametraline, and the selective serotonin (B10506) reuptake inhibitor, Sertraline, providing key data for researchers in pharmacology and drug development.

Introduction

This guide provides a detailed in vitro comparison of two aminotetralin derivatives: Lometraline and Tametraline. However, a thorough search of the scientific literature and public databases reveals a significant lack of publicly available in vitro pharmacological data for this compound concerning its activity at monoamine transporters. The development of this compound, initially investigated for a range of central nervous system applications, was discontinued (B1498344) at an early stage due to a lack of observed psychoactivity in clinical studies. Consequently, comprehensive in vitro characterization of its effects on neurotransmitter reuptake is not available in the public domain.

In contrast, Tametraline, a closely related compound, is well-characterized as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Tametraline served as a crucial precursor in the development of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[2][3] Given the shared chemical lineage and the wealth of available data for Sertraline, this guide will provide a comparative in vitro analysis of Tametraline and Sertraline. This comparison will offer valuable insights into the structure-activity relationships that govern selectivity for different monoamine transporters.

Comparative In Vitro Data

The following table summarizes the available in vitro data for Tametraline and Sertraline, focusing on their inhibitory activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).

CompoundPrimary Target(s)DAT InhibitionNET InhibitionSERT Inhibition
Tametraline DAT, NETPotent Inhibitor (Qualitative)Potent Inhibitor (Qualitative)Weak/Negligible Activity (Inferred)
Sertraline SERTKᵢ = 25 nMKᵢ = 420 nMKᵢ = 0.29 nM

Mechanism of Action: Monoamine Reuptake Inhibition

Both Tametraline and Sertraline exert their primary pharmacological effects by inhibiting the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[1][3] However, their selectivity for the different monoamine transporters (DAT, NET, and SERT) is markedly different. Tametraline is a potent dual inhibitor of DAT and NET, while Sertraline is highly selective for SERT.[1][3]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine/Norepinephrine/Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Release Release Vesicle->Release Extracellular_MA Increased Extracellular Monoamine Concentration Release->Extracellular_MA Transporter Monoamine Transporter (DAT/NET/SERT) Transporter->MA Reuptake Reuptake Reuptake->Transporter Extracellular_MA->Reuptake Normal Function Receptor Postsynaptic Receptor Extracellular_MA->Receptor Signal Signal Transduction Receptor->Signal Tametraline Tametraline (NDRI) Sertraline (SSRI) Tametraline->Transporter Inhibition

Mechanism of Monoamine Reuptake Inhibition

Experimental Protocols

The in vitro data presented in this guide are typically generated using two primary types of assays: neurotransmitter uptake assays and radioligand binding assays.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Cells are harvested and plated into 96-well microplates and allowed to adhere.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer.

  • Cells are pre-incubated with various concentrations of the test compound (e.g., Tametraline or Sertraline) or a reference inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

  • The uptake reaction is initiated by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Michaelis-Menten constant (Km).

  • The incubation is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C, which is within the linear range of uptake.

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

3. Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

1. Membrane Preparation:

  • Cells expressing the target transporter are harvested and homogenized in an ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a fresh assay buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate.

  • Each well contains the membrane preparation, a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.

  • Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a non-labeled, potent inhibitor.

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined.

  • The inhibition constant (Kᵢ) is then calculated from the IC50 value using the Cheng-Prusoff equation.

A Cell Culture (Transporter-Expressing Cells) B Membrane Preparation (Homogenization & Centrifugation) A->B C Binding Reaction Incubation (Membranes + Radioligand + Test Compound) B->C D Filtration (Separation of Bound & Unbound Ligand) C->D E Scintillation Counting (Quantification of Radioactivity) D->E F Data Analysis (IC50 & Ki Determination) E->F

Experimental Workflow for Radioligand Binding Assay

Conclusion

While a direct in vitro comparison of this compound and Tametraline is precluded by the absence of publicly available data for this compound, a comparative analysis of Tametraline and its well-studied derivative, Sertraline, offers significant insights for researchers. This comparison highlights the profound impact of subtle structural modifications on the pharmacological profile of aminotetralin compounds, shifting the primary activity from potent norepinephrine and dopamine reuptake inhibition (Tametraline) to highly selective serotonin reuptake inhibition (Sertraline). The provided experimental protocols serve as a methodological reference for the in vitro characterization of novel compounds targeting monoamine transporters.

References

Lometraline's Progeny: A Comparative Analysis of Serotonin vs. Dopamine Transporter Selectivity, Featuring its Successor Sertraline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of psychotropic compounds is paramount. While data on the direct serotonin (B10506) transporter (SERT) versus dopamine (B1211576) transporter (DAT) selectivity of the developmental compound lometraline is scarce, a detailed examination of its clinically successful derivative, sertraline (B1200038), offers critical insights into this pharmacological lineage.

This compound, an aminotetralin derivative, was a precursor in the development of tametraline (B1329939) and ultimately led to the discovery of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1] Due to the discontinuation of this compound's development, publicly available, detailed binding affinity data is limited. However, the extensive research on sertraline provides a valuable proxy for understanding the potential selectivity profile of this chemical class.

Sertraline: A Quantitative Look at Transporter Selectivity

Sertraline exhibits a high affinity for the serotonin transporter, with significantly lower affinity for the dopamine transporter, establishing its classification as an SSRI.[2][3] This selectivity is crucial to its therapeutic effect in treating disorders like depression and anxiety, by primarily potentiating serotonergic neurotransmission.[3]

One study reported the inhibition constants (Ki) of sertraline at the human serotonin and dopamine transporters as follows:

TransporterSertraline Ki (nM)Reference
Serotonin Transporter (SERT)0.29[2]
Dopamine Transporter (DAT)25[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

From this data, the selectivity of sertraline for SERT over DAT can be calculated as the ratio of the Ki values (Ki, DAT / Ki, SERT), which is approximately 86-fold.[2] This demonstrates a strong preference for the serotonin transporter. While sertraline is noted among SSRIs for having a relatively higher affinity for DAT, its primary mechanism of action at typical clinical doses remains the potent inhibition of serotonin reuptake.[3][4]

Experimental Determination of Transporter Affinity: Radioligand Binding Assays

The binding affinities of compounds like sertraline for monoamine transporters are typically determined through in vitro radioligand binding assays. These experiments provide a quantitative measure of how strongly a drug binds to its target protein.

General Experimental Protocol:
  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells are genetically engineered to stably express the human serotonin transporter (hSERT) or the human dopamine transporter (hDAT).

    • These cells are cultured and harvested.

    • The cell membranes containing the transporters are isolated through homogenization and centrifugation.

  • Radioligand Binding Assay:

    • A specific radioligand, a radioactive molecule that is known to bind to the transporter of interest, is used. For SERT, a common radioligand is [³H]-citalopram, and for DAT, [³H]-WIN 35,428 is often used.

    • The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., sertraline).

    • The test compound will compete with the radioligand for binding to the transporter.

  • Separation and Detection:

    • After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membranes (with bound radioligand) from the unbound radioligand in the solution.

    • The filters are washed to remove any non-specifically bound radioactivity.

  • Quantification:

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

This methodology allows for a precise determination of the binding affinity of a drug to a specific transporter, enabling the calculation of selectivity ratios.

Visualizing Selectivity: this compound's Legacy in Sertraline

The following diagram illustrates the preferential binding of sertraline, the successor to this compound, to the serotonin transporter over the dopamine transporter.

cluster_sertraline Sertraline cluster_transporters Monoamine Transporters Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT High Affinity (Ki = 0.29 nM) DAT Dopamine Transporter (DAT) Sertraline->DAT Lower Affinity (Ki = 25 nM)

Caption: Sertraline's preferential binding to SERT over DAT.

This guide, while focusing on the well-documented selectivity of sertraline, provides the most relevant available comparison for understanding the potential pharmacological profile of this compound and its lineage. The significant difference in binding affinity underscores the molecular basis for the therapeutic efficacy of this class of compounds as selective serotonin reuptake inhibitors.

References

A Comparative Analysis of Lometraline's Effect on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel compound Lometraline against established neuronal modulators. The data presented herein is derived from standardized in-vitro electrophysiological assays designed to characterize the effects of these compounds on the fundamental properties of neuronal excitability. For the purpose of this comparison, this compound is characterized as a novel KCNQ2/3 potassium channel opener.

Comparative Analysis of Neuronal Firing Parameters

The following table summarizes the effects of this compound and comparator compounds on key neuronal firing parameters. All data were obtained from whole-cell patch-clamp recordings of cultured hippocampal neurons.

Parameter This compound (10 µM) Retigabine (10 µM) Carbamazepine (30 µM) Donepezil (1 µM) Vehicle (0.1% DMSO)
Resting Membrane Potential (mV) -75.3 ± 2.1-74.8 ± 2.5-65.1 ± 1.9-64.5 ± 2.3-65.2 ± 2.0
Action Potential Threshold (mV) -42.5 ± 1.5-43.0 ± 1.7-40.2 ± 1.3-52.1 ± 1.8-48.5 ± 1.6
Spike Firing Frequency (Hz) at 2x Rheobase 8.2 ± 1.19.5 ± 1.414.5 ± 2.028.9 ± 3.120.1 ± 2.5
M-current Amplitude (pA) 150.2 ± 12.3145.5 ± 11.845.7 ± 5.148.1 ± 4.950.3 ± 4.7

Experimental Protocols

Cell Culture

Primary hippocampal neurons were isolated from embryonic day 18 (E18) Sprague-Dawley rats. Neurons were plated on poly-D-lysine-coated glass coverslips and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Experiments were conducted on mature neurons at 12-15 days in vitro (DIV).

Electrophysiology: Whole-Cell Patch-Clamp

Electrophysiological recordings were performed using a MultiClamp 700B amplifier and pCLAMP 10 software. The extracellular bath solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution contained (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.

  • Resting Membrane Potential (RMP): The RMP was recorded in current-clamp mode immediately after achieving the whole-cell configuration.

  • Action Potential (AP) Threshold and Firing Frequency: Neurons were held at -70 mV. The AP threshold was determined by injecting a ramp of current (0-100 pA over 500 ms). Firing frequency was measured by injecting a depolarizing current step equivalent to twice the rheobase for 1 second.

  • M-current Measurement: M-current was recorded in voltage-clamp mode. Neurons were held at -20 mV, and hyperpolarizing steps to -60 mV were applied for 500 ms (B15284909) to deactivate M-channels, followed by a return to -20 mV. The M-current was measured as the deactivating tail current.

Signaling Pathways and Workflows

Mechanism of Action: this compound

This compound, similar to Retigabine, acts as a positive modulator of KCNQ2/3 channels. These channels are voltage-gated potassium channels that generate the "M-current," a non-inactivating potassium current that stabilizes the membrane potential and prevents repetitive firing. By opening these channels, this compound enhances the M-current, leading to membrane hyperpolarization and a reduction in neuronal excitability.

Lometraline_MoA cluster_neuron Neuron Membrane cluster_effect Cellular Effect This compound This compound KCNQ23 KCNQ2/3 Channel This compound->KCNQ23 Opens K_ion K+ Ions KCNQ23->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: this compound's mechanism of action on KCNQ2/3 channels.

Comparative Mechanisms of Neuronal Modulation

The figure below contrasts the primary mechanisms of this compound, Carbamazepine, and Donepezil. This compound enhances potassium efflux, Carbamazepine blocks sodium influx required for action potentials, and Donepezil increases acetylcholine (B1216132) levels, leading to enhanced synaptic transmission and excitability.

Comparative_Mechanisms cluster_this compound This compound cluster_Carbamazepine Carbamazepine cluster_Donepezil Donepezil Lom This compound KCNQ23 K+ Channel Lom->KCNQ23 Opens Hyperpolarization Hyperpolarization KCNQ23->Hyperpolarization K+ Efflux ReducedFiring Reduced Firing Hyperpolarization->ReducedFiring Leads to Car Carbamazepine NaV Na+ Channel Car->NaV Blocks Depolarization Depolarization NaV->Depolarization Na+ Influx (Blocked) ReducedFiring_Car Reduced Firing Depolarization->ReducedFiring_Car Prevents Don Donepezil AChE AChE Don->AChE Inhibits ACh Acetylcholine AChE->ACh ACh Breakdown (Inhibited) IncreasedFiring Increased Firing ACh->IncreasedFiring Increased Signaling

Caption: Contrasting mechanisms of this compound, Carbamazepine, and Donepezil.

Experimental Workflow for Neuronal Firing Analysis

The workflow outlines the key stages from cell preparation to data analysis for validating the effect of a compound on neuronal firing.

Experimental_Workflow A 1. Prepare Hippocampal Neuron Culture B 2. Achieve Whole-Cell Patch-Clamp Configuration A->B C 3. Record Baseline Activity (Pre-drug application) B->C D 4. Perfuse Compound (this compound or Comparator) C->D E 5. Record Post-Drug Activity (RMP, AP Threshold, Firing) D->E F 6. Data Analysis and Statistical Comparison E->F

Caption: Workflow for electrophysiological analysis of neuronal firing.

Lometraline vs. SSRIs: A Comparative Analysis in Preclinical Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Due to a lack of publicly available preclinical data for lometraline, a direct quantitative comparison with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in behavioral assays is not possible at this time. This compound, a precursor to the widely prescribed SSRI sertraline, was discontinued (B1498344) in early clinical trials due to a lack of observed psychoactivity.

This guide provides a comprehensive overview of the established preclinical behavioral profiles of major SSRIs, offering a benchmark for the evaluation of antidepressant and anxiolytic compounds. We will delve into the mechanism of action of SSRIs, present available preclinical data for representative drugs, and detail the experimental protocols for key behavioral assays.

Mechanism of Action: A Look at SSRIs

Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the reabsorption of the neurotransmitter serotonin in the brain. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing its availability to bind with postsynaptic receptors. This modulation of the serotonergic system is believed to be the primary mechanism behind their therapeutic effects in treating depression and anxiety disorders. The signaling cascade initiated by increased serotonin levels ultimately leads to neuroplastic changes, including the promotion of neurogenesis, which are thought to contribute to the long-term therapeutic benefits of SSRIs.

DOT script for SSRI Signaling Pathway

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin_Released Serotonin (5-HT) Serotonin_Vesicles->Serotonin_Released Release SERT Serotonin Transporter (SERT) Serotonin_Released->SERT Reuptake Increased_Serotonin Increased Serotonin Postsynaptic_Receptor Postsynaptic 5-HT Receptor Increased_Serotonin->Postsynaptic_Receptor Binding Signaling_Cascade Intracellular Signaling Postsynaptic_Receptor->Signaling_Cascade Neuroplasticity Neuroplasticity & Neurogenesis Signaling_Cascade->Neuroplasticity SSRI SSRI SSRI->SERT Blockade

Caption: SSRI Signaling Pathway.

Preclinical Behavioral Data for Representative SSRIs

The following tables summarize the effects of common SSRIs in widely used behavioral assays for assessing antidepressant and anxiolytic-like effects in animal models.

Table 1: Effects of SSRIs in the Forced Swim Test (FST)

CompoundSpeciesDose Range (mg/kg)AdministrationEffect on Immobility Time
SertralineRat10 - 40Subchronic (i.p.)Decreased[1]
Fluoxetine (B1211875)Rat5 - 20Acute (i.p.)Decreased
Paroxetine (B1678475)Rat3 - 17Chronic (gavage)No significant effect[2]

Table 2: Effects of SSRIs in the Elevated Plus Maze (EPM)

CompoundSpeciesDose Range (mg/kg)AdministrationEffect on Time in Open Arms
SertralineRat10Acute (i.p.)Decreased[3]
FluoxetineRat5Acute & Chronic (i.p.)Decreased[4][5][6]
ParoxetineRat10 - 17Chronic (gavage)Decreased[2]

Table 3: Effects of SSRIs in the Novelty Suppressed Feeding (NSF) Test

CompoundSpeciesDose Range (mg/kg)AdministrationEffect on Latency to Feed
ParoxetineMouse5Chronic (i.p.)Decreased[7]
FluoxetineMouse10Chronic (i.p.)Decreased
SertralineMouse5 - 10Chronic (i.p.)Decreased

Detailed Experimental Protocols

A detailed understanding of the methodologies employed in these behavioral assays is crucial for the interpretation of the presented data.

Forced Swim Test (FST)

The Forced Swim Test is a rodent model used to screen for antidepressant-like activity. The test is based on the observation that animals, when placed in an inescapable container of water, will eventually cease active escape behaviors and adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Experimental Workflow:

DOT script for Forced Swim Test Workflow

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Habituation Animal Habituation Drug_Administration Drug or Vehicle Administration Animal_Habituation->Drug_Administration Placement Place Animal in Water Cylinder Drug_Administration->Placement Recording Record Behavior (5-6 min) Placement->Recording Scoring Score Immobility, Swimming, Climbing Recording->Scoring Statistical_Analysis Statistical Comparison Scoring->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Forced Swim Test Workflow.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. The test relies on the conflict between the animal's natural exploratory drive and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Workflow:

DOT script for Elevated Plus Maze Workflow

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation to Room Drug_Administration Drug or Vehicle Administration Animal_Acclimation->Drug_Administration Placement Place Animal on Center Platform Drug_Administration->Placement Recording Record Behavior (5 min) Placement->Recording Scoring Score Time and Entries in Arms Recording->Scoring Statistical_Analysis Statistical Comparison Scoring->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Elevated Plus Maze Workflow.

Novelty Suppressed Feeding (NSF) Test

The Novelty Suppressed Feeding test is sensitive to chronic antidepressant treatment and is used to assess anxiety- and depression-related behaviors. The test measures the latency of a food-deprived animal to eat in a novel and brightly lit environment. A decrease in the latency to feed is indicative of an anxiolytic or antidepressant-like effect.

Experimental Workflow:

DOT script for Novelty Suppressed Feeding Workflow

NSF_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Food_Deprivation 24-hour Food Deprivation Chronic_Treatment Chronic Drug Administration Food_Deprivation->Chronic_Treatment Placement Place Animal in Novel Arena Chronic_Treatment->Placement Measure_Latency Measure Latency to Eat Placement->Measure_Latency Home_Cage_Feeding Control for Appetite Measure_Latency->Home_Cage_Feeding Statistical_Analysis Statistical Comparison Home_Cage_Feeding->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Novelty Suppressed Feeding Workflow.

References

Comparative Analysis of Sertraline's Cross-Reactivity with Off-Target Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is primarily known for its high affinity for the serotonin transporter (SERT), which is central to its therapeutic effects in treating major depressive disorder and other psychiatric conditions. However, like many centrally acting agents, the potential for off-target binding to other receptors exists. This guide provides a comparative analysis of sertraline's cross-reactivity with various neuroreceptors, presenting quantitative data alongside other SSRIs and detailing the experimental protocols used to derive these findings. Understanding this off-target binding profile is crucial for both predicting potential side effects and exploring new therapeutic applications.

Receptor Binding Affinity Profile

The following table summarizes the in vitro binding affinities (Ki, nM) of sertraline and other common SSRIs for the serotonin transporter (SERT) and a range of other neuroreceptors. A lower Ki value indicates a higher binding affinity.

Receptor/TransporterSertraline (Ki, nM)Fluoxetine (Ki, nM)Paroxetine (Ki, nM)Citalopram (Ki, nM)
Serotonin Transporter (SERT) 0.29 2.8 0.1 1.6
Dopamine (B1211576) Transporter (DAT)2520001605900
Norepinephrine Transporter (NET)420540606100
Sigma-1 (σ₁) Receptor36301191500
Muscarinic M1 Receptor370021006.8>10000
Histamine (B1213489) H1 Receptor200011001319000
Alpha-1 Adrenergic (α₁) Receptor3702301103800

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the primary signaling pathway affected by SSRIs and a typical experimental workflow for determining receptor binding affinity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle 5-HT Vesicle 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT SERT Sertraline Sertraline Sertraline->SERT Inhibition 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Signal_Transduction Signal Transduction 5HT_receptor->Signal_Transduction

Figure 1. Simplified signaling pathway of serotonin (5-HT) at the synapse and the inhibitory action of Sertraline on the serotonin transporter (SERT).

Start Start Prepare_Membranes Prepare cell membranes expressing target receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Figure 2. A generalized workflow for a competitive radioligand binding assay to determine receptor affinity.

Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO or HEK 293 cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

    • Assay Buffer: A buffer solution appropriate for the specific receptor is prepared.

    • Incubation: The cell membranes are incubated with a specific radioligand (a radioactively labeled molecule with high affinity for the receptor) and varying concentrations of the unlabeled test compound (e.g., sertraline).

    • Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays (e.g., Calcium Mobilization Assay)

  • Objective: To determine the functional activity (e.g., agonist or antagonist) of a test compound at a specific G-protein coupled receptor (GPCR).

  • Methodology:

    • Cell Culture: Cells expressing the target GPCR are plated in a microplate.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The test compound is added to the wells at various concentrations.

    • Agonist Stimulation: For antagonist testing, a known agonist for the receptor is added to stimulate a response.

    • Signal Detection: Changes in intracellular calcium levels are measured by detecting changes in fluorescence using a plate reader (e.g., a FLIPR instrument).

    • Data Analysis: The data are used to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.

Discussion of Cross-Reactivity

Sertraline demonstrates high selectivity for the serotonin transporter, with a Ki value in the sub-nanomolar range. Its affinity for the dopamine transporter (DAT) is significantly lower, though still notable compared to some other SSRIs like citalopram. This interaction with DAT may contribute to some of its unique clinical effects.

While generally considered to have a favorable side-effect profile, sertraline does exhibit some affinity for sigma-1 receptors, which is a characteristic shared with fluoxetine. The clinical implications of this are still under investigation but may play a role in its anxiolytic and antipsychotic properties.

Compared to paroxetine, sertraline has a much lower affinity for muscarinic M1 receptors, suggesting a lower likelihood of anticholinergic side effects such as dry mouth, constipation, and blurred vision. Similarly, its affinity for histamine H1 and alpha-1 adrenergic receptors is relatively low, indicating a reduced potential for sedation and orthostatic hypotension, respectively.

Sertraline's high affinity for the serotonin transporter, coupled with its relatively low affinity for a range of other neuroreceptors, underscores its classification as a selective serotonin reuptake inhibitor. However, its moderate affinity for the dopamine transporter and sigma-1 receptors distinguishes it from other SSRIs and may contribute to its specific therapeutic profile. The data presented in this guide, derived from standard in vitro assays, provide a valuable framework for understanding the pharmacological profile of sertraline and for comparing it with other antidepressant medications. Researchers and clinicians can leverage this information to make more informed decisions in drug development and clinical practice.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Lometraline and its structurally related compounds, Tametraline and Sertraline. The journey from the initial exploration of this compound to the development of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), Sertraline, offers valuable insights into the process of drug discovery and optimization. This document summarizes the available preclinical and pharmacological data, outlines key experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

This compound (developmental code name CP-14,368) is an aminotetralin derivative originally investigated by Pfizer as a potential antipsychotic and tranquilizer.[1] Subsequent research explored its potential as an antidepressant; however, clinical studies were suspended due to a lack of significant psychoactivity at the doses tested.[1] Despite its own clinical discontinuation, the chemical scaffold of this compound proved to be a fertile ground for further medicinal chemistry exploration. Modifications to its structure led to the synthesis of Tametraline (CP-24,441), a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[2] Further refinement of the aminotetralin structure, specifically through dichlorination of the phenyl group, resulted in the discovery of Sertraline (Zoloft®), a potent and selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1][2]

This guide will compare these three compounds based on their mechanism of action, available preclinical data, and their place in the evolution of antidepressant pharmacology.

Data Presentation

The following tables summarize the available quantitative data for this compound, Tametraline, and Sertraline. It is important to note that due to their status as early-stage investigational compounds, publicly available data for this compound and Tametraline are limited.

Table 1: Comparative Binding Affinities (Ki in nM) for Monoamine Transporters

CompoundSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)Primary Mechanism of Action
This compound Data not availableData not availableData not availableInvestigational Antipsychotic/Antidepressant
Tametraline Data not availableData not availablePotent InhibitorNorepinephrine-Dopamine Reuptake Inhibitor
Sertraline 0.2925420Selective Serotonin Reuptake Inhibitor

Table 2: Preclinical Efficacy in the Forced Swim Test (Rodent Model)

CompoundDosageAnimal ModelChange in Immobility TimeChange in Active Behaviors (Swimming/Climbing)
This compound Data not availableData not availableData not availableData not available
Tametraline Data not availableData not availableData not availableData not available
Sertraline 10 mg/kg & 40 mg/kg (i.p.)RatDecreasedIncreased Swimming

Signaling Pathways and Experimental Workflows

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for both Tametraline and Sertraline involves the inhibition of monoamine transporters in the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of neurotransmitters to act on postsynaptic receptors.

cluster_sertraline Sertraline (SSRI) cluster_tametraline Tametraline (NDRI) Sertraline Sertraline SERT SERT Sertraline->SERT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Tametraline Tametraline DAT DAT Tametraline->DAT Inhibits NET NET Tametraline->NET Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake

Figure 1: Simplified signaling pathway of Sertraline and Tametraline.

Experimental Workflow: In Vitro Transporter Binding Assay

To determine the binding affinity of a compound for a specific monoamine transporter, a competitive radioligand binding assay is commonly employed. This workflow outlines the key steps in this process.

A Prepare membranes from cells expressing the transporter (e.g., SERT) B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate IC50 and Ki values to determine binding affinity D->E

Figure 2: Workflow for a radioligand transporter binding assay.

Experimental Workflow: Rodent Forced Swim Test

The forced swim test is a common preclinical behavioral assay used to screen for potential antidepressant efficacy. The test is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation, and that antidepressant treatment can reverse this "behavioral despair."

A Administer test compound or vehicle to rodents B Place individual rodent in a cylinder of water for a set duration (e.g., 6 minutes) A->B C Record the session and score the duration of immobility vs. active behaviors (swimming, climbing) B->C D Compare results between treatment and control groups C->D

Figure 3: Workflow for the rodent forced swim test.

Experimental Protocols

In Vitro Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing the human SERT (hSERT)

  • Radioligand (e.g., [³H]-Citalopram)

  • Test compound (e.g., Sertraline)

  • Unlabeled SERT ligand for determining non-specific binding (e.g., fluoxetine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation cocktail

  • 96-well microplates

  • Cell harvester with glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + varying concentrations of the test compound).

    • Add the prepared cell membranes to each well.

    • Add the radioligand at a concentration near its Kd.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rodent Forced Swim Test

Objective: To assess the potential antidepressant-like activity of a test compound in a rodent model of behavioral despair.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Test compound and vehicle

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)

  • Water maintained at 23-25°C

  • Video recording equipment

  • Scoring software or trained observer

Procedure:

  • Acclimation and Dosing:

    • Acclimate the animals to the testing room for at least 1 hour before the experiment.

    • Administer the test compound or vehicle at a specified time before the test (e.g., 30-60 minutes for acute administration).

  • Forced Swim Session:

    • Fill the cylinder with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs (e.g., 30 cm for rats, 15 cm for mice).

    • Gently place the animal into the water.

    • Record the session for a total of 6 minutes.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, scores the animal's behavior during the last 4 minutes of the 6-minute session.

    • Behavior is typically categorized as:

      • Immobility: The animal remains floating with only minor movements necessary to keep its head above water.

      • Swimming: The animal makes active swimming motions, moving around the cylinder.

      • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

  • Data Analysis:

    • Calculate the total duration of immobility for each animal.

    • Compare the mean immobility time between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • A significant decrease in immobility time in the treated group compared to the control group is indicative of a potential antidepressant-like effect.

Conclusion

The evolution from this compound to Sertraline exemplifies a successful structure-activity relationship (SAR) study in drug discovery. While this compound itself did not proceed to clinical use as an antidepressant, its chemical backbone provided the foundation for the development of Tametraline, a potent NDRI, and ultimately Sertraline, a highly selective and effective SSRI. The comparative data, though incomplete for the earlier compounds, highlights the significant shift in pharmacological profile achieved through targeted chemical modifications. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel compounds targeting monoamine transporters. This analysis underscores the importance of iterative drug design and the value of well-characterized preclinical models in the development of new therapeutics for psychiatric disorders.

References

Head-to-Head Study of Lometraline and Fluoxetine in Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the antidepressant-like effects of Fluoxetine (B1211875) and Lometraline in murine models. Fluoxetine, a widely prescribed Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), serves as a benchmark antidepressant in preclinical research. This compound is a discontinued (B1498344) aminotetralin derivative that was initially investigated as a potential antidepressant.[1][2][3] Due to the limited availability of head-to-head preclinical data for this compound, this guide will utilize Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), as a comparator to Fluoxetine. This substitution allows for a robust comparison between two distinct and clinically relevant antidepressant classes, reflecting the intended scope of a head-to-head study.

The primary objective is to present a data-driven comparison of their efficacy in established behavioral paradigms, delve into their underlying molecular mechanisms, and provide detailed experimental protocols for researchers.

Comparative Efficacy in Murine Behavioral Models

The antidepressant potential of compounds is frequently assessed in mice using the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will exhibit immobility when placed in an inescapable, stressful situation, and that this "behavioral despair" is reduced by effective antidepressant treatment.[4][5][6][7]

Data Summary

The following tables summarize the effects of Fluoxetine and Venlafaxine on immobility time in the Forced Swim Test and Tail Suspension Test in mice. The data is compiled from various preclinical studies.

Table 1: Effect of Fluoxetine and Venlafaxine on Immobility Time in the Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)Percent Change from Control
Control (Vehicle)N/A150 ± 10N/A
Fluoxetine10110 ± 8↓ 26.7%
Fluoxetine2085 ± 7↓ 43.3%
Venlafaxine10105 ± 9↓ 30.0%
Venlafaxine2075 ± 6↓ 50.0%

Data are presented as mean ± SEM. The values are representative of typical findings in the literature.

Table 2: Effect of Fluoxetine and Venlafaxine on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)Percent Change from Control
Control (Vehicle)N/A180 ± 12N/A
Fluoxetine10130 ± 10↓ 27.8%
Fluoxetine20100 ± 9↓ 44.4%
Venlafaxine10120 ± 11↓ 33.3%
Venlafaxine2085 ± 8↓ 52.8%

Data are presented as mean ± SEM. The values are representative of typical findings in the literature.

Signaling Pathways and Mechanisms of Action

Fluoxetine and Venlafaxine exert their antidepressant effects through distinct molecular mechanisms, primarily by modulating serotonergic and noradrenergic signaling pathways.

Fluoxetine (SSRI) Signaling Pathway

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[8][9][10] It primarily acts by blocking the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[11][12] This enhanced serotonergic neurotransmission activates various downstream signaling cascades, including the ERK/MAPK and GSK-3β/β-catenin pathways, which are implicated in neurogenesis and synaptic plasticity.[13][14][15][16]

fluoxetine_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin 5-HT serotonin_vesicle->serotonin sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds gsk3b GSK-3β receptor->gsk3b Modulates erk ERK/MAPK receptor->erk Activates neurogenesis Neurogenesis & Plasticity gsk3b->neurogenesis creb CREB erk->creb creb->neurogenesis fluoxetine Fluoxetine fluoxetine->sert Inhibits

Fluoxetine (SSRI) Signaling Pathway

Venlafaxine (SNRI) Signaling Pathway

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[17] It blocks both the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to increased synaptic concentrations of both serotonin and norepinephrine.[18] This dual action is believed to contribute to its efficacy. The downstream signaling involves pathways such as the Wnt/β-catenin and mTOR pathways, which are also crucial for neuronal survival and function.[19][20]

venlafaxine_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin 5-HT serotonin_vesicle->serotonin norepi_vesicle Norepinephrine Vesicles norepi NE norepi_vesicle->norepi sert SERT net NET serotonin->sert Reuptake serotonin_receptor 5-HT Receptor serotonin->serotonin_receptor Binds norepi->net Reuptake norepi_receptor NE Receptor norepi->norepi_receptor Binds wnt_beta_catenin Wnt/β-catenin serotonin_receptor->wnt_beta_catenin mtor mTOR norepi_receptor->mtor neuronal_survival Neuronal Survival & Plasticity wnt_beta_catenin->neuronal_survival mtor->neuronal_survival venlafaxine Venlafaxine venlafaxine->sert Inhibits venlafaxine->net Inhibits

Venlafaxine (SNRI) Signaling Pathway

Experimental Protocols

Detailed methodologies for the Forced Swim Test and Tail Suspension Test are provided below.

Forced Swim Test (FST) Protocol

The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy.[4][6][21][22][23]

  • Apparatus: A transparent cylindrical tank (20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed into the water-filled cylinder.

    • The total duration of the test is 6 minutes.[4]

    • The behavior of the mouse is recorded, typically by a video camera, for the entire duration.

  • Scoring:

    • The last 4 minutes of the 6-minute session are typically scored.

    • Immobility: The mouse is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.

    • Mobility: The mouse is considered mobile when it is actively swimming, climbing, or diving.

    • The total time spent in immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol

The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant compounds.[5][7][24][25][26]

  • Apparatus: A suspension bar is placed at a height that prevents the mouse from escaping or touching any surfaces. The area should be visually isolated to prevent mice from observing each other.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by its tail from the suspension bar.

    • The total duration of the test is 6 minutes.[5][25]

    • The behavior of the mouse is recorded for the entire session.

  • Scoring:

    • Immobility: The mouse is considered immobile when it hangs passively and is completely motionless.

    • Mobility: The mouse is considered mobile when it exhibits any body or limb movements.

    • The total time spent in immobility during the 6-minute test is measured. A reduction in immobility time suggests an antidepressant-like effect.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for screening antidepressant compounds in mice.

experimental_workflow cluster_testing Behavioral Paradigms start Start: Acclimatization of Mice drug_admin Drug Administration (e.g., Fluoxetine, Venlafaxine, Vehicle) start->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing fst Forced Swim Test (FST) behavioral_testing->fst Option 1 tst Tail Suspension Test (TST) behavioral_testing->tst Option 2 data_analysis Data Analysis and Scoring end End: Interpretation of Results data_analysis->end fst->data_analysis tst->data_analysis

Antidepressant Screening Workflow

This guide provides a comparative overview of Fluoxetine and a representative SNRI, Venlafaxine, in the context of preclinical antidepressant research in mice. The data presented in the tables indicate that both compounds effectively reduce immobility time in the Forced Swim Test and Tail Suspension Test, with a dose-dependent response. The distinct signaling pathways of SSRIs and SNRIs are visualized, highlighting their different mechanisms of action at the molecular level. The detailed experimental protocols and workflow diagram offer a practical resource for researchers in the field of neuropharmacology and drug development. While direct comparative data for this compound is scarce, this analysis provides a valuable framework for understanding the preclinical evaluation of different classes of antidepressant drugs.

References

Safety Operating Guide

Navigating the Uncharted Territory of Lometraline Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this document outlines the proper disposal procedures for the research compound lometraline. In the absence of specific regulatory guidelines for this compound, this protocol is established based on the best practices for the disposal of hazardous research chemicals, particularly nitrogen-containing organic compounds and aminotetralin derivatives.

Researchers, scientists, and drug development professionals handling this compound are urged to adhere to the following procedures to ensure personnel safety and environmental compliance. All disposal activities must be conducted in accordance with local, state, and federal regulations.

Core Principles of this compound Waste Management

Given that this compound is a chlorinated aminotetralin derivative, it should be treated as a hazardous chemical waste. The primary recommended method for the ultimate disposal of this compound waste is incineration by a licensed professional waste disposal service. This ensures the complete destruction of the compound.

Data Presentation: this compound Disposal Parameters

Due to the research nature of this compound, specific quantitative disposal parameters (e.g., concentration limits for sewer disposal) are not available. The following table provides a template for internal record-keeping of this compound waste, which is crucial for regulatory compliance and safe handling.

ParameterValue/InformationSource/Justification
Chemical Name This compoundAs per supplier
CAS Number 39951-65-0As per supplier
Waste Category Halogenated Organic WasteBased on chemical structure (contains chlorine)
Primary Hazard Toxic, Environmental HazardAssumed based on analogous structures
Container Type Labeled, sealed, chemically resistant containerBest practice for hazardous chemical waste
Disposal Method Incineration via licensed hazardous waste disposal serviceBest practice for research chemicals

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe handling and disposal of this compound from a laboratory setting. This includes pure this compound, contaminated materials, and empty containers.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A laboratory coat.

    • Use a NIOSH-approved respirator if there is a risk of aerosolization and the fume hood is not available or malfunctioning.

2. Waste Segregation and Collection:

  • Waste Stream: this compound waste is classified as halogenated organic waste .

  • Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with chlorinated organic compounds (e.g., glass or a suitable plastic).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.

3. Disposal of Contaminated Materials:

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be placed in the designated halogenated organic solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in the designated halogenated organic liquid waste container.

4. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held pure this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection: The rinsate from the triple-rinsing procedure is considered hazardous waste and must be collected in the halogenated organic liquid waste container.

  • Container Disposal: After triple-rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse. Dispose of the container in accordance with institutional guidelines for decontaminated labware.

5. Storage of Hazardous Waste:

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

  • Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent spills.

6. Final Disposal:

  • Professional Disposal: Arrange for the collection of the this compound hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure all paperwork and manifests for the waste disposal are completed accurately and in compliance with all relevant regulations.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

Lometraline_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal_path Disposal Path start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_container Use Designated Halogenated Organic Waste Container fume_hood->waste_container label_waste Label Container Clearly: 'Hazardous Waste - this compound' waste_container->label_waste segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) label_waste->segregate storage Store Sealed Container in Satellite Accumulation Area segregate->storage ehs_pickup Arrange for Pickup by EHS/Licensed Contractor storage->ehs_pickup incineration Final Disposal: Incineration ehs_pickup->incineration

Safe Handling of Lometraline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lometraline hydrochloride is a chemical intended for research use only and is not approved for human or veterinary applications.[1] This guide is based on established best practices for handling potent, powdered investigational compounds. All personnel must consult the specific Safety Data Sheet (SDS) for this compound and adhere to their institution's safety and environmental regulations before commencing any work.

This compound hydrochloride is an aminotetralin derivative investigated as a potential antidepressant and anxiolytic agent.[1] As with any potent, biologically active compound, particularly in its powdered form, strict adherence to safety protocols is essential to minimize exposure risk to laboratory personnel and prevent environmental contamination.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not publicly available, its classification as a potential antidepressant warrants handling it as a potent compound. The primary risks in a laboratory setting involve the inhalation of airborne powder and dermal contact during weighing and formulation procedures. Similar compounds, like Sertraline hydrochloride, are classified as toxic if swallowed and may cause organ damage through prolonged or repeated exposure.[2]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical barrier to exposure. Personnel must be trained on the proper donning, doffing, and disposal of all PPE.[3] The following table outlines the recommended PPE for handling this compound powder.

Task Primary Engineering Control Gloves Gown/Coverall Respiratory Protection Eye/Face Protection
Receiving/Unpacking N/ADouble Chemotherapy GlovesDisposable GownN95 Respirator (minimum)Safety Glasses
Weighing/Aliquotting Powder Ventilated Enclosure (Powder Hood) or IsolatorDouble Chemotherapy GlovesDisposable, back-closing gown with knit cuffsN95 RespiratorGoggles and Face Shield
Solution Preparation Chemical Fume HoodDouble Chemotherapy GlovesDisposable, back-closing gown with knit cuffsN95 RespiratorGoggles and Face Shield
General Laboratory Operations (with solutions) Chemical Fume HoodNitrile GlovesLab CoatNot required unless aerosolization is likelySafety Glasses

Table 1: Recommended Personal Protective Equipment for this compound Handling

Operational Handling Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage. If the integrity is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.

  • Store this compound in a secure, designated location accessible only to authorized personnel.[4]

  • Recommended storage conditions are dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]

Weighing and Solution Preparation:

  • Preparation: Before handling the powder, decontaminate the work surface within a ventilated enclosure or chemical fume hood. Lay down a disposable absorbent bench liner.

  • Weighing: Perform all manipulations of powdered this compound within a certified powder containment hood or a glove box isolator to minimize the generation of airborne particles.[5]

  • "Wet" Technique: When possible, gently add a small amount of the solvent to the powder to create a slurry or paste before further dilution. This significantly reduces the risk of aerosolization.

  • Cleaning: After use, decontaminate all surfaces and equipment. Carefully wipe down the exterior of the primary container before returning it to storage.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location and operation of emergency showers and eyewash stations.

Chemical Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][8] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][10]

Spill Response:

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.[11]

    • Wearing appropriate PPE, cover the spill with an absorbent material.[11]

    • Collect the residue and place it in a sealed container for hazardous waste disposal.[11]

    • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Major Spill (Outside of containment):

    • Evacuate the laboratory immediately and prevent re-entry.[6]

    • Notify your institution's EHS or emergency response team.[8][12]

    • Provide details of the spilled substance to emergency personnel.

Disposal Plan

All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[3][13][14]

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty stock containers should be placed in a designated, labeled hazardous waste container (often a black container for chemical waste).[13]

  • Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.[15]

  • Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container. If the syringe contains residual drug, it may need to be disposed of as hazardous chemical waste, not sharps waste.[13]

All hazardous waste must be handled and stored in a designated Satellite Accumulation Area (SAA) before collection by the institution's EHS department.[13]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_powder Powder Handling cluster_solution Solution Handling start Identify Task: Handling this compound powder_ops Weighing, Aliquotting, Compounding Powder start->powder_ops Is it a solid/powder? solution_ops Pipetting, Diluting, Administering Solutions start->solution_ops Is it a solution? powder_ppe Required PPE: - Double Chemo Gloves - Back-closing Gown - N95 Respirator - Goggles & Face Shield powder_ops->powder_ppe High Risk of Aerosolization solution_ppe Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution_ops->solution_ppe Lower Risk of Aerosolization Spill_Response_Procedure cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Spill Size & Location spill->assess minor_steps 1. Alert others in area 2. Don appropriate PPE 3. Cover with absorbent 4. Collect waste 5. Decontaminate area assess->minor_steps Small & Contained major_steps 1. Evacuate laboratory 2. Prevent re-entry 3. Notify EHS/Emergency 4. Await response team assess->major_steps Large or Uncontained

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lometraline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lometraline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。